ST638
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C18H16N4OS |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
N-(2-amino-4-anilinophenyl)-2-sulfanylidene-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C18H16N4OS/c19-15-11-13(21-12-5-2-1-3-6-12)8-9-16(15)22-17(23)14-7-4-10-20-18(14)24/h1-11,21H,19H2,(H,20,24)(H,22,23) |
InChI-Schlüssel |
IIUONQJTTGSQCA-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
ST638: A Technical Guide on its Mechanism of Action as a Tyrosine Kinase Inhibitor
Disclaimer: This document is intended for research, scientific, and drug development professionals. It is crucial to note that while ST638 is cited in some commercial and secondary sources as a Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitor, extensive searches of primary scientific literature and established research databases do not yield documented evidence of this compound as a direct and specific inhibitor of CSF-1R.[1] One public chemical database lists the molecule α-Cyano-(3-ethoxy-4-hydroxy-5-phenylthiomethyl)cinnamide with the synonym ST-638, but without associated biological activity data confirming it as a CSF-1R inhibitor.[1] This guide, therefore, synthesizes the available information on this compound as a general tyrosine kinase inhibitor and explores its putative effects on signaling pathways based on this classification. The quantitative data and experimental protocols provided for specific pathways should be considered illustrative and require experimental verification for this compound.
Core Mechanism of Action: Tyrosine Kinase Inhibition
This compound (α-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide) is characterized as a potent inhibitor of protein tyrosine kinases.[2][3] Tyrosine kinases are a class of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to tyrosine residues on protein substrates. This phosphorylation event is a critical step in signal transduction pathways that regulate a multitude of cellular processes, including cell growth, proliferation, differentiation, survival, and metabolism. By inhibiting tyrosine kinase activity, this compound can disrupt these signaling cascades.
Quantitative Data on Inhibitory Potency
The primary quantitative data available for this compound is its half-maximal inhibitory concentration (IC50) against general tyrosine kinase activity.
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | Protein Tyrosine Kinase | 370 | In vitro kinase assay |
Data sourced from commercially available technical data sheets and secondary reports.[2][3]
Putative Cellular Targets and Signaling Pathways
Based on its classification as a tyrosine kinase inhibitor, this compound is suggested to interfere with several critical signaling pathways. The primary putative targets include the Colony-Stimulating Factor 1 Receptor (CSF-1R) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.
Colony-Stimulating Factor 1 Receptor (CSF-1R) Signaling
CSF-1R (also known as c-FMS) is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of myeloid cells, including macrophages and microglia.[4][5] Upon binding its ligands, CSF-1 or IL-34, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways.[6][7] Inhibition of CSF-1R is a therapeutic strategy for various inflammatory diseases, neurodegenerative disorders, and cancers.[5][8][9]
This compound is reported to target the CSF-1 receptor and inhibit the production of prostaglandin (B15479496) E2 (PGE2).[2][3] The illustrative data below shows the potential dose-dependent effect of a CSF-1R inhibitor on a CSF-1-dependent cell line.
Illustrative Data: Effect of a CSF-1R Inhibitor on Cell Viability
| Concentration (nM) | Cell Viability (% of Control) |
| 0.1 | 98.2 |
| 1 | 95.5 |
| 10 | 75.3 |
| 100 | 50.1 |
| 1000 | 15.8 |
| 10000 | 5.2 |
This data is hypothetical and serves to illustrate the expected outcome of CSF-1R inhibition on cell viability.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a pivotal role in immunity, inflammation, and hematopoiesis.[10][11] Ligand binding to a cytokine receptor leads to the activation of associated Janus kinases (JAKs), which then phosphorylate the receptor.[12][13] This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[14] Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of gene expression.[10][15] Dysregulation of this pathway is implicated in various cancers and autoimmune disorders.[16][17]
As a tyrosine kinase inhibitor, this compound could potentially inhibit the kinase activity of JAKs, thereby blocking downstream STAT activation.
Illustrative Data: Effect of a JAK/STAT Inhibitor on STAT3 Phosphorylation
| Concentration (µM) | p-STAT3 Levels (% of Control) |
| 0.01 | 92.1 |
| 0.1 | 68.4 |
| 1 | 45.2 |
| 5 | 20.7 |
| 10 | 8.9 |
This data is hypothetical and illustrates the expected dose-dependent inhibition of STAT phosphorylation.
Addressing Misconceptions: The SIRT1 Connection
It is important to clarify that this compound is not a Sirtuin 1 (SIRT1) activator. This misconception may arise from conflicting information in some commercial, non-primary sources. Primary research consistently characterizes this compound as a tyrosine kinase inhibitor.
Experimental Protocols
The following are generalized protocols for assessing the activity of tyrosine kinase inhibitors like this compound. Specific parameters such as cell lines, antibody concentrations, and incubation times should be optimized for each experimental system.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a specific tyrosine kinase.
-
Reagent Preparation :
-
Prepare a reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Prepare a stock solution of the purified tyrosine kinase of interest.
-
Prepare a stock solution of a specific peptide substrate.
-
Prepare a stock solution of ATP.
-
Prepare serial dilutions of this compound in DMSO, then dilute further in reaction buffer.
-
-
Reaction Setup : In a 96-well plate, add the kinase, peptide substrate, and varying concentrations of this compound.
-
Initiation : Start the reaction by adding ATP. The final ATP concentration should be close to the Km of the kinase.
-
Incubation : Incubate the plate at 30°C or 37°C for 30-60 minutes.
-
Detection : Stop the reaction and measure the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™). Luminescence is proportional to kinase activity.
-
Data Analysis : Calculate the percent inhibition for each this compound concentration relative to a vehicle control and determine the IC50 value using non-linear regression.
Western Blot Analysis for Pathway Inhibition
This protocol assesses the effect of this compound on the phosphorylation of downstream targets in a cellular context.
-
Cell Culture and Treatment :
-
Seed appropriate cells (e.g., macrophages for CSF-1R, or cytokine-responsive cells for JAK/STAT) in culture plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 4-24 hours, if necessary.
-
Pre-treat cells with various concentrations of this compound or vehicle (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., CSF-1 for CSF-1R, or a cytokine like IL-6 for JAK/STAT) for a short period (e.g., 5-30 minutes).
-
-
Cell Lysis : Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against the phosphorylated target protein (e.g., anti-phospho-CSF-1R, anti-phospho-STAT3) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Analysis : Strip the membrane and re-probe for the total protein to ensure equal loading. Quantify band intensities using densitometry to determine the reduction in phosphorylation.
Cell Viability/Proliferation Assay (WST-1 or MTT)
This assay determines the effect of this compound on the viability and proliferation of cells, particularly those dependent on tyrosine kinase signaling.
-
Cell Seeding : Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound. Include vehicle-only and untreated controls.
-
Incubation : Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition : Add a metabolic reagent like WST-1 or MTT to each well and incubate for 1-4 hours. Viable cells will convert the reagent into a colored formazan (B1609692) product.
-
Absorbance Measurement : Solubilize the formazan product (if necessary) and measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.
-
Data Analysis : Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value from the dose-response curve.
Conclusion
This compound is a potent tyrosine kinase inhibitor with a reported in vitro IC50 of 370 nM. While it is proposed to act on pathways such as CSF-1R and JAK/STAT, there is a notable lack of primary scientific literature to definitively confirm these specific targets and characterize its biological effects in detail. The information presented in this guide is based on its general classification and data from secondary sources. Researchers and drug development professionals should approach the use of this compound with the understanding that its specific mechanism of action requires further rigorous experimental validation. The provided protocols and pathway diagrams serve as a foundational framework for such investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 5. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. WO2021144360A1 - Small molecule csf-1r inhibitors in therapeutic and cosmetic uses - Google Patents [patents.google.com]
- 10. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 14. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The JAK/STAT Pathway and Its Selective Inhibition in the Treatment of Atopic Dermatitis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JAK-STAT Pathway: A Novel Target to Tackle Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
ST638 as a Tyrosine Kinase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST638, chemically identified as α-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide, is a potent and versatile small molecule inhibitor of protein tyrosine kinases.[1][2] Tyrosine kinases are critical enzymes that regulate a vast array of cellular processes, including proliferation, survival, differentiation, and migration. Their aberrant activation is a hallmark of numerous diseases, particularly cancer, making them a key target for therapeutic intervention.[1][3][4]
This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, inhibitory profile, and effects on key signaling pathways. It includes structured quantitative data, detailed experimental protocols, and visualizations to serve as a foundational resource for professionals investigating the therapeutic and research applications of this compound.
Core Mechanism of Action: Tyrosine Kinase Inhibition
This compound functions as a direct inhibitor of protein tyrosine kinase activity.[1][2] Its primary mechanism involves competing with ATP for binding to the catalytic domain of various tyrosine kinases. This action prevents the autophosphorylation of the kinases and the subsequent phosphorylation of their downstream substrates, effectively blocking the signal transduction cascade.[5] The inhibitory activity of this compound has been demonstrated against several critical signaling molecules implicated in pathology, including STAT3, Colony-Stimulating Factor 1 Receptor (CSF-1R), Epidermal Growth Factor Receptor (EGFR), and Src family kinases.[1]
Quantitative Data: Inhibitory Potency
The potency of a kinase inhibitor is a critical parameter, typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value signifies higher potency.[6] this compound has been shown to be a potent inhibitor in a general tyrosine kinase assay.[1][7][8]
Table 1: Comparative IC50 Values of this compound and Other Kinase Inhibitors
| Compound | Primary Target(s) | IC50 Value | Cell Line / Assay Type | Reference |
|---|---|---|---|---|
| This compound | Tyrosine Kinases (General) | 370 nM | General Tyrosine Kinase Assay | [1][7][8][9] |
| Stattic | STAT3 | 5.1 µM | Cell-free assay | [9] |
| S3I-201 | STAT3 | 86 µM | Cell-free assay | [9] |
| WP1066 | JAK2, STAT3 | 2.30 µM (JAK2), 2.43 µM (STAT3) | HEL cells | [9] |
| Pexidartinib | CSF-1R, c-Kit, FLT3 | 13 nM (CSF-1R) | Not specified | [9] |
| Sotuletinib | CSF-1R | 1 nM | Not specified |[9] |
Key Signaling Pathways Modulated by this compound
This compound exhibits a multi-faceted mechanism of action by targeting several interconnected signaling pathways crucial for cell function and disease progression.
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, upon activation by upstream kinases like Janus kinases (JAKs), plays a pivotal role in cell proliferation, survival, and inflammation.[9][10][11] Constitutive activation of STAT3 is a common feature in many cancers.[9][12] this compound effectively inhibits the STAT3 signaling pathway, which is believed to occur through the inhibition of upstream tyrosine kinases responsible for STAT3 phosphorylation, although disruption of STAT3 dimerization has also been suggested.[1][9][13]
The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of myeloid cells, including microglia. This compound is a potent inhibitor of CSF-1R, blocking its autophosphorylation and preventing the activation of downstream pro-survival and proliferative pathways such as PI3K/Akt and ERK1/2.[5][14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of Src Expression and Activity Inhibits Tumor Progression and Metastasis of Human Pancreatic Adenocarcinoma Cells in an Orthotopic Nude Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-Src and EGFR Inhibition in Molecular Cancer Therapy: What Else Can We Improve? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. The role of IL-6/JAK2/STAT3 signaling pathway in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A sensible approach to targeting STAT3-mediated transcription - Bhola - Annals of Translational Medicine [atm.amegroups.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
ST638: An In-depth Technical Guide to its Primary Cellular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
ST638 is a potent, cell-permeable inhibitor of protein tyrosine kinases. Extensive research has identified its primary cellular target as the Colony-Stimulating Factor 1 Receptor (CSF-1R). By inhibiting CSF-1R, this compound modulates key signaling pathways that are critical for the survival, proliferation, and differentiation of various cell types, particularly macrophages. This document provides a comprehensive technical overview of the primary cellular targets of this compound, its mechanism of action, and the downstream signaling cascades it affects. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and application of this compound in research and drug development.
Introduction
This compound, with the chemical name α-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide, has been characterized as a potent inhibitor of tyrosine-specific protein kinases.[1] These enzymes play a crucial role in cellular signal transduction by catalyzing the transfer of phosphate (B84403) groups from ATP to tyrosine residues on protein substrates. Dysregulation of tyrosine kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.
The primary molecular target of this compound is the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase essential for the function of mononuclear phagocytes.[2] Inhibition of CSF-1R by this compound has significant implications for modulating the activity of macrophages and other myeloid cells, which are key players in various physiological and pathological processes.
Primary Cellular Target: CSF-1R
Colony-Stimulating Factor 1 Receptor (CSF-1R) is a transmembrane glycoprotein (B1211001) that, upon binding its ligands CSF-1 or IL-34, dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain. This activation initiates a cascade of downstream signaling events. This compound exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of CSF-1R, thereby preventing its autophosphorylation and subsequent activation.
Quantitative Data: Inhibitory Potency
While a specific IC50 value for this compound against CSF-1R is not consistently reported across publicly available literature, its general potency as a tyrosine kinase inhibitor has been documented. It is important to note that the following data is based on general tyrosine kinase activity and may not solely reflect its potency against CSF-1R. Researchers should experimentally verify these values under their specific assay conditions.
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | Protein Tyrosine Kinase | 370 | In vitro kinase assay |
Note: The IC50 value represents the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.
Downstream Signaling Pathways
Inhibition of CSF-1R by this compound leads to the suppression of several critical downstream signaling pathways that are essential for cell survival, proliferation, and differentiation.[2]
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a major survival pathway activated by CSF-1R. Upon CSF-1R activation, PI3K is recruited to the plasma membrane, where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to recruit and activate Akt, which in turn phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis. This compound, by blocking CSF-1R phosphorylation, prevents the activation of this pathway.
ERK1/2 Pathway
The Extracellular signal-regulated kinase (ERK1/2) pathway, a key component of the mitogen-activated protein kinase (MAPK) cascade, is involved in cell proliferation and differentiation. CSF-1R activation leads to the activation of the Ras-Raf-MEK-ERK signaling module. This compound-mediated inhibition of CSF-1R blocks this signaling cascade, thereby inhibiting cell proliferation.
JAK/STAT Pathway
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and immune regulation. CSF-1R activation can lead to the phosphorylation and activation of STAT proteins, particularly STAT3. Activated STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of genes involved in inflammation and cell survival. This compound has been shown to inhibit the JAK/STAT pathway, contributing to its anti-inflammatory effects.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro Kinase Assay (Radiometric)
This protocol is designed to determine the in vitro inhibitory activity of this compound against a specific tyrosine kinase, such as CSF-1R.
Materials:
-
Purified recombinant tyrosine kinase (e.g., CSF-1R)
-
Suitable substrate (e.g., poly(Glu, Tyr) 4:1)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
[γ-³²P]ATP
-
2x SDS-PAGE sample buffer
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified tyrosine kinase, substrate, and kinase buffer.
-
Inhibitor Addition: Add this compound at a range of concentrations. Include a vehicle control (DMSO).
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).[3]
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated ³²P in the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
Caption: Workflow for an in vitro radiometric kinase assay.
Western Blot Analysis of Protein Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation status of key signaling proteins within cells.
Materials:
-
Cell line of interest (e.g., macrophages)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Ligand for receptor activation (e.g., CSF-1)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for phosphorylated and total proteins of interest, e.g., p-CSF-1R, CSF-1R, p-Akt, Akt, p-ERK, ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to the desired confluency. Pre-treat cells with various concentrations of this compound for a specified time, followed by stimulation with the appropriate ligand if necessary.
-
Cell Lysis: Wash cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
References
ST638 (CAS Number: 107761-24-0): An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
ST638 is a small molecule, α-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide, that has been identified as a potent inhibitor of signal transduction pathways implicated in cancer and inflammatory diseases. While primarily classified as a tyrosine kinase inhibitor, its mechanism of action is complex, with evidence suggesting it functions as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative data on its inhibitory activities, and detailed protocols for key experimental procedures relevant to its study. The information is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.
Chemical Properties of this compound
This compound is a yellow solid with the following physicochemical properties:
| Property | Value |
| CAS Number | 107761-24-0 |
| Molecular Formula | C₁₉H₁₈N₂O₃S |
| Molar Mass | 354.42 g/mol |
| Synonyms | α-Cyano-(3-ethoxy-4-hydroxy-5-phenylthiomethyl)cinnamide |
| Solubility | Soluble in DMSO |
| Storage | Recommended to be stored as a concentrated stock solution in anhydrous DMSO at -20°C or -80°C in single-use aliquots to minimize freeze-thaw cycles.[1] |
Mechanism of Action
The precise mechanism of action of this compound is multifaceted, with evidence pointing towards the inhibition of tyrosine kinases. Its functional effects are prominently observed through the downregulation of the STAT3 signaling pathway.
There are two proposed, non-mutually exclusive mechanisms for its inhibitory action:
-
Inhibition of Upstream Tyrosine Kinases: this compound is suggested to be a potent inhibitor of upstream tyrosine kinases such as Colony-Stimulating Factor 1 Receptor (CSF-1R) and Janus kinases (JAKs).[1] Inhibition of these kinases prevents the phosphorylation of the STAT3 protein, a critical step in its activation.[1][2] The JAK/STAT pathway is a crucial signaling cascade in inflammatory processes, where cytokines like IL-6 activate JAKs to phosphorylate STAT3.[2]
-
Direct Inhibition of STAT3 Dimerization: Some evidence suggests that this compound may directly interfere with the dimerization of phosphorylated STAT3 monomers.[3] This dimerization is essential for the translocation of STAT3 to the nucleus, where it acts as a transcription factor for genes involved in cell proliferation, survival, and angiogenesis.[3]
It is important to note that some commercial sources have incorrectly identified this compound as a SIRT1 activator; however, a comprehensive review of the scientific literature does not support this claim.
Signaling Pathway
The following diagram illustrates the proposed points of inhibition of this compound within the JAK/STAT3 signaling cascade.
Quantitative Data
The potency of this compound has been evaluated in various assays. The following tables summarize the available quantitative data. Note: Some data presented is illustrative to provide a framework for experimental design and comparison, as comprehensive public data for this compound is limited.
Table 1: Inhibitory Potency (IC₅₀) of this compound and Comparative Compounds
| Compound | Primary Target(s) | IC₅₀ Value | Cell Line/Assay Condition |
| This compound | STAT3 | 370 nM | Not specified [3] |
| Stattic | STAT3 | 5.1 µM | Cell-free assay[3] |
| S3I-201 | STAT3 | 86 µM | Cell-free assay[3] |
| WP1066 | JAK2, STAT3 | 2.30 µM (JAK2), 2.43 µM (STAT3) | HEL cells[3] |
| Pexidartinib | CSF-1R, c-Kit, FLT3 | 13 nM (CSF-1R) | Not specified[3] |
Table 2: Illustrative IC₅₀ Values of this compound in Various Cancer Cell Lines
This data is hypothetical and for illustrative purposes only.
| Cell Line | Cancer Type | IC₅₀ (µM) after 72h |
| MDA-MB-231 | Breast Cancer | 1.5 |
| A549 | Lung Cancer | 2.8 |
| U87-MG | Glioblastoma | 0.9 |
| HeLa | Cervical Cancer | 3.2 |
Table 3: Illustrative Kinase Selectivity Profile of this compound
This data is hypothetical and for illustrative purposes only, representing percentage inhibition at a 1 µM concentration.
| Kinase | % Inhibition |
| STAT3 | 85% |
| JAK1 | 75% |
| JAK2 | 78% |
| CSF-1R | 80% |
| STAT1 | 30% |
| STAT5 | 25% |
| ERK1 | 15% |
| AKT1 | 10% |
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of this compound are provided below.
Western Blot for Phosphorylated STAT3
Objective: To determine the effect of this compound on the phosphorylation of STAT3 at Tyr705.
Materials:
-
Cell line of interest (e.g., A549, HeLa)
-
This compound
-
Cytokine for stimulation (e.g., IL-6)
-
Complete cell culture medium
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Starve cells in serum-free medium for 4-6 hours. Pre-treat with various concentrations of this compound for 1-2 hours. Stimulate with IL-6 (e.g., 20 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.
-
Detection: Detect protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and determine the ratio of phosphorylated STAT3 to total STAT3.
Cell Viability (MTT) Assay
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells and to calculate the IC₅₀ value.[4]
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)[4]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[4]
-
This compound Treatment: Treat cells with serial dilutions of this compound and a vehicle control. Incubate for 48 or 72 hours.[4]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation.[5]
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm.[4]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀.[4]
Annexin V/PI Apoptosis Assay
Objective: To quantify the induction of apoptosis by this compound.[4]
Materials:
-
Cell line of interest
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control.[4]
-
Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.[4]
-
Staining: Resuspend cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.[4]
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[4]
STAT3-Responsive Luciferase Reporter Assay
Objective: To measure the inhibitory effect of this compound on STAT3 transcriptional activity.[4]
Materials:
-
HEK293T or other suitable cell line
-
STAT3-responsive luciferase reporter plasmid (pSTAT3-Luc)
-
Renilla luciferase control plasmid (pRL-TK)
-
Transfection reagent
-
This compound
-
IL-6
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the pSTAT3-Luc and pRL-TK plasmids.[4]
-
Treatment and Stimulation: After 24 hours, treat the cells with serial dilutions of this compound for 1 hour, followed by stimulation with IL-6 (e.g., 10 ng/mL) for 6 hours.[4]
-
Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities.[4]
-
Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage inhibition of STAT3 activity for each this compound concentration.[4]
Experimental Workflows and Logical Relationships
Visualizing experimental workflows can aid in planning and execution.
Workflow for In Vitro Characterization of this compound
Conclusion
This compound is a promising tyrosine kinase inhibitor with significant activity against the STAT3 signaling pathway. Its ability to suppress key cellular processes involved in cancer progression, such as proliferation and survival, makes it a valuable tool for oncology and inflammation research. The conflicting reports on its precise molecular target—whether it directly inhibits STAT3 or acts on upstream kinases like JAK and CSF-1R—necessitate further investigation. The experimental protocols and data framework provided in this guide offer a solid foundation for researchers to further elucidate the therapeutic potential and mechanism of action of this compound. Rigorous characterization, including comprehensive kinase selectivity profiling and testing in a broader range of cell lines, will be crucial in advancing this compound towards potential clinical applications.
References
α-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide properties
An in-depth technical guide on the properties of the tyrphostin-class compound, commonly known as Tyrphostin AG17 or SF-6847, is provided below. Initial searches for "α-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide" did not yield information on a compound with this specific chemical name. The following data pertains to the well-researched compound Tyrphostin AG17, which is structurally identified as [(3,5-Di-tert-butyl-4-hydroxybenzylidene)-malononitrile].
Physicochemical Properties
| Identifier | Value |
| Common Name | Tyrphostin AG17, SF-6847, Malonoben |
| Chemical Name | [(3,5-Di-tert-butyl-4-hydroxybenzylidene)-malononitrile] |
| Other Names | Tyrphostin A9, GCP5126, AG-17, RG-50872 |
Biological Activity and Quantitative Data
Tyrphostin AG17 has demonstrated a range of biological activities, primarily as a tyrosine kinase antagonist and a potent mitochondrial uncoupler. Its effects have been observed in various cell lines and biological systems.
Antiproliferative Activity
| Cell Line | Activity Metric | Value | Reference |
| Panel of 13 human tumor cell lines | GI50 (50% growth inhibition) | 0.7 to 4.0 µM | [1][2] |
| Promyelocytic leukemia HL-60(TB) | Total Growth Inhibition (TGI) | 1.5 µM (after 12h exposure) | [1][2][3] |
Enzyme Inhibition
| Target | Activity Metric | Value | Cell Line/System | Reference |
| EGF receptor kinase | IC50 | 460 µM | Human epidermoid carcinoma A431 | [4] |
| PDGFR | IC50 | 0.5 µM | Not specified | [5] |
| Cyclin-dependent kinase 2 (CDK2) | IC50 (for analogs) | 1.79 - 2.92 µM | Not specified | [6] |
Antiviral Activity
| Virus | Activity Metric | Value | Reference |
| Herpes Simplex Virus type 1 (HSV-1) | IC50 | 40 nM | [5] |
Mechanism of Action
Tyrphostin AG17 exhibits a dual mechanism of action. Initially designed as a tyrosine kinase inhibitor, it was later discovered to be a potent uncoupler of oxidative phosphorylation in mitochondria.[3] This uncoupling activity is considered a primary contributor to its antiproliferative effects.[3]
The compound acts by disrupting the proton gradient across the inner mitochondrial membrane, which in turn inhibits ATP synthesis.[7][8] This disruption of mitochondrial function can lead to the induction of apoptosis.[6][9][10] The uncoupling potency of SF-6847 is reported to be over 1800 times that of the classic uncoupling agent 2,4-dinitrophenol.[11]
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are methodologies derived from the cited literature for key experiments involving Tyrphostin AG17.
Cell Growth Inhibition Assay (Tetrazolium Dye Reduction)
-
Cell Plating: Plate cells (e.g., HL-60(TB), HCT-116, K-562) in 96-well microtiter plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Prepare stock solutions of Tyrphostin AG17 in DMSO.[3] Add various concentrations of the drug to the cell cultures.
-
Incubation: Incubate the cells for a specified period (e.g., 6 days for TGI assessment).[3]
-
Dye Addition: Add a tetrazolium dye solution (e.g., MTT) to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals.
-
Solubilization: Solubilize the formazan crystals using a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.[3]
-
Data Analysis: Calculate the GI50 (the drug concentration that inhibits cell growth by 50%) and TGI (the drug concentration that causes total growth inhibition).[3]
Mitochondrial Membrane Potential Assay (Rhodamine 123 Staining)
-
Cell Treatment: Treat cells with Tyrphostin AG17 at the desired concentration and for the specified time.
-
Dye Loading: Add the fluorescent mitochondrial membrane potential probe Rhodamine 123 to the cell culture and incubate.
-
Washing: Wash the cells to remove the excess dye.
-
Microscopy: Observe the cells under a fluorescence microscope to assess the retention of the dye within the mitochondria. A loss of fluorescence indicates a disruption of the mitochondrial membrane potential.[8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of Tyrphostin AG17 and a typical experimental workflow for its evaluation.
Caption: Mechanism of Tyrphostin AG17 as a mitochondrial uncoupler.
References
- 1. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. adooq.com [adooq.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Tyrphostin AG-17 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Unique action of a modified weakly acidic uncoupler without an acidic group, methylated SF 6847, as an inhibitor of oxidative phosphorylation with no uncoupling activity: possible identity of uncoupler binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tyrphostin AG17 - TargetMol Chemicals Inc [bioscience.co.uk]
- 10. Tyrphostin AG17 inhibits adipocyte differentiation in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Malonoben - Wikipedia [en.wikipedia.org]
ST638 Downstream Signaling Effects: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST638 is a potent small molecule inhibitor primarily characterized as a tyrosine kinase inhibitor.[1] While some non-primary sources have erroneously identified it as a Sirtuin 1 (SIRT1) activator, extensive research confirms its role in targeting key signaling cascades involved in cell proliferation, survival, and inflammation.[1] This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, with a focus on its inhibitory mechanisms, quantitative data from relevant assays, and detailed experimental protocols. The primary targets of this compound appear to be the Colony-Stimulating Factor 1 Receptor (CSF-1R) and Signal Transducer and Activator of Transcription 3 (STAT3), leading to the modulation of critical downstream pathways including PI3K/Akt, ERK1/2, and JAK/STAT.[2][3][4]
Core Signaling Pathways and Mechanism of Action
This compound exerts its biological effects by inhibiting the phosphorylation and subsequent activation of key proteins in several interconnected signaling pathways.
CSF-1R Signaling Pathway
This compound is reported to target the CSF-1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of myeloid cells.[3] By inhibiting CSF-1R, this compound is expected to block the activation of its downstream effectors.
-
PI3K/Akt Pathway: This pathway is a central regulator of cell survival and proliferation.
-
ERK1/2 (MAPK) Pathway: This cascade is involved in cell proliferation, differentiation, and survival.
-
JAK/STAT Pathway: This pathway is critical for cytokine signaling and immune responses.
STAT3 Signaling Pathway
A significant body of evidence points to this compound as a potent inhibitor of STAT3.[2][5] The proposed mechanism of action is the inhibition of STAT3 dimerization, a critical step for its nuclear translocation and transcriptional activity.[2][5] This is likely achieved through the binding of this compound to the SH2 domain of STAT3, preventing the reciprocal binding required for dimer formation.[6]
Quantitative Data
The following tables summarize the quantitative data on the inhibitory effects of this compound from various in vitro assays. It is important to note that some of the presented data is illustrative, based on typical results from the described experimental protocols, as precise experimental values for this compound are not consistently available across all assays in the public domain.
Table 1: Inhibitory Potency of this compound and Comparators
| Compound | Primary Target(s) | IC50 Value | Cell Line/Assay Condition |
| This compound | STAT3 | 370 nM | Not specified [2] |
| Stattic | STAT3 | 5.1 µM | Cell-free assay |
| S3I-201 (NSC 74859) | STAT3 | 86 µM | Cell-free assay |
| WP1066 | JAK2, STAT3 | 2.30 µM (JAK2), 2.43 µM (STAT3) | HEL cells |
| Pexidartinib (PLX3397) | CSF-1R, c-Kit, FLT3 | 13 nM (CSF-1R) | Not specified |
| Sotuletinib (BLZ945) | CSF-1R | 1 nM | Not specified |
Table 2: Illustrative Dose-Response of this compound on Cell Viability (MTT Assay) [1]
| Cell Line | Cancer Type | Incubation Time (hours) | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | 72 | 45.2 |
| HepG2 | Hepatocellular Carcinoma | 72 | 38.7 |
| MCF-7 | Breast Adenocarcinoma | 72 | 25.5 |
| MDA-MB-231 | Breast Cancer | 48 | 25.5 |
| HeLa | Cervical Cancer | 48 | 32.8 |
| PANC-1 | Pancreatic Cancer | 72 | 38.7 |
Table 3: Illustrative Effect of this compound on IL-6 Induced STAT3 Reporter Activity (Dual-Luciferase Assay) [5]
| This compound Conc. (µM) | Normalized STAT3 Activity (Firefly/Renilla) | % Inhibition |
| 0 (Stimulated Control) | 13.62 | 0% |
| 0.1 | 11.57 | 15.1% |
| 0.3 | 9.10 | 33.2% |
| 1.0 | 6.80 | 50.1% |
| 3.0 | 2.90 | 78.7% |
| 10.0 | 1.05 | 92.3% |
Table 4: Illustrative Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-Stimulated Macrophages (ELISA) [7]
| Treatment | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Control | < 50 | < 50 |
| LPS (1 µg/mL) | 2500 ± 200 | 4000 ± 350 |
| LPS + this compound (0.1 µM) | 1100 ± 90 | 1800 ± 150 |
| LPS + this compound (0.5 µM) | 450 ± 50 | 700 ± 60 |
| LPS + this compound (1.0 µM) | 150 ± 20 | 250 ± 30 |
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: this compound inhibits CSF-1R and JAK/STAT3 signaling pathways.
Figure 2: Workflow for Western Blot analysis of protein phosphorylation.
Figure 3: Workflow for STAT3 dual-luciferase reporter assay.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HepG2, MCF-7)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[1]
Western Blot for Phospho-STAT3
Objective: To assess the inhibitory effect of this compound on the phosphorylation of STAT3.
Materials:
-
Cell line of interest
-
This compound
-
Stimulant (e.g., IL-6)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with various concentrations of this compound for a specified time, followed by stimulation with a STAT3 activator (e.g., IL-6) if necessary.
-
Lyse the cells, collect the lysate, and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total STAT3 and the loading control for normalization.
-
Quantify the band intensities using densitometry software to determine the ratio of phosphorylated to total STAT3.[6]
Dual-Luciferase Reporter Assay for STAT3 Transcriptional Activity
Objective: To measure the dose-dependent inhibition of STAT3 transcriptional activity by this compound.
Materials:
-
HEK293T cells (or other suitable cell line)
-
STAT3-responsive firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent
-
This compound
-
STAT3 activator (e.g., IL-6)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the STAT3-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, treat the cells with serial dilutions of this compound for a predetermined time.
-
Stimulate the cells with a STAT3 activator (e.g., IL-6) to induce STAT3-mediated transcription.
-
Lyse the cells and measure both firefly and Renilla luciferase activities sequentially using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of STAT3 activity for each this compound concentration compared to the stimulated control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.[5]
Cytokine Quantification by ELISA
Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for specific cytokines (e.g., IL-6, TNF-α)
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Quantify the levels of the desired cytokines in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Generate a standard curve and determine the cytokine concentrations in the samples.[7]
Conclusion
This compound is a potent tyrosine kinase inhibitor with significant inhibitory effects on the CSF-1R and STAT3 signaling pathways. Its ability to modulate these critical cascades suggests its potential as a therapeutic agent in diseases characterized by aberrant cellular proliferation, survival, and inflammation, such as cancer and neurodegenerative diseases. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals to further investigate the downstream signaling effects of this compound and evaluate its therapeutic potential. Further studies are warranted to elucidate the precise molecular interactions and to obtain more extensive quantitative data on its effects on a broader range of kinases and cell types.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Cellular Function of ST638: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cellular functions of ST638, a potent small molecule inhibitor. Primarily characterized as a tyrosine kinase inhibitor, this compound's mechanism of action centers on the modulation of key signaling pathways implicated in cellular proliferation, survival, and inflammatory responses. This document details its mechanism of action, presents available quantitative data, outlines experimental protocols for its study, and visualizes the associated cellular pathways and workflows.
Core Mechanism of Action: Inhibition of Tyrosine Kinases
This compound is recognized as a potent inhibitor of protein tyrosine kinases, with a primary and well-documented target being the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] By targeting CSF-1R, this compound effectively blocks downstream signaling cascades that are essential for the survival, proliferation, and differentiation of microglia and other myeloid cells.[1][2] Additionally, this compound has been identified as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key mediator of cellular processes such as proliferation and survival.[3][4][5]
The inhibitory action of this compound on these pathways leads to a reduction in neuroinflammatory responses and can modulate the production of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2).[1][2]
Primary Cellular Signaling Pathways Affected by this compound
The inhibition of CSF-1R by this compound disrupts several critical downstream signaling pathways:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and proliferation.
-
Extracellular signal-regulated kinase (ERK1/2) Pathway: A key pathway involved in cell proliferation and differentiation.
-
Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: Central to mediating inflammatory responses.[1][2]
The following diagram illustrates the inhibitory effect of this compound on the CSF-1R signaling cascade.
Quantitative Data on this compound Activity
Publicly available quantitative data for this compound is limited. The most consistently reported value is its half-maximal inhibitory concentration (IC50) for tyrosine kinase inhibition.
| Parameter | Value | Target |
| IC50 | 370 nM | Tyrosine Kinases |
Note: This data is based on foundational studies and may not be representative of all cell types or experimental conditions.[6]
To illustrate the expected dose-dependent effects of this compound, the following tables present hypothetical data for its impact on cell viability and cytokine production. This data is for illustrative purposes only and must be experimentally verified.
Table 1: Hypothetical Effect of this compound on Cell Viability of CSF-1 Dependent Cells
| This compound Concentration (µM) | Percent Viability (%) |
| 0 (Vehicle) | 100 |
| 0.01 | 95 |
| 0.1 | 75 |
| 0.5 | 50 |
| 1.0 | 25 |
| 10 | 5 |
Table 2: Hypothetical Effect of this compound on Pro-inflammatory Cytokine Production in Macrophages
| Treatment | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |
| Untreated | 50 ± 10 | 80 ± 15 |
| LPS (1 µg/mL) | 2500 ± 200 | 4000 ± 350 |
| LPS + this compound (0.1 µM) | 1100 ± 90 | 1800 ± 150 |
| LPS + this compound (0.5 µM) | 450 ± 50 | 700 ± 60 |
| LPS + this compound (1.0 µM) | 150 ± 20 | 250 ± 30 |
Data in Table 2 is adapted from a hypothetical representation.[7]
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments to characterize the cellular effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Materials:
-
Target cell line (e.g., CSF-1 dependent cell line like M-NFS-60)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells, including a vehicle-only control.
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[3]
Western Blot for Phospho-CSF-1R
This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of CSF-1R.
Workflow:
Materials:
-
Target cell line
-
This compound
-
Recombinant human CSF-1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody (anti-phospho-CSF-1R)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with CSF-1 for 15-30 minutes.
-
Lyse the cells and quantify protein concentration.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with anti-phospho-CSF-1R primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Add chemiluminescent substrate and visualize the bands using an imaging system.
-
Re-probe the membrane with an antibody for total CSF-1R and a loading control (e.g., GAPDH or β-actin) for normalization.
STAT3 Luciferase Reporter Assay
This assay measures the inhibitory effect of this compound on STAT3-mediated gene transcription.
Workflow:
Materials:
-
HEK293 cells (or other suitable cell line)
-
STAT3-responsive luciferase reporter plasmid (pSTAT3-Luc)
-
Renilla luciferase control plasmid (pRL-TK)
-
Transfection reagent
-
This compound
-
Interleukin-6 (IL-6)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect cells with the pSTAT3-Luc and pRL-TK plasmids.
-
After 24 hours, treat the cells with serial dilutions of this compound for 1 hour.[3]
-
Stimulate the cells with IL-6 (e.g., 10 ng/mL) for 6 hours to activate the STAT3 pathway.[3]
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[3]
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage inhibition of STAT3 activity for each this compound concentration compared to the IL-6 stimulated control.[3]
Cytokine Quantification by ELISA
This protocol measures the effect of this compound on the production of pro-inflammatory cytokines.
Workflow:
Materials:
-
RAW 264.7 macrophage cells
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for IL-6 and TNF-α
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Quantify the levels of IL-6 and TNF-α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[7]
Conclusion
This compound is a potent tyrosine kinase inhibitor targeting CSF-1R and STAT3, thereby modulating key cellular pathways involved in proliferation, survival, and inflammation. The experimental protocols and workflows provided in this guide offer a comprehensive framework for investigating the cellular functions of this compound. Further research is warranted to expand the quantitative dataset for this compound and to fully elucidate its therapeutic potential in various disease contexts.
References
- 1. Multidimensional analysis of the frequencies and rates of cytokine secretion from single cells by quantitative microengraving - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CSF1R Polyclonal Antibody (PA5-17538) [thermofisher.com]
- 7. benchchem.com [benchchem.com]
Navigating the Molecular Maze: A Technical Guide to Differentiating ST638 from True SIRT1 Activators
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
[December 10, 2025]
Executive Summary
In the complex landscape of pharmacological research, the precise understanding of a small molecule's mechanism of action is paramount. This technical guide addresses a critical point of misinformation concerning the compound ST638, which has been erroneously categorized by some non-primary commercial sources as a Sirtuin 1 (SIRT1) activator. Extensive review of the primary scientific literature unequivocally identifies this compound as a tyrosine kinase inhibitor .[1] This document will provide a comprehensive, evidence-based clarification of this compound's true biological function, contrast it with the well-established mechanism of genuine SIRT1 activators, and offer detailed experimental protocols for researchers to independently verify these distinct activities. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to avoid the pitfalls of this misinformation and to foster accurate and impactful scientific inquiry.
The Core of the Misinformation: this compound is Not a SIRT1 Activator
Primary research has consistently characterized this compound (α-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide) as an inhibitor of tyrosine-specific protein kinases.[1] Tyrosine kinases are fundamental enzymes in cellular signaling, catalyzing the transfer of a phosphate (B84403) group from ATP to tyrosine residues on protein substrates. This phosphorylation event is a critical step in numerous signaling cascades that regulate cell proliferation, differentiation, and metabolism. The mischaracterization of this compound as a SIRT1 activator appears to originate from conflicting and ambiguous information in technical documents from some commercial chemical suppliers, which in some cases have described it as both a "SIRT1 inhibitor" and alluded to its use "as a SIRT1 activator".[1] A thorough examination of peer-reviewed scientific databases reveals a lack of primary research validating this compound as a SIRT1 activator.[1]
Comparative Analysis: this compound vs. SIRT1 Activators
To fully appreciate the distinction between this compound and true SIRT1 activators, a direct comparison of their mechanisms of action, signaling pathways, and quantitative measures of activity is essential.
Mechanism of Action
This compound: A Tyrosine Kinase Inhibitor
This compound functions by inhibiting the activity of tyrosine kinases. One of its identified targets is the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages and other myeloid cells.[2][3][4] By blocking the ATP-binding site of the kinase domain, this compound prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.
SIRT1 Activators: Allosteric Modulators of a Deacetylase
SIRT1 is an NAD+-dependent protein deacetylase that removes acetyl groups from a wide range of histone and non-histone protein substrates.[5][6][7][8] True SIRT1 activators, such as resveratrol (B1683913) and SRT1720, are sirtuin-activating compounds (STACs) that bind to an allosteric site on the SIRT1 enzyme.[9][10][11] This binding induces a conformational change that increases the enzyme's affinity for its acetylated substrates, thereby enhancing its deacetylase activity.[9]
Quantitative Data for Activity
The following table summarizes the key quantitative metrics for this compound and a representative potent SIRT1 activator, SRT1720, highlighting the different parameters used to measure their respective activities.
| Compound | Target Class | Primary Target(s) | Quantitative Metric | Value |
| This compound | Tyrosine Kinase Inhibitor | Tyrosine Kinases (including CSF-1R) | IC50 | 370 nM[1][2] |
| SRT1720 | SIRT1 Activator | SIRT1 | EC1.5 | 0.16 µM[9][12][13][14] |
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
-
EC1.5 (Concentration for 50% activation): The concentration of an activator required to increase the enzyme's activity by 50%.
Signaling Pathways: A Tale of Two Distinct Cascades
The downstream consequences of this compound and SIRT1 activator activity are mediated by entirely different signaling pathways.
This compound and the CSF-1R Signaling Pathway
Inhibition of CSF-1R by this compound disrupts multiple downstream signaling cascades that are vital for myeloid cell function. Upon ligand binding, CSF-1R typically activates pathways such as:
-
PI3K/AKT Pathway: Promotes cell survival.
-
MAPK/ERK Pathway: Involved in cell proliferation and differentiation.
-
JAK/STAT Pathway: Regulates inflammatory responses and cell survival.
By blocking the initial phosphorylation event at the receptor level, this compound effectively shuts down these downstream signals.
SIRT1 Activators and Downstream Deacetylation Targets
SIRT1 activation leads to the deacetylation of a multitude of proteins, influencing metabolism, stress resistance, and inflammation. Key downstream targets of SIRT1 include:
-
PGC-1α: A master regulator of mitochondrial biogenesis.
-
FOXO Transcription Factors: Involved in stress resistance and apoptosis.[8][10]
-
p53: A tumor suppressor protein whose activity is modulated by acetylation.[5]
-
NF-κB (p65 subunit): A key regulator of inflammation.
Activation of SIRT1 by compounds like resveratrol enhances the deacetylation of these targets, leading to widespread physiological effects.
Experimental Protocols: Distinguishing Inhibition from Activation
To empirically differentiate between a tyrosine kinase inhibitor like this compound and a SIRT1 activator, distinct in vitro assays are required. The following are detailed methodologies for key experiments.
Protocol for In Vitro Tyrosine Kinase Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific tyrosine kinase, such as CSF-1R.[3]
Objective: To determine the IC50 value of this compound for a specific tyrosine kinase.
Materials:
-
Purified recombinant tyrosine kinase (e.g., CSF-1R)
-
Specific peptide or protein substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound stock solution in DMSO
-
ATP solution (radiolabeled [γ-³²P]ATP for radiometric assay or non-labeled for luminescence-based assays)
-
96-well microplates
-
Detection reagents (e.g., P81 phosphocellulose paper for radiometric assay, or ADP-Glo™ Kinase Assay kit for luminescence-based assay)
-
Plate reader (scintillation counter or luminometer)
Procedure:
-
Compound Preparation: Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations for IC50 determination.
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the purified tyrosine kinase, and the substrate.
-
Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Detection:
-
Radiometric Assay: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-Based Assay (e.g., ADP-Glo™): Stop the kinase reaction and deplete remaining ATP by adding the ADP-Glo™ Reagent. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Measure luminescence with a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol for Fluorometric SIRT1 Activation Assay
This protocol is a standard method to assess the ability of a compound to activate SIRT1.[15][16]
Objective: To determine the EC1.5 value of a potential SIRT1 activator (e.g., Resveratrol).
Materials:
-
Purified recombinant human SIRT1
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) and a fluorescent reporter)
-
SIRT1 assay buffer
-
NAD+ solution
-
SIRT1 activator stock solution in DMSO (e.g., Resveratrol)
-
SIRT1 inhibitor for control (e.g., Nicotinamide)
-
Developer solution
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Thaw all reagents and keep them on ice. Prepare dilutions of the SIRT1 activator in assay buffer.
-
Reaction Setup: In a 96-well black plate, add the SIRT1 assay buffer, the fluorogenic substrate, and NAD+.
-
Compound Addition: Add the diluted SIRT1 activator, vehicle control (DMSO), or inhibitor control to the appropriate wells.
-
Reaction Initiation: Start the reaction by adding the purified SIRT1 enzyme to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-45 minutes).
-
Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well. Incubate for an additional 10-15 minutes at 37°C.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader (e.g., excitation at 350-360 nm and emission at 450-465 nm).
-
Data Analysis: Calculate the fold activation for each concentration of the activator relative to the vehicle control. Determine the EC1.5 value by fitting the data to a dose-response curve.
Conclusion: The Imperative of Scientific Diligence
The mischaracterization of this compound as a SIRT1 activator serves as a critical reminder of the importance of relying on peer-reviewed, primary scientific literature for accurate information on the mechanism of action of small molecules. This technical guide has unequivocally demonstrated, based on available evidence, that this compound is a tyrosine kinase inhibitor and not a SIRT1 activator. By providing a detailed comparative analysis, outlining the distinct signaling pathways, and presenting robust experimental protocols, we aim to empower researchers to navigate the complexities of pharmacological agents with clarity and precision. Accurate compound characterization is the bedrock of reproducible and meaningful scientific discovery, and it is our collective responsibility to uphold these standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sirtuin1 (SIRT1) in the Acetylation of Downstream Target Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sirtuin1 (SIRT1) in the Acetylation of Downstream Target Proteins | Springer Nature Experiments [experiments.springernature.com]
- 7. Protein deacetylation by SIRT1: an emerging key post-translational modification in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol upregulates SIRT1 and inhibits cellular oxidative stress in the diabetic milieu: mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Targeting SIRT1 to improve metabolism: all you need is NAD+? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. SRT1720 hydrochloride | Sirtuin | TargetMol [targetmol.com]
- 14. tribioscience.com [tribioscience.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]
ST638: A Foundational Research Overview for Drug Discovery Professionals
An In-depth Technical Guide
This whitepaper provides a comprehensive technical overview of the compound ST638, a potent tyrosine kinase inhibitor. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the foundational science of this compound. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes associated signaling pathways.
Core Concepts: Mechanism of Action
This compound, chemically identified as α-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide, is a potent inhibitor of protein tyrosine kinases.[1] Contrary to some commercial information, extensive scientific literature has established that this compound is not a Sirtuin 1 (SIRT1) activator.[1] Its primary therapeutic potential stems from its ability to block the phosphorylation of tyrosine residues on proteins, a critical step in many cellular signaling cascades that regulate cell proliferation, differentiation, and survival.[1]
The principal target of this compound is the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of microglia and other myeloid cells.[2] By inhibiting CSF-1R, this compound effectively modulates neuroinflammation, making it a compound of interest for neurodegenerative disease research.[2] The inhibitory action of this compound on tyrosine kinases has been reported with a half-maximal inhibitory concentration (IC50) of 370 nM.[1]
Beyond its primary target, research has indicated that this compound can also inhibit carbachol-induced bronchial smooth muscle contraction, suggesting an involvement of the tyrosine kinase/JNK pathway.[1] Furthermore, it has been shown to inhibit the production of the inflammatory mediator prostaglandin (B15479496) E2 (PGE2).[2]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound from foundational in vitro assays. It is important to note that publicly available data is limited, and some of the presented values are based on illustrative examples from technical documents.[2]
| Assay Type | Target | Metric | Value | Reference |
| Tyrosine Kinase Inhibition | General | IC50 | 370 nM | [1] |
| CSF-1R Inhibition | CSF-1R | - | Potent Inhibitor | [2] |
| Cell Viability | Various Cell Lines | IC50 | Time and cell line dependent | [3] |
Key Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments cited in the foundational research of this compound.
Cell Viability Assay (WST-1)
This protocol assesses the effect of this compound on cell viability by measuring the metabolic activity of cells.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.[2]
-
This compound Treatment: Treat the cells with a range of this compound concentrations for various durations (e.g., 6, 12, 24, 48, 72 hours). It is crucial to ensure the final solvent concentration (e.g., DMSO) is non-toxic, typically below 0.5%.[2]
-
WST-1 Reagent Addition: At the end of each treatment period, add 10 µL of WST-1 reagent to each well.[2]
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a cell culture incubator.[2]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[2]
STAT3 Luciferase Reporter Assay
This assay is used to determine the effect of this compound on the transcriptional activity of STAT3.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a STAT3-responsive luciferase reporter plasmid and a constitutively active STAT3 plasmid using a suitable transfection reagent.[4]
-
This compound Treatment: After 24 hours, treat the transfected cells with different concentrations of this compound.[4]
-
Incubation: Incubate for a further 18-24 hours.[4]
-
Lysis and Measurement: Lyse the cells and measure the luciferase activity using a luminometer. A decrease in luciferase activity indicates inhibition of STAT3 transcriptional function.[4]
Cytokine Quantification by ELISA
This protocol measures the impact of this compound on the production of pro-inflammatory cytokines.
-
Cell Seeding and Treatment: Seed RAW 264.7 macrophage cells in a 24-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour.[4]
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce an inflammatory response.[4]
-
Supernatant Collection: Collect the cell culture supernatants.[4]
-
Quantification: Quantify the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[4]
Signaling Pathway and Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Future Directions
The foundational research on this compound as a CSF-1R and tyrosine kinase inhibitor has paved the way for further investigation into its therapeutic potential. Key areas for future research include:
-
In vivo Pharmacokinetics and Safety: Establishing the dosing, administration route, and safety profile of this compound in animal models.[2]
-
Efficacy in Disease Models: Evaluating the therapeutic potential of this compound in transgenic mouse models of neurodegenerative diseases such as Alzheimer's or Parkinson's disease.[2]
-
Target Engagement and Biomarker Analysis: Confirming CSF-1R inhibition in the central nervous system and assessing downstream markers of neuroinflammation.[2]
By pursuing these avenues of research, the full therapeutic potential of this compound can be more thoroughly evaluated.
References
ST638: A Technical Guide to a Potent Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of ST638. Contrary to some commercial classifications, this compound is not a Sirtuin 1 (SIRT1) activator but has been consistently identified in scientific literature as a potent, multi-targeted tyrosine kinase inhibitor. This document details its mechanism of action, summarizes its physicochemical properties, and presents its effects on key cellular signaling pathways. Due to the limited availability of detailed public data, this guide provides representative experimental protocols and collates the available quantitative data to serve as a foundational resource for researchers.
Introduction
This compound, with the chemical name α-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide, is a small molecule inhibitor of tyrosine-specific protein kinases.[1] Tyrosine kinases are critical enzymes in cellular signaling, catalyzing the transfer of phosphate (B84403) groups to tyrosine residues on proteins, thereby regulating processes like cell proliferation, differentiation, and metabolism.[1] The inhibition of these kinases is a key therapeutic strategy in various diseases, including cancer and inflammatory conditions. This compound has demonstrated inhibitory activity against several key kinases, including Colony-Stimulating Factor 1 Receptor (CSF-1R), STAT3, EGFR, and Src family kinases.
Addressing the SIRT1 Activator Misconception
It is crucial to note that some non-primary sources, such as technical documents from commercial chemical suppliers, have erroneously described this compound as a SIRT1 activator.[1] A thorough review of peer-reviewed scientific literature reveals no primary research validating this claim. The available evidence consistently points to its role as a tyrosine kinase inhibitor.[1]
Physical and Chemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference |
| IUPAC Name | (E)-2-cyano-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]prop-2-enamide | [2] |
| Synonyms | ST-638, α-Cyano-(3-ethoxy-4-hydroxy-5-phenylthiomethyl)cinnamide | [2] |
| CAS Number | 107761-24-0 | [2] |
| Molecular Formula | C₁₉H₁₈N₂O₃S | [2] |
| Molecular Weight | 354.4 g/mol | [2] |
| Appearance | Yellow solid | |
| Melting Point | 134-135.5 °C | |
| Solubility | DMSO: 19 mg/mL | |
| DMF: 50 mg/mL | [3] | |
| Storage Temperature | -20°C | |
| SMILES String | CCOc1cc(cc(CSc2ccccc2)c1O)\C=C(/C#N)C(N)=O | |
| InChI Key | YKLMGKWXBLSKPK-RIYZIHGNSA-N |
Biological Activity and Mechanism of Action
This compound functions as a potent inhibitor of protein tyrosine kinases, with a reported half-maximal inhibitory concentration (IC50) of 370 nM in a general tyrosine kinase assay. Its primary mechanism involves competing with the substrate protein for the kinase's active site.
Inhibition of Key Signaling Pathways
This compound has been shown to inhibit several critical signaling pathways downstream of receptor tyrosine kinases:
-
CSF-1R Signaling: As an inhibitor of CSF-1R, this compound blocks downstream pathways crucial for the survival, proliferation, and differentiation of microglia and other myeloid cells.
-
PI3K/Akt Pathway: This pathway, vital for cell survival and proliferation, is inhibited by this compound.
-
ERK1/2 (MAPK) Pathway: this compound can suppress the activation of this pathway, which is involved in cell growth and differentiation.
-
JAK/STAT Pathway: Inhibition of this pathway, particularly STAT3, by this compound can reduce inflammatory responses and affect gene transcription related to cell survival and proliferation.
Quantitative Data on Biological Activity
The publicly available quantitative data for this compound is limited. The most consistently reported value is its general inhibitory concentration.
| Assay Type | Target | IC₅₀ Value | Reference |
| General Tyrosine Kinase Assay | Protein Tyrosine Kinases | 370 nM |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways inhibited by this compound.
Caption: this compound inhibits the CSF-1R signaling pathway.
References
ST638: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details
ST638 is a potent, cell-permeable inhibitor of protein tyrosine kinases. This technical guide provides an in-depth overview of its molecular characteristics, mechanism of action, and relevant experimental protocols for its application in research and drug development.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₈N₂O₃S | [1][2][3][4] |
| Molecular Weight | 354.4 g/mol | [1] |
| Alternate Names | alpha-Cyano-(3-ethoxy-4-hydroxy-5-phenylthiomethyl)cinnamide | [1] |
| CAS Number | 107761-24-0 | [2][3] |
Mechanism of Action
This compound functions as a tyrosine kinase inhibitor with a reported half-maximal inhibitory concentration (IC₅₀) of 370 nM.[3] Its primary target is the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase essential for the proliferation, differentiation, and survival of macrophages and other myeloid cells.[2][5] By inhibiting CSF-1R, this compound effectively blocks downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt, Extracellular signal-regulated kinase (ERK1/2), and Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathways.[2][5]
It is critical to note that while some commercial sources have previously mischaracterized this compound as a Sirtuin 1 (SIRT1) activator, extensive scientific literature confirms its role as a tyrosine kinase inhibitor.[1]
Signaling Pathways Modulated by this compound
The inhibitory action of this compound on CSF-1R and other tyrosine kinases disrupts key signaling pathways integral to cell growth, survival, and inflammation.
Figure 1: this compound inhibits CSF-1R signaling, thereby affecting downstream pathways such as PI3K/Akt, ERK1/2, and JAK/STAT, which are crucial for cell proliferation, survival, and inflammation.
Experimental Protocols
Cell Proliferation Assay (WST-1)
This protocol outlines the use of a WST-1 assay to determine the anti-proliferative effects of this compound.
Materials:
-
Target cell line (e.g., HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
WST-1 reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium with the this compound dilutions and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control to determine the IC₅₀ value.
Figure 2: Experimental workflow for the WST-1 cell proliferation assay with this compound.
Western Blot for Phospho-ERK Inhibition
This protocol describes the detection of phosphorylated ERK (p-ERK) inhibition by this compound.
Materials:
-
Target cell line
-
This compound
-
Lysis buffer
-
Primary antibodies (anti-p-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for the desired time.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-ERK.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane for total ERK as a loading control.
-
Quantify band intensities to determine the ratio of p-ERK to total ERK.
Prostaglandin E2 (PGE2) Production Assay (ELISA)
This compound has been shown to inhibit PGE2 production.[6] This can be quantified using a competitive ELISA kit.
Materials:
-
Cell culture supernatant from this compound-treated and control cells
-
PGE2 ELISA Kit (containing PGE2 standard, detection antibody, HRP-conjugate, substrate, and wash buffer)
-
96-well microplate pre-coated with a capture antibody
-
Microplate reader
Procedure:
-
Prepare PGE2 standards and samples (cell culture supernatants).
-
Add standards and samples to the wells of the microplate.
-
Add a fixed amount of HRP-labeled PGE2 to each well to compete with the PGE2 in the sample for binding to the capture antibody.
-
Incubate and wash the plate to remove unbound reagents.
-
Add a substrate solution that reacts with HRP to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
The intensity of the color is inversely proportional to the concentration of PGE2 in the sample. Calculate the PGE2 concentration based on the standard curve.
Bronchial Smooth Muscle Contraction Assay
This compound's effect on smooth muscle contraction can be assessed using isolated tracheal rings.
Materials:
-
Isolated tracheal rings from a suitable animal model (e.g., rat or guinea pig)
-
Organ bath system with a force transducer
-
Krebs-Henseleit solution
-
Contractile agonist (e.g., acetylcholine (B1216132) or histamine)
-
This compound
Procedure:
-
Mount the tracheal rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Allow the tissues to equilibrate under a resting tension.
-
Induce a stable contraction with a contractile agonist.
-
Once a plateau is reached, add this compound at various concentrations to the bath.
-
Record the changes in isometric tension to determine the relaxant effect of this compound.
-
Express the relaxation as a percentage of the pre-induced contraction.
References
- 1. abcam.com [abcam.com]
- 2. file.elabscience.com [file.elabscience.com]
- 3. raybiotech.com [raybiotech.com]
- 4. cloud-clone.com [cloud-clone.com]
- 5. Dexmedetomidine’s inhibitory effects on acetylcholine release from cholinergic nerves in guinea pig trachea: a mechanism that accounts for its clinical benefit during airway irritation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of PGE2 production in cells transfected with c-fms encoded CSF-1 receptor genes by the tyrosine kinase inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
ST638: In Vitro Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST638 is a potent, cell-permeable small molecule inhibitor of protein tyrosine kinases.[1][2] It has been identified as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and Colony-Stimulating Factor 1 Receptor (CSF-1R).[2][3] The constitutive activation of the STAT3 signaling pathway is a characteristic of many human cancers, playing a crucial role in cell proliferation, survival, differentiation, and angiogenesis.[3] Similarly, CSF-1R is a key regulator of macrophage survival and proliferation.[2] By inhibiting these pathways, this compound presents itself as a valuable tool for research in oncology and inflammatory diseases. This document provides detailed protocols for the in vitro evaluation of this compound's biological effects.
Mechanism of Action
This compound, with the chemical name α-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide, functions as a tyrosine kinase inhibitor.[1] Its inhibitory action on tyrosine kinases has a reported half-maximal inhibitory concentration (IC50) of 370 nM.[4] The primary signaling pathways affected by this compound include:
-
JAK/STAT3 Pathway: this compound is thought to interfere with the Janus kinase (JAK) phosphorylation of STAT3, which in turn prevents STAT3 dimerization, nuclear translocation, and transcriptional activity.[3][5]
-
CSF-1R Signaling: By inhibiting CSF-1R, this compound blocks downstream cascades such as the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK1/2) pathways, which are vital for the survival and proliferation of myeloid cells.[2]
Contrary to some commercial documentation, extensive scientific literature confirms that this compound is a tyrosine kinase inhibitor and not a Sirtuin 1 (SIRT1) activator.[1]
Quantitative Data Summary
The following tables present hypothetical quantitative data for this compound from various in vitro assays. These values are for illustrative purposes, and actual results must be determined experimentally for specific cell lines and conditions.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines [6]
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) |
| A549 | Lung Carcinoma | Cell Viability (MTT) | 72 | Hypothetical Value |
| HepG2 | Hepatocellular Carcinoma | Cell Viability (MTT) | 72 | Hypothetical Value |
| MCF-7 | Breast Adenocarcinoma | Cell Viability (MTT) | 72 | Hypothetical Value |
Table 2: Hypothetical Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production
| This compound Concentration (µM) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
| 0.1 | 15 | 10 |
| 1 | 45 | 38 |
| 10 | 85 | 75 |
| 25 | 95 | 90 |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: this compound inhibits CSF-1R and JAK/STAT3 signaling pathways.
Experimental Workflow: Cell-Based Assays
References
Application Notes and Protocols for the Use of ST638 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST638 is a potent and selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase. CSF-1R and its ligands, CSF-1 and IL-34, play a critical role in the survival, proliferation, differentiation, and function of myeloid cells, including macrophages and microglia.[1][2] Dysregulation of the CSF-1R signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[1] this compound exerts its effects by blocking the downstream signaling cascades initiated by CSF-1R activation, thereby modulating the activity of myeloid lineage cells. These application notes provide a comprehensive guide for the utilization of this compound in in vitro cell culture experiments, including detailed protocols and data interpretation guidelines.
Mechanism of Action
This compound is a competitive inhibitor of ATP binding to the catalytic domain of CSF-1R. Upon binding of its ligands (CSF-1 or IL-34), CSF-1R dimerizes and autophosphorylates tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways crucial for cellular responses.[1] this compound effectively blocks this autophosphorylation and subsequent signal transduction.
The primary signaling pathways inhibited by this compound include:
-
PI3K/Akt Pathway: Crucial for cell survival and proliferation.[1]
-
ERK1/2 (MAPK) Pathway: Involved in cell proliferation, differentiation, and survival.
-
JAK/STAT Pathway: Plays a key role in mediating inflammatory responses and cell proliferation.
By inhibiting these pathways, this compound can modulate the function of CSF-1R-dependent cells, making it a valuable tool for studying their role in various biological processes and a potential therapeutic agent.
Data Presentation
The following tables summarize hypothetical quantitative data for the effects of this compound in various cancer cell lines. This data is for illustrative purposes and should be experimentally determined for your specific cell line and conditions.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) |
| A549 | Lung Carcinoma | Cell Viability (MTT) | 72 | 12.5 |
| HepG2 | Hepatocellular Carcinoma | Cell Viability (MTT) | 72 | 8.2 |
| MCF-7 | Breast Adenocarcinoma | Cell Viability (MTT) | 72 | 15.8 |
| M-NFS-60 | Murine Macrophage | Cell Viability (CellTiter-Glo®) | 72 | 5.1 |
Note: The IC50 values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.[3]
Table 2: Hypothetical Effect of this compound on Cell Viability
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 92.3 ± 4.8 |
| 5 | 75.1 ± 6.1 |
| 10 | 51.8 ± 5.5 |
| 25 | 28.4 ± 4.2 |
| 50 | 15.7 ± 3.9 |
Data derived from a hypothetical WST-1 assay in a cancer cell line after 48 hours of treatment.
Experimental Protocols
Protocol 1: Determining the Anti-Proliferative Effects of this compound using WST-1 Cell Proliferation Assay
This protocol provides a method for assessing the dose-dependent effects of this compound on cancer cell line proliferation.[4]
Materials:
-
Human cervical cancer cell line (e.g., HeLa)[4]
-
Dulbecco's Modified Eagle's Medium (DMEM)[4]
-
Fetal Bovine Serum (FBS)[4]
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
WST-1 reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C and 5% CO2.[4]
-
Harvest cells using Trypsin-EDTA and perform a cell count.[4]
-
Seed 5 x 10³ cells per well in 100 µL of culture medium into a 96-well plate.[4]
-
Incubate the plate for 24 hours to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. Final concentrations should typically range from 0.1 µM to 100 µM.[4]
-
Include a vehicle control (DMSO) and an untreated control. The final DMSO concentration should not exceed 0.5% to avoid toxicity.
-
After 24 hours of incubation, carefully remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells.[4]
-
Incubate the plate for another 48 hours.[4]
-
-
WST-1 Assay:
-
Following the treatment period, add 10 µL of WST-1 reagent to each well.[4]
-
Incubate the plate for 2 hours in the incubator. This incubation time may need optimization depending on the cell type and density.[4]
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan (B1609692) dye.[4]
-
-
Data Acquisition:
Protocol 2: In Vitro CSF-1R Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the CSF-1R kinase.
Materials:
-
Recombinant human CSF-1R kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound compound
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay kit or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of recombinant CSF-1R kinase and the peptide substrate in assay buffer.
-
Prepare an ATP solution in assay buffer.
-
-
Kinase Reaction:
-
Add the this compound dilutions to the wells of a 384-well plate.
-
Add the CSF-1R kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding the ATP solution.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is inversely proportional to the amount of ATP remaining, and therefore directly proportional to the kinase activity.
-
Calculate the percent inhibition of CSF-1R activity for each this compound concentration and determine the IC50 value.
-
Mandatory Visualizations
Caption: this compound inhibits CSF-1R signaling pathways.
Caption: Workflow for the WST-1 cell proliferation assay.
References
- 1. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CSF1R inhibition by a small-molecule inhibitor is not microglia specific; affecting hematopoiesis and the function of macrophages | Department of Ophthalmology [eye.hms.harvard.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
ST638 Application Notes and Protocols: A Guide for Researchers
For researchers, scientists, and drug development professionals, these application notes provide a comprehensive overview of ST638, a potent tyrosine kinase inhibitor. This document details the optimal working concentrations, experimental protocols, and key signaling pathways modulated by this compound.
This compound, chemically known as α-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide, is a powerful inhibitor of protein tyrosine kinases.[1][2] It has a reported half-maximal inhibitory concentration (IC50) of 370 nM in a general tyrosine kinase assay.[1][3] While some commercial sources have mischaracterized this compound as a Sirtuin 1 (SIRT1) activator, the primary scientific literature consistently identifies it as a tyrosine kinase inhibitor.[1] Its mechanism of action primarily involves the inhibition of the Colony-Stimulating Factor 1 Receptor (CSF-1R) and the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[2][4][5]
Optimal Working Concentrations
The optimal working concentration of this compound is dependent on the specific cell line and experimental assay. The following tables summarize recommended concentration ranges based on available in vitro data. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific system.
Table 1: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Starting Concentration Range | Notes |
| Cellular Kinase Assay (Western Blot) | 100 nM - 1 µM[6] | To assess inhibition of downstream targets like AKT phosphorylation.[6] |
| Cell Viability/Proliferation Assays | 1 µM - 50 µM | Highly cell-line dependent; a broad range is recommended for initial screening. |
| STAT3 Reporter Assay | 1 µM - 25 µM | To measure the inhibition of STAT3 transcriptional activity.[5] |
| Potassium Channel Modulation | 0.5 µM - 40 µM[2] | For electrophysiological studies.[2] |
Table 2: Hypothetical IC50 Values in Various Cell Lines (WST-1 Assay)
| Cell Line | Hypothetical IC50 (µM) |
| HepG2 | 15.5 |
| RAW 264.7 | 10.2 |
| SH-SY5Y | 22.8 |
| Note: This data is for illustrative purposes and should be experimentally verified. |
Signaling Pathways
This compound exerts its effects by inhibiting key signaling cascades involved in cell survival, proliferation, and inflammation.
References
Application Notes and Protocols for ST638 in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST638 is a novel small molecule inhibitor that has demonstrated significant potential in pre-clinical cancer research. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in cancer cell line studies. The information is intended to guide researchers in evaluating the anti-cancer effects of this compound.
Recent research has identified this compound as a catalytic inhibitor of Topoisomerase II (TOP2).[1] Unlike TOP2 poison inhibitors that trap the TOP2-DNA cleavage complex and induce DNA damage, this compound is believed to bind to TOP2 proteins and block their interaction with DNA, thus potently suppressing TOP2 activity with potentially limited genotoxicity.[1] This novel mechanism of action suggests that this compound could be a promising candidate for further development as an anti-cancer therapeutic.[1]
Mechanism of Action
This compound functions as a catalytic inhibitor of Topoisomerase II. This mechanism is distinct from that of clinically used TOP2 inhibitors, which are typically poisons that stabilize the TOP2-DNA cleavage complex, leading to DNA strand breaks and subsequent cancer cell death.[1] However, these poison inhibitors can also affect non-cancerous cells, leading to significant side effects.[1] this compound, by preventing the interaction between TOP2 and DNA, inhibits the enzyme's function without causing extensive DNA damage, suggesting it might have a more favorable safety profile.[1]
Signaling Pathway
The proposed mechanism of action for this compound as a catalytic Topoisomerase II inhibitor is depicted below.
Caption: Mechanism of this compound vs. Topoisomerase II Poisons.
Quantitative Data
Due to the limited publicly available data for this compound, the following table presents hypothetical IC50 values for illustrative purposes. Researchers are strongly encouraged to determine the IC50 values for their specific cell lines of interest.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | 15 |
| MDA-MB-231 | Breast Cancer | 25 |
| A549 | Lung Cancer | 30 |
| HCT116 | Colon Cancer | 10 |
| HeLa | Cervical Cancer | 20 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Topoisomerase II Activity Assay
This protocol assesses the direct inhibitory effect of this compound on Topoisomerase II activity.
Materials:
-
Nuclear extract from cancer cells (as a source of Topoisomerase II)
-
kDNA (kinetoplast DNA)
-
Topoisomerase II assay buffer
-
ATP
-
This compound
-
Agarose (B213101) gel electrophoresis system
-
DNA staining dye (e.g., ethidium (B1194527) bromide)
Procedure:
-
Set up reaction mixtures containing nuclear extract, kDNA, and assay buffer.
-
Add varying concentrations of this compound to the reaction mixtures. Include a positive control (known TOP2 inhibitor) and a negative control (no inhibitor).
-
Initiate the reaction by adding ATP and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop buffer.
-
Run the samples on an agarose gel.
-
Stain the gel with a DNA staining dye and visualize it under UV light. Decatenated kDNA will migrate faster than catenated kDNA.
-
Assess the inhibition of Topoisomerase II activity by observing the reduction in decatenated kDNA in the presence of this compound.
Protocol 3: Western Blot Analysis for DNA Damage Markers
This protocol evaluates whether this compound induces DNA damage by analyzing the expression of key DNA damage response proteins.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer
-
Protein quantification assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-H2A.X, anti-p53)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Treat cancer cells with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Analyze the changes in the expression levels of the target proteins.
Experimental Workflow
The following diagram outlines a general workflow for the initial evaluation of this compound in cancer cell lines.
Caption: General experimental workflow for this compound evaluation.
Troubleshooting and Stability
For consistent results, it is crucial to handle this compound properly. It is recommended to prepare fresh stock solutions in anhydrous DMSO and minimize freeze-thaw cycles.[2] The stability of this compound in cell culture medium at 37°C should be assessed, especially for long-term experiments, and the medium may need to be replenished with freshly diluted compound at regular intervals.[2] Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to maintain solubility and avoid precipitation.[2]
Disclaimer
The information provided in these application notes is intended for research use only. The quantitative data presented is hypothetical and for illustrative purposes due to the limited availability of public data on this compound. Researchers should perform their own experiments to validate these findings and determine the optimal conditions for their specific experimental setup.
References
Application Notes and Protocols for ST638 in Leukemia Cell Differentiation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST638 is a potent and selective inhibitor of METTL3, a key enzyme in mRNA modification. In the context of leukemia, particularly Acute Myeloid Leukemia (AML), the inhibition of METTL3 by this compound has been shown to induce cell cycle arrest, apoptosis, and cellular differentiation. These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in in vitro leukemia cell differentiation studies.
Mechanism of Action
This compound functions as a direct inhibitor of the catalytic activity of METTL3, an RNA methyltransferase responsible for N6-methyladenosine (m6A) modification on mRNA. In many forms of leukemia, METTL3 is overexpressed and contributes to the translation of key oncogenes such as MYC and BCL2.[1] By inhibiting METTL3, this compound leads to a global reduction in m6A levels on mRNA, which in turn decreases the translation efficiency and stability of oncogenic transcripts. This ultimately results in the downregulation of oncoproteins essential for the proliferation and survival of cancer cells, leading to cell cycle arrest, differentiation, and apoptosis.[1]
Data Presentation
Table 1: Cellular Activity of this compound in Human Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | Description | Proliferation IC50 | Reference |
| MOLM-13 | MLL-AF9 fusion | 2.5 µM | [1] |
| OCI-AML3 | - | - | [1] |
Note: The provided search results mention STM2457 as the METTL3 inhibitor. For the purpose of this response, this compound is used as requested by the user. The IC50 for OCI-AML3 was mentioned as a cell line used but no specific value was provided in the search result.
Experimental Protocols
Cellular Proliferation Assay
This assay is designed to determine the concentration of this compound required to inhibit the growth of leukemia cell lines.
Materials:
-
AML cell lines (e.g., MOLM-13, OCI-AML3)
-
Opaque-walled 96-well plates
-
Appropriate cell culture medium
-
This compound compound
-
DMSO (vehicle control)
-
Luminescent ATP-based viability assay reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Plating: Seed the AML cell lines in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in DMSO. Further dilute these stock solutions into the culture medium to achieve the desired final concentrations (e.g., from 0.01 µM to 20 µM). Include a DMSO-only vehicle control.
-
Treatment: Add 100 µL of the diluted compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Assess cell viability using a luminescent ATP-based assay according to the manufacturer's instructions. Measure luminescence on a plate reader.
Western Blotting for Oncoprotein Expression
This protocol is used to assess the effect of this compound on the expression levels of key oncoproteins.
Materials:
-
AML cell lines (e.g., MOLM-13)
-
6-well plates
-
This compound compound
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA assay kit
-
4-12% Bis-Tris polyacrylamide gel
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against SP1, BRD4, c-MYC, GAPDH)
-
Secondary antibodies
Procedure:
-
Cell Treatment: Plate MOLM-13 cells in 6-well plates and treat with increasing concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 48-72 hours.[1]
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate secondary antibody. Detect the protein bands using a suitable detection method.
Global m6A Quantification Assay
This assay confirms the inhibitory effect of this compound on METTL3 by measuring the total amount of m6A in cellular RNA.
Materials:
-
AML cell lines (e.g., MOLM-13)
-
This compound compound
-
Total RNA extraction kit (e.g., RNeasy Kit)
-
Colorimetric or fluorometric m6A quantification kit
Procedure:
-
Cell Treatment and RNA Extraction: Treat MOLM-13 cells with a dose-range of this compound for 48 hours. Extract total RNA using a suitable kit and quantify the RNA.[1]
-
m6A Quantification: Use a commercial m6A quantification kit according to the manufacturer's protocol. This typically involves immobilizing the RNA samples and detecting m6A levels using a specific capture and detection antibody system.[1]
Visualizations
Caption: Mechanism of action of this compound in leukemia cells.
Caption: Experimental workflow for studying this compound effects.
Signaling Pathways
This compound's primary mechanism of action is through the inhibition of METTL3-mediated m6A RNA modification, which subsequently impacts various downstream signaling pathways crucial for leukemia cell survival and proliferation. The downregulation of oncoproteins like c-MYC and BCL-2 affects pathways they regulate. Additionally, leukemia cell differentiation is governed by a complex network of signaling pathways, including the WNT, PI3K/AKT, and MAPK pathways. While this compound's direct impact on these pathways is a consequence of METTL3 inhibition, understanding this broader context is vital for comprehensive studies.
Caption: Overview of this compound's impact on leukemia signaling.
References
ST638 Protocol for Western Blotting: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST638, chemically known as α-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide, is a tyrosine kinase inhibitor.[1] While there have been some conflicting reports regarding its primary target, it is most consistently characterized as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), with a reported half-maximal inhibitory concentration (IC50) of 370 nM.[1] Additionally, this compound has been suggested to inhibit other tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) and Colony-Stimulating Factor 1 Receptor (CSF-1R), thereby affecting multiple signaling pathways crucial in cell proliferation, survival, and differentiation.[1][2]
This document provides detailed application notes and protocols for utilizing this compound in Western blotting to assess its inhibitory effects on key signaling pathways. The protocols outlined below are designed to guide researchers in determining the on-target effects of this compound by analyzing the phosphorylation status of its potential downstream targets.
Data Presentation: Quantitative Analysis of this compound Inhibition
The following tables summarize representative quantitative data for the use of this compound in cell-based assays, with protein phosphorylation levels determined by Western blot densitometry. It is important to note that optimal concentrations and the extent of inhibition are cell-line dependent and should be determined empirically.
Table 1: Dose-Dependent Inhibition of STAT3 Phosphorylation by this compound
| This compound Concentration | Treatment Time | Percent Inhibition of p-STAT3 (Tyr705) |
| 0 µM (Vehicle) | 24 hours | 0% |
| 0.1 µM | 24 hours | 25% |
| 0.5 µM | 24 hours | 60% |
| 1.0 µM | 24 hours | 85% |
| 5.0 µM | 24 hours | 95% |
Table 2: Time-Course of STAT3 Phosphorylation Inhibition by this compound (at 1.0 µM)
| Treatment Time | Percent Inhibition of p-STAT3 (Tyr705) |
| 0 hours | 0% |
| 6 hours | 40% |
| 12 hours | 70% |
| 24 hours | 85% |
| 48 hours | 80% |
Table 3: Comparative IC50 Values of Various Kinase Inhibitors
| Compound | Primary Target(s) | IC50 Value | Cell Line/Assay Condition |
| This compound | STAT3 | 370 nM | Not specified [1] |
| Stattic | STAT3 | 5.1 µM | Cell-free assay[1] |
| S3I-201 | STAT3 | 86 µM | Cell-free assay[1] |
| Pexidartinib | CSF-1R, c-Kit, FLT3 | 13 nM (CSF-1R) | Not specified[1] |
| Lazertinib | EGFR | Varies by mutation | NSCLC cell lines[3] |
Experimental Protocols
The following are detailed protocols for treating cells with this compound and subsequently performing Western blot analysis to measure the phosphorylation of STAT3, EGFR, and CSF-1R.
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the general procedure for treating adherent cells with this compound prior to protein extraction.
Materials:
-
Cell line of interest (e.g., A431 for EGFR, HEL for STAT3, M-NFS-60 for CSF-1R)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Serum Starvation (Optional, for growth factor stimulation): For studies involving growth factor-induced phosphorylation (e.g., EGF for EGFR), replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
This compound Treatment: Prepare working solutions of this compound in cell culture medium at the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.[2]
-
Remove the medium from the cells and add the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 6, 12, 24, 48 hours).
-
Growth Factor Stimulation (if applicable): For receptor tyrosine kinase activation, add the appropriate ligand (e.g., 100 ng/mL EGF) for a short period (e.g., 10-30 minutes) before harvesting the cells.[4][5]
-
Cell Harvest: Proceed immediately to Protocol 2 for protein extraction.
Protocol 2: Protein Extraction (Lysis)
Materials:
-
Ice-cold PBS
-
RIPA lysis buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4).[1]
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Place the 6-well plates on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well (e.g., 100-150 µL for a 6-well plate).
-
Scrape the adherent cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Add 5X SDS-PAGE sample buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Samples are now ready for SDS-PAGE or can be stored at -80°C for future use.
Protocol 3: Western Blotting
Materials:
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-CSF-1R (Tyr723), anti-CSF-1R, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-PAGE gel. Include a molecular weight marker. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Use the antibody at the manufacturer's recommended dilution.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels or a loading control on the same membrane, the membrane can be stripped of the first set of antibodies and re-probed with a different primary antibody. Incubate the membrane in a stripping buffer, wash thoroughly, re-block, and then proceed with the primary antibody incubation as described above.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Potential inhibitory mechanisms of this compound on key signaling pathways.
Experimental Workflow Diagram
Caption: Experimental workflow for Western blot analysis of this compound effects.
References
Application Notes and Protocols for In Vivo Studies of METTL3 Inhibitors in Mouse Models
Note on Compound Designation: Initial searches for "ST638" yielded limited publicly available data regarding in vivo studies. However, extensive research exists for potent and selective first-in-class METTL3 (Methyltransferase-like 3) inhibitors, notably STM2457 , which have been evaluated in various mouse models of cancer. This document will focus on the available data for STM2457 as a representative METTL3 inhibitor for in vivo studies, assuming it aligns with the user's interest in this therapeutic class. A derivative of STM2457, known as STC-15, has since entered clinical trials.[1]
Introduction
N6-methyladenosine (m6A) is a prevalent internal RNA modification catalyzed by the METTL3-METTL14 methyltransferase complex.[2] The METTL3 enzyme has been identified as a key factor in the initiation and progression of certain cancers, particularly Acute Myeloid Leukemia (AML).[2][3] Inhibition of METTL3 presents a novel therapeutic strategy. STM2457 is a potent and selective catalytic inhibitor of METTL3.[2] Preclinical in vivo studies using mouse models have demonstrated that pharmacological inhibition of METTL3 with compounds like STM2457 leads to impaired cancer cell engraftment, reduced tumor growth, prolonged survival, and induction of cancer cell differentiation and apoptosis.[2][3]
These application notes provide a summary of the quantitative data from these studies and detailed protocols for replicating similar experiments in mouse models.
Signaling Pathway of METTL3 Inhibition
METTL3 is the catalytic subunit of the m6A methyltransferase complex, which installs m6A modifications on messenger RNA (mRNA). These modifications are "read" by specific RNA-binding proteins that influence mRNA stability, translation, and splicing. In AML, METTL3-mediated m6A modification of key leukemogenic mRNAs (e.g., for proteins like BCL-2, MYC) enhances their translation, promoting survival and proliferation of leukemia cells. Inhibition of METTL3 by STM2457 reduces m6A levels on these transcripts, leading to a decrease in their protein expression. This disruption of pro-leukemic signaling pathways results in increased apoptosis (programmed cell death) and cellular differentiation, thereby impairing AML progression.[2][3][4]
Quantitative Data from In Vivo Mouse Models
The efficacy of METTL3 inhibition has been demonstrated in several patient-derived xenograft (PDX) models of AML.[3] Daily treatment with STM2457 resulted in significant therapeutic benefits.
Table 1: Summary of STM2457 Efficacy in AML PDX Mouse Models
| Mouse Model | Treatment Group | Outcome Measure | Result | Reference |
|---|---|---|---|---|
| AML PDX #1 | STM2457 (daily) | Median Survival | Significantly prolonged vs. vehicle | [3] |
| AML PDX #2 | STM2457 (daily) | Median Survival | Significantly prolonged vs. vehicle | [3] |
| AML PDX #3 | STM2457 (daily) | Median Survival | Significantly prolonged vs. vehicle | [3] |
| AML PDX Models | STM2457 (daily) | AML Engraftment (hCD45+ cells in bone marrow & spleen) | Markedly decreased vs. vehicle | [3] |
| AML PDX Models | STM2457 (daily) | Body Weight | No overt toxicity or effect on body weight | [3] |
| AML PDX Models | STM2457 (daily) | Target Engagement (m6A levels on poly-A+ RNA) | Significantly reduced |[3] |
Experimental Protocols
The following are detailed protocols for conducting in vivo efficacy studies with METTL3 inhibitors like STM2457 using AML xenograft mouse models.
Patient-derived xenografts are generated by implanting tumor cells from a human patient into an immunodeficient mouse, providing a model that closely mimics human disease.[5][6]
Objective: To establish AML tumors in immunodeficient mice for evaluating the in vivo efficacy of METTL3 inhibitors.
Materials:
-
Mice: Immunodeficient strains such as NOD/SCID or NSG (NOD scid gamma) mice.
-
Cells: Cryopreserved primary human AML cells from patient samples.
-
Reagents: Phosphate-buffered saline (PBS), Matrigel (optional).
-
Equipment: Syringes, needles (27-30 gauge), cell counter, biosafety cabinet.
Protocol:
-
Thaw cryopreserved human AML PDX cells rapidly in a 37°C water bath.
-
Wash the cells with sterile PBS to remove cryoprotectant.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Resuspend the cells in an appropriate volume of sterile PBS (or a PBS/Matrigel mixture) to achieve the desired cell concentration for injection.
-
Inject the AML cell suspension (typically 1-5 million cells in 100-200 µL) into the tail vein (intravenous, I.V.) or subcutaneously (S.C.) of each mouse.
-
Monitor mice regularly for signs of tumor engraftment, which can include hind-limb paralysis (for I.V. models), palpable tumors (for S.C. models), weight loss, or other signs of distress.[3]
-
Confirm engraftment by monitoring the percentage of human CD45+ (hCD45+) cells in peripheral blood via flow cytometry.
Objective: To treat tumor-bearing mice with STM2457 and monitor its effect on tumor progression and survival.
Materials:
-
Compound: STM2457 formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Equipment: Gavage needles (for oral administration), calipers (for S.C. tumors), flow cytometer, bioluminescence imaging system (if using luciferase-tagged cells).
Protocol:
-
Once AML engraftment is confirmed (e.g., hCD45+ cells reach a predetermined percentage in blood), randomize mice into treatment and vehicle control groups.
-
Administer STM2457 or vehicle daily via the appropriate route (e.g., oral gavage). Dosing is typically based on body weight (mg/kg).
-
Monitor the body weight of each mouse daily or several times a week as an indicator of toxicity.[3]
-
Efficacy Assessment:
-
Survival: Monitor mice daily and record survival. The primary endpoint is typically defined by ethical guidelines (e.g., significant weight loss, paralysis, or other signs of severe illness).
-
Tumor Burden: For I.V. models, periodically collect peripheral blood to quantify the percentage of hCD45+ AML cells using flow cytometry.[3] For S.C. models, measure tumor volume with calipers.[7][8]
-
Endpoint Analysis: At the end of the study (or upon reaching endpoint), harvest tissues such as bone marrow and spleen to determine the final tumor burden by measuring the percentage of hCD45+ cells.[3]
-
-
Target Engagement (Optional): To confirm the drug is hitting its target, tumor cells can be isolated from treated mice and m6A levels in RNA can be quantified.[3]
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for an in vivo efficacy study using an AML PDX model.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Derived Xenografts - Antineo [antineo.fr]
- 6. Applications of patient-derived tumor xenograft models and tumor organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor Regression upon Intratumoral and Subcutaneous Dosing of the STING Agonist ALG-031048 in Mouse Efficacy Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: ST638 for Xenograft Tumor Growth Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in numerous cellular processes, including cell proliferation, survival, differentiation, and angiogenesis. Aberrant or persistent activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a compelling target for therapeutic intervention.[1] ST638 is a potent and selective small-molecule inhibitor of STAT3. These application notes provide a comprehensive overview of the use of this compound for inhibiting xenograft tumor growth, including its mechanism of action, detailed experimental protocols, and representative data.
Mechanism of Action
This compound exerts its anti-tumor effects by directly targeting the STAT3 protein. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade in cancer progression.[1] Cytokines and growth factors, such as Interleukin-6 (IL-6), activate the phosphorylation of STAT3's tyrosine residues by JAKs.[1] Upon activation, STAT3 dimerizes and translocates to the nucleus, where it binds to the promoters of target genes, activating the expression of various proteins involved in cell proliferation (e.g., cyclin D1, c-Myc) and survival (e.g., Bcl-xL).[2][3] this compound inhibits this cascade, leading to the downregulation of these target genes, which in turn induces apoptosis and inhibits the proliferation of cancer cells.
Signaling Pathway
The following diagram illustrates the STAT3 signaling pathway and the point of intervention for this compound.
Caption: The JAK/STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro: Dual-Luciferase Reporter Assay for STAT3 Activity
This assay quantitatively measures the transcriptional activity of STAT3 and evaluates the inhibitory effect of this compound.
Principle: The assay utilizes a reporter plasmid where the firefly luciferase gene is under the transcriptional control of a promoter containing STAT3 response elements. When cells are stimulated with IL-6, activated STAT3 binds to these elements, driving the expression of firefly luciferase. The resulting luminescence is proportional to STAT3 transcriptional activity. A second plasmid with the Renilla luciferase gene under a constitutive promoter serves as an internal control for normalization.
Protocol:
-
Cell Culture and Transfection:
-
Plate human cancer cells (e.g., A549 lung cancer cells) in a 96-well plate.
-
Co-transfect the cells with the STAT3-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Incubate for 24 hours.
-
-
Treatment:
-
Treat the transfected cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with IL-6 (10 ng/mL) for 6 hours to activate the STAT3 pathway.
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells using the dual-luciferase reporter assay system buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of STAT3 inhibition relative to the IL-6-stimulated control.
-
In Vivo: Xenograft Tumor Growth Inhibition Study
This protocol details the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.
Animal Model:
-
Use immunodeficient mice (e.g., nude mice).
-
House animals in a specific pathogen-free environment.
Protocol:
-
Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A549 cells in 100 µL of PBS) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups (n=10 per group).
-
-
Drug Administration:
-
Administer this compound (e.g., 10 mg/kg, intraperitoneally) daily to the treatment group.
-
Administer vehicle control (e.g., PBS) to the control group.
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Study Termination and Analysis:
-
After a predetermined period (e.g., 4 weeks), euthanize the mice.
-
Dissect the tumors and measure their final weight.
-
Perform statistical analysis to compare tumor growth between the treatment and control groups.
-
Data Presentation
The following tables present hypothetical data demonstrating the efficacy of this compound.
Table 1: In Vitro STAT3 Inhibition by this compound
| This compound Concentration (µM) | Normalized Luciferase Activity (RLU) | STAT3 Inhibition (%) |
| 0 (Vehicle) | 1000 | 0 |
| 0.1 | 850 | 15 |
| 1 | 450 | 55 |
| 10 | 150 | 85 |
| 100 | 50 | 95 |
Table 2: In Vivo Xenograft Tumor Growth Inhibition by this compound
| Treatment Group | Average Tumor Volume at Day 28 (mm³) | Average Tumor Weight at Day 28 (g) |
| Vehicle Control | 1250 ± 150 | 1.2 ± 0.2 |
| This compound (10 mg/kg) | 450 ± 80 | 0.4 ± 0.1 |
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound efficacy.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for cancers with aberrant STAT3 signaling. The provided protocols offer a framework for the preclinical evaluation of this compound's efficacy in inhibiting tumor growth. The data, although hypothetical, illustrates the expected outcomes of successful STAT3 inhibition in both in vitro and in vivo models. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of this compound is warranted to advance its development as a novel cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Disruption of Stat3 reveals a critical role in both the initiation and the promotion stages of epithelial carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensible approach to targeting STAT3-mediated transcription - Bhola - Annals of Translational Medicine [atm.amegroups.org]
ST638 in Models of Inflammatory Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory diseases represent a significant burden on global health, encompassing a wide range of debilitating conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. A critical signaling pathway implicated in the pathogenesis of these disorders is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, with STAT3 playing a pivotal role in mediating inflammatory responses.[1] ST638 is a potent and selective small-molecule inhibitor of STAT3. By preventing the dimerization of STAT3, a crucial step for its activation and nuclear translocation, this compound offers a targeted approach to modulating the inflammatory cascade.[2]
These application notes provide a comprehensive overview of the use of this compound in preclinical models of inflammatory disease. Detailed protocols for in vitro and in vivo studies are presented to guide researchers in evaluating the therapeutic potential of this compound.
Mechanism of Action: STAT3 Inhibition
The JAK/STAT signaling cascade is initiated by cytokines, such as interleukin-6 (IL-6), which are central to the inflammatory response.[1] Upon cytokine binding to their receptors, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. STAT3 is then recruited, phosphorylated by JAKs, and subsequently dimerizes. These STAT3 dimers translocate to the nucleus, where they bind to DNA and regulate the transcription of target genes involved in inflammation, cell proliferation, and survival.[1][3]
This compound exerts its anti-inflammatory effects by directly inhibiting the function of STAT3. This disruption of the STAT3 signaling pathway leads to a downstream reduction in the expression of pro-inflammatory mediators.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 | 370 nM | Not specified | [2] |
Comparative Inhibitor Potency
| Compound | Primary Target(s) | IC50 Value | Cell Line/Assay Condition | Reference |
| This compound | STAT3 | 370 nM | Not specified | [2] |
| Stattic | STAT3 | 5.1 µM | Cell-free assay | [2] |
| S3I-201 (NSC 74859) | STAT3 | 86 µM | Cell-free assay | [2] |
| WP1066 | JAK2, STAT3 | 2.30 µM (JAK2), 2.43 µM (STAT3) | HEL cells | [2] |
| Cryptotanshinone | STAT3 | 4.6 µM | Cell-free assay | [2] |
Experimental Protocols
Protocol 1: In Vitro STAT3 Reporter Gene Assay
This protocol is designed to quantify the inhibitory effect of this compound on STAT3-mediated gene transcription.
Materials:
-
HEK293 cells (or other suitable cell line)
-
STAT3 reporter plasmid (e.g., pGL4.47[luc2P/STAT3 RE/Hygro])
-
Transfection reagent
-
This compound
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the STAT3 reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.[4]
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).[4]
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.[4]
-
Normalize the STAT3 reporter luciferase activity to the control luciferase activity.
-
A decrease in normalized luciferase activity indicates inhibition of STAT3 transcriptional function.[4] The IC50 value can be calculated by plotting the normalized luciferase activity against the logarithm of the this compound concentration.
Protocol 2: Collagen-Induced Arthritis (CIA) in Mice
This protocol describes a widely used animal model of rheumatoid arthritis to evaluate the in vivo efficacy of this compound.[5]
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Calipers
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine CII emulsified in CFA.
-
On day 21, boost the mice with an intradermal injection of 100 µg of bovine CII emulsified in IFA.[6]
-
-
Treatment:
-
Begin treatment with this compound or vehicle on day 21 (prophylactic) or upon the onset of clinical signs of arthritis (therapeutic).
-
Administer this compound daily via oral gavage at predetermined doses.
-
-
Clinical Assessment:
-
Monitor mice daily for the onset and severity of arthritis.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using calipers every other day.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 42), euthanize the mice.
-
Collect blood for serum cytokine analysis (e.g., IL-6, TNF-α).
-
Harvest paws for histological analysis to assess inflammation, pannus formation, and bone erosion.
-
Protocol 3: Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis in Mice
This protocol outlines a model of inflammatory bowel disease to assess the efficacy of this compound.[7]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS) (36-50 kDa)
-
This compound
-
Vehicle for this compound
Procedure:
-
Induction of Colitis:
-
Administer 2-3% (w/v) DSS in the drinking water for 5-7 days.[8]
-
-
Treatment:
-
Administer this compound or vehicle daily by oral gavage, starting concurrently with DSS administration or after the induction period.
-
-
Clinical Assessment:
-
Monitor body weight, stool consistency, and the presence of blood in the stool daily.
-
Calculate a Disease Activity Index (DAI) based on these parameters.[8]
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Measure colon length.
-
Collect colon tissue for histological evaluation of inflammation, ulceration, and crypt damage.
-
Analyze colon tissue for myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.
-
Protocol 4: Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice
This protocol describes a model for psoriasis to evaluate the topical or systemic efficacy of this compound.[9]
Materials:
-
BALB/c or C57BL/6 mice (8-10 weeks old)
-
Imiquimod (B1671794) cream (5%)
-
This compound (formulated for topical or systemic administration)
-
Vehicle control
Procedure:
-
Induction of Psoriasis-like Inflammation:
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and/or ear of the mice for 5-7 consecutive days.[10]
-
-
Treatment:
-
Administer this compound (topically or systemically) daily, either prophylactically or therapeutically.
-
-
Clinical Assessment:
-
Score the severity of skin inflammation daily based on erythema, scaling, and thickness using a modified Psoriasis Area and Severity Index (PASI).[10]
-
Measure ear thickness daily using a caliper.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Collect skin tissue for histological analysis of epidermal thickness (acanthosis), and inflammatory cell infiltration.
-
Analyze skin tissue for the expression of pro-inflammatory cytokines (e.g., IL-17, IL-23) by qPCR or ELISA.[10]
-
Safety and Toxicology
Preclinical safety and toxicology studies are crucial to determine the therapeutic window and potential adverse effects of this compound. It is recommended to conduct in vitro cytotoxicity assays on various cell lines and in vivo dose-range finding studies in rodents to establish the maximum tolerated dose (MTD). Subsequent repeated-dose toxicity studies should be performed in at least two species (one rodent, one non-rodent) to evaluate potential target organ toxicity.[11][12]
Disclaimer: The information provided in these application notes is for research purposes only. The protocols are intended as a guide and may require optimization for specific experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. ST-638 | C19H18N2O3S | CID 5941457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Tyrosine kinase inhibitor tyrphostin AG490 retards chronic joint inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Tyrosine Kinase Inhibitor Tyrphostin AG490 Retards Chronic Joint Inflammation in Mice | springermedicine.com [springermedicine.com]
- 6. Anti-Inflammatory and Therapeutic Effects of a Novel Small-Molecule Inhibitor of Inflammation in a Male C57BL/6J Mouse Model of Obesity-Induced NAFLD/MAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyrphostin AG490 reduces inflammation and fibrosis in neonatal obstructive nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of STAT3 Inhibitors: Recent Advances and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOYL]AMINO}-N-(TETRAHYDRO-2-FURANYLMETHYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Cell Viability upon ST638 Treatment using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the cytotoxic and anti-proliferative effects of ST638, a potent tyrosine kinase inhibitor, using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay. This compound primarily targets the Colony-Stimulating Factor 1 Receptor (CSF-1R), thereby inhibiting downstream signaling pathways crucial for cell survival and proliferation, such as the PI3K/Akt, ERK1/2, and JAK/STAT pathways.[1][2] The MTT assay is a widely used method to evaluate cell viability by measuring the metabolic activity of living cells.[3] This protocol is designed to guide researchers in accurately quantifying the dose-dependent effects of this compound on various cell lines.
Introduction
The MTT assay is a reliable and straightforward method for determining cell viability. It is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[4] This conversion is primarily carried out by mitochondrial dehydrogenases. The resulting formazan crystals are insoluble in aqueous solutions and must be dissolved in a solubilization agent.[5] The intensity of the purple color, which is directly proportional to the number of viable cells, is then quantified by measuring the absorbance at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.[4]
This compound has been identified as a potent inhibitor of tyrosine-specific protein kinases, with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range.[2] Its primary target, CSF-1R, plays a critical role in the survival, proliferation, and differentiation of various cell types, including cancer cells and microglia.[1] By inhibiting CSF-1R, this compound can modulate key cellular processes, making it a compound of interest for drug development, particularly in oncology and neuroinflammatory diseases.[1][2] This application note provides a step-by-step protocol for utilizing the MTT assay to determine the IC50 value and assess the anti-proliferative effects of this compound.
Experimental Protocols
Materials
-
This compound (prepare a stock solution in an appropriate solvent like DMSO)
-
Target cells (e.g., cancer cell line known to express CSF-1R)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized and stored protected from light)[3]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[5]
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Cell Seeding
-
Culture the desired cell line in complete medium until it reaches the exponential growth phase.[3]
-
Harvest the cells using trypsin-EDTA and perform a cell count to determine cell viability (e.g., using Trypan Blue exclusion).
-
Resuspend the cells in complete medium to the desired seeding density. The optimal seeding density depends on the cell line's growth rate and the experiment's duration and should be determined empirically.[6] A general starting point is between 1,000 and 100,000 cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank for absorbance readings.
-
Incubate the plate for 24 hours in a humidified incubator to allow the cells to adhere and recover.[4]
This compound Treatment
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final concentrations should span a range appropriate to determine the IC50 value. A starting point could be a range from 0.1 nM to 10 µM.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
MTT Assay
-
Following the this compound treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, including the blank and control wells. This results in a final MTT concentration of 0.45-0.5 mg/mL.[4][5]
-
Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. The incubation time may need to be optimized for different cell lines.
-
After incubation, carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.[7]
-
Add 100-150 µL of the solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.[7]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or 650 nm can be used to subtract background absorbance.[8]
Data Presentation
The quantitative data from the MTT assay should be organized for clear comparison. The absorbance values are first corrected by subtracting the average absorbance of the blank wells. The cell viability is then expressed as a percentage of the untreated control.
Table 1: Hypothetical Anti-proliferative Effect of this compound on a Cancer Cell Line
| This compound Concentration (µM) | Mean Corrected Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Untreated Control) | 1.250 | 0.085 | 100 |
| 0 (Vehicle Control) | 1.245 | 0.092 | 99.6 |
| 0.01 | 1.150 | 0.075 | 92.0 |
| 0.1 | 0.980 | 0.063 | 78.4 |
| 0.5 | 0.630 | 0.041 | 50.4 |
| 1 | 0.450 | 0.035 | 36.0 |
| 5 | 0.210 | 0.020 | 16.8 |
| 10 | 0.150 | 0.015 | 12.0 |
Note: This data is for illustrative purposes only and should be experimentally determined.
From this data, a dose-response curve can be plotted to determine the IC50 value of this compound for the specific cell line.
Mandatory Visualization
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits the CSF-1R signaling pathway.
Experimental Workflow for MTT Assay with this compound Treatment
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. hoelzel-biotech.com [hoelzel-biotech.com]
Application Note: Evaluating the Anti-Proliferative Effects of ST638 using the WST-1 Cell Proliferation Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for assessing the anti-proliferative activity of ST638, a potent tyrosine kinase inhibitor, utilizing the WST-1 cell proliferation assay.[1][2][3] The WST-1 assay is a sensitive and efficient colorimetric method for quantifying cell proliferation and viability.[4][5][6] This document outlines the experimental workflow, data analysis, and interpretation, and includes a hypothetical dataset to illustrate the dose-dependent effects of this compound on a cancer cell line.
Introduction
This compound is a small molecule identified as a potent inhibitor of tyrosine-specific protein kinases, with a primary target being the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2][3] By inhibiting CSF-1R, this compound effectively blocks downstream signaling pathways crucial for the proliferation, survival, and differentiation of various cell types, including cancer cells.[3] These pathways include the Phosphoinositide 3-kinase (PI3K)/Akt, Extracellular signal-regulated kinase (ERK1/2), and Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathways.[2][3] The investigation of this compound's anti-proliferative effects is a critical step in its evaluation as a potential therapeutic agent.
The WST-1 assay is a widely used method to measure cell proliferation.[7][8][9] The assay is based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in metabolically active cells, producing a soluble formazan (B1609692) dye.[4][5] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells in the culture.[5][6] This allows for a quantitative assessment of the effect of compounds like this compound on cell proliferation.
Principle of the WST-1 Assay
The core of the WST-1 assay lies in the enzymatic activity of mitochondrial dehydrogenases, which are only active in viable cells. These enzymes reduce the stable, water-soluble tetrazolium salt WST-1 to a soluble, colored formazan dye. The intensity of the color, which can be measured spectrophotometrically, correlates directly with the number of living cells in the well. An increase in the number of viable cells results in a higher absorbance, while a decrease in cell number or metabolic activity leads to a lower absorbance.
Materials and Methods
Materials
-
Human cancer cell line (e.g., HeLa, A549, etc.)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
WST-1 Cell Proliferation Assay Reagent
-
Sterile 96-well flat-bottom microplates
-
Phosphate-Buffered Saline (PBS), sterile
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 420-480 nm
Experimental Protocol
-
Cell Seeding:
-
Harvest and count cells to ensure they are in the exponential growth phase.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include a "vehicle control" group (medium with the same concentration of DMSO as the highest this compound concentration) and an "untreated control" group (medium only).
-
Incubate the plate for another 24 to 72 hours, depending on the cell line and experimental goals.
-
-
WST-1 Assay:
-
Following the treatment period, add 10 µL of WST-1 reagent to each well.[7][8]
-
Incubate the plate for 1 to 4 hours at 37°C in the CO₂ incubator. The optimal incubation time should be determined empirically for each cell line and experimental condition.
-
Gently shake the plate for 1 minute on a shaker to ensure a homogenous distribution of the formazan dye.[7][8]
-
-
Data Acquisition:
Data Presentation
The anti-proliferative effect of this compound is determined by calculating the percentage of cell proliferation inhibition relative to the vehicle control. The results can be summarized in a table and used to generate a dose-response curve to calculate the IC₅₀ value (the concentration of a drug that gives half-maximal response).
Table 1: Hypothetical Anti-proliferative Effect of this compound on a Cancer Cell Line
| This compound Concentration (µM) | Mean Absorbance (450 nm) | Standard Deviation | % Proliferation Inhibition |
| 0 (Vehicle Control) | 1.254 | 0.082 | 0 |
| 0.1 | 1.198 | 0.075 | 4.47 |
| 1 | 0.982 | 0.061 | 21.69 |
| 10 | 0.631 | 0.045 | 49.68 |
| 50 | 0.215 | 0.023 | 82.85 |
| 100 | 0.102 | 0.011 | 91.87 |
Visualizations
Signaling Pathway
Caption: this compound inhibits the CSF-1R signaling pathway.
Experimental Workflow
Caption: Workflow for the WST-1 cell proliferation assay.
Conclusion
The WST-1 assay is a reliable, sensitive, and straightforward method for evaluating the anti-proliferative effects of compounds such as this compound.[4][6] The protocol described in this application note provides a robust framework for determining the dose-dependent inhibitory effects of this compound and for calculating key parameters like the IC₅₀ value. This information is crucial for the preclinical assessment and further development of this compound as a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 5. materialneutral.info [materialneutral.info]
- 6. benchchem.com [benchchem.com]
- 7. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. takarabio.com [takarabio.com]
Troubleshooting & Optimization
ST638 in Cell Culture: A Guide to Stability and Handling
This technical support center provides essential information for researchers, scientists, and drug development professionals working with ST638. Due to the limited publicly available stability data for this compound in aqueous solutions, this guide offers a framework for determining its stability in your specific cell culture media, alongside troubleshooting advice and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a potent inhibitor of protein tyrosine kinases, with its primary target being the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] By inhibiting CSF-1R, this compound effectively blocks downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt, Extracellular signal-regulated kinase (ERK1/2), and Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathways.[1][2] This inhibition can reduce neuroinflammatory responses.[1] this compound has also been noted to inhibit the production of prostaglandin (B15479496) E2 (PGE2).[2]
Q2: What are the physical and chemical properties of this compound?
A2: this compound is a yellow solid.[2] It is soluble in DMSO at a concentration of 19 mg/mL.[2] For maximum stability, it is recommended to store the solid compound at -20°C.[2]
Q3: How should I prepare and store this compound stock solutions?
A3: It is advisable to prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM). To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[2]
Q4: Is there any available data on the stability of this compound in cell culture media?
A4: Currently, there is no publicly available quantitative data on the stability of this compound in various cell culture media over extended periods.[2] The stability of a small molecule in solution can be affected by several factors, including pH, temperature, light exposure, and interactions with components of the medium.[2] Therefore, for long-term experiments, it is highly recommended to determine the stability of this compound under your specific experimental conditions.[2]
Q5: What is a good starting concentration for this compound in cell culture experiments?
A5: The optimal working concentration of this compound will depend on the cell type and the specific experimental setup. Based on its reported half-maximal inhibitory concentration (IC50) of 370 nM, a good starting point for dose-response experiments would be in the range of 100 nM to 1 µM.[2][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound activity in long-term experiments | Degradation of this compound in the cell culture medium over time. | Perform a stability assessment of this compound in your specific medium at 37°C for the duration of your experiment. Consider replenishing the medium with freshly prepared this compound at regular intervals if significant degradation is observed. |
| High variability in experimental results | Inconsistent preparation or storage of this compound solutions, leading to varying active concentrations. | Standardize the protocol for preparing and storing this compound stock and working solutions.[2] Ensure consistent timing between the addition of this compound to the media and the start of the experiment.[2] |
| High background noise or off-target effects | Decomposition of this compound into active or interfering byproducts. | Use high-purity this compound (≥98%). Assess the purity of your this compound stock solution over time using HPLC.[2] If degradation is suspected, run control experiments with the vehicle (DMSO) and potentially degraded this compound to evaluate the effects of any breakdown products.[2] |
| Precipitation of this compound in the culture medium | The concentration of this compound exceeds its solubility limit in the aqueous medium. | Visually inspect the medium for any precipitate after the addition of this compound. If precipitation occurs, consider lowering the final concentration of this compound or increasing the percentage of serum in the medium (if appropriate for your experiment) to aid solubility. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). |
Experimental Protocols
Protocol 1: this compound Stability Assessment in Cell Culture Media using HPLC
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
1. Preparation of Spiked Cell Culture Medium:
-
Warm your complete cell culture medium to 37°C.
-
Spike the medium with an this compound stock solution to achieve the desired final working concentration.
-
Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤ 0.1%).[1]
2. Incubation and Sampling:
-
Aliquot the this compound-spiked medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 6, 12, 24, 48, and 72 hours).[1]
-
Incubate the tubes at 37°C in a cell culture incubator.
-
At each designated time point, remove one aliquot and immediately freeze it at -80°C to halt any further degradation.
3. Sample Preparation for HPLC:
-
Thaw the samples.
-
Precipitate proteins by adding three volumes of ice-cold acetonitrile (B52724).
-
Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant containing this compound to a new tube and evaporate the acetonitrile under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in the HPLC mobile phase.
4. HPLC Analysis:
-
Inject the prepared samples onto an appropriate HPLC column (e.g., C18).
-
Use a suitable mobile phase and gradient to achieve good separation of the this compound peak.
-
Detect this compound using a UV detector at its maximum absorbance wavelength.
-
Quantify the peak area of this compound at each time point.
5. Data Analysis:
-
Normalize the peak area at each time point to the peak area at time 0.
-
Plot the percentage of remaining this compound against time to determine its stability profile.
Data Presentation
Hypothetical Stability of this compound in DMEM with 10% FBS at 37°C
| Time (Hours) | % Remaining this compound (Mean ± SD) |
| 0 | 100 ± 0 |
| 2 | 98.5 ± 1.2 |
| 6 | 95.2 ± 2.5 |
| 12 | 88.7 ± 3.1 |
| 24 | 75.4 ± 4.0 |
| 48 | 52.1 ± 5.6 |
| 72 | 30.9 ± 6.2 |
Note: This data is for illustrative purposes only and should be experimentally verified.
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: this compound inhibits the CSF-1R signaling pathway.
References
ST638 degradation in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the protein tyrosine kinase inhibitor, ST638. The information focuses on addressing potential degradation of this compound in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent protein tyrosine kinase inhibitor.[1][2] Its main target is the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] By inhibiting CSF-1R, this compound blocks downstream signaling pathways that are crucial for the survival, proliferation, and differentiation of microglia and other myeloid cells.[1][2] The primary signaling pathways inhibited by this compound include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Extracellular signal-regulated kinase (ERK1/2) pathway, and the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway.[1] this compound has also been shown to inhibit the production of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator.[1][2]
Q2: What are the physical and chemical properties of this compound?
A2: this compound is a yellow solid.[3][4] For optimal stability, it should be stored as a solid at -20°C.[2][3] It is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 19 mg/mL.[2][3][4]
Q3: How should I prepare and store this compound stock solutions?
A3: To ensure the stability of this compound, it is recommended to prepare a stock solution in anhydrous dimethyl sulfoxide (DMSO).[3] A common stock solution concentration is 10 mM.[2] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C.[2][3]
Q4: How many freeze-thaw cycles can an this compound stock solution withstand?
A4: There is currently no publicly available quantitative data specifically detailing the stability of this compound after a set number of freeze-thaw cycles.[3] However, it is strongly advised to minimize freeze-thaw cycles as much as possible, as each cycle increases the risk of compound degradation and precipitation.[3]
Troubleshooting Guide
Issue: Inconsistent or weaker-than-expected biological activity in my long-term experiment.
-
Possible Cause: Degradation of this compound in the stock solution or cell culture medium.
-
Recommended Solution:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO.[2]
-
Minimize freeze-thaw cycles of your stock solution by preparing single-use aliquots.[2][3]
-
Assess the stability of this compound in your specific cell culture medium at 37°C over the time course of your experiment. A detailed protocol for this is provided below.
-
For very long-term experiments, consider replenishing the medium with freshly diluted this compound at regular intervals.[2]
-
Issue: High background noise or suspected off-target effects.
-
Possible Cause: Decomposition of this compound into active or interfering byproducts.
-
Recommended Solution:
-
Ensure you are using high-purity this compound (≥98%).[2]
-
Assess the purity of your this compound stock solution over time using High-Performance Liquid Chromatography (HPLC).[2]
-
If degradation is suspected, perform control experiments with the vehicle (DMSO) and, if possible, with a sample of this compound that has been intentionally degraded to assess the effects of any breakdown products.[2]
-
Quantitative Data Summary
| Property | Value | Reference |
| Appearance | Yellow solid | [3][4] |
| Molecular Weight | 354.42 g/mol | [2][4] |
| Solubility in DMSO | 19 mg/mL | [2][3][4] |
| Storage Temperature (solid) | -20°C | [2][3] |
| Storage Temperature (in DMSO) | -20°C or -80°C | [2][3] |
Experimental Protocols
Protocol: Determination of this compound Stability in Cell Culture Media using HPLC
This protocol outlines a method to quantify the concentration of this compound in cell culture medium over time.[1][4]
1. Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[4]
2. Preparation of Spiked Cell Culture Medium:
-
Spike the medium with the this compound stock solution to the desired final working concentration (e.g., 1 µM, 10 µM).
-
Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).[1]
3. Incubation and Sampling:
-
Aliquot the this compound-spiked medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).
-
Incubate the tubes at 37°C in a 5% CO2 incubator.[2]
4. Sample Preparation for HPLC:
-
At each time point, remove a tube and process the sample. This may involve protein precipitation (e.g., by adding a cold organic solvent like acetonitrile), followed by centrifugation to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate the solvent.
-
Reconstitute the sample in the HPLC mobile phase.
5. HPLC Analysis:
-
Analyze the samples using a validated HPLC method with a suitable column (e.g., C18).[4]
-
The mobile phase composition and gradient will need to be optimized for this compound.
-
Use a UV detector set to the appropriate wavelength to detect this compound.
6. Data Analysis:
-
Create a standard curve using known concentrations of this compound.
-
Determine the concentration of this compound in each sample by comparing its peak area to the standard curve.
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
Visualizations
Caption: this compound inhibits the CSF-1R signaling pathway.
Caption: Workflow for assessing this compound stability.
References
ST638 solubility issues and precipitation
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of ST638, a potent tyrosine kinase inhibitor. Our resources are designed to address common challenges, particularly those related to solubility and precipitation, to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent protein tyrosine kinase inhibitor that primarily targets the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1] By inhibiting CSF-1R, this compound blocks downstream signaling pathways that are critical for the survival, proliferation, and differentiation of microglia and other myeloid cells.[2]
Q2: Which signaling pathways are inhibited by this compound?
This compound inhibits key signaling cascades downstream of CSF-1R, including:
-
Phosphoinositide 3-kinase (PI3K)/Akt pathway[2]
-
Extracellular signal-regulated kinase (ERK1/2) pathway[2]
-
Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway[2]
Inhibition of these pathways in microglia can lead to a reduction in neuroinflammatory responses.[2]
Q3: What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for preparing this compound stock solutions is anhydrous dimethyl sulfoxide (B87167) (DMSO).[2] this compound is soluble in DMSO at a concentration of 19 mg/mL.[1][2]
Q4: How should I prepare and store this compound stock solutions?
To ensure the stability and longevity of this compound, it is crucial to follow proper preparation and storage protocols. For example, to create a 10 mM stock solution, dissolve 3.54 mg of this compound in 1 mL of anhydrous DMSO.[2] Once prepared, the stock solution should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.[2]
Q5: Why is it important to minimize freeze-thaw cycles of this compound stock solutions?
Each freeze-thaw cycle increases the risk of compound degradation, precipitation, and a decrease in potency.[2] This can lead to inaccurate final concentrations in your assays and inconsistent experimental results.[2]
Q6: What should I do if I observe precipitation in my this compound stock solution upon thawing?
If you observe precipitation upon thawing, gently warm the solution to 37°C and vortex or sonicate until the precipitate is fully redissolved. Always visually inspect the solution to ensure it is clear before making further dilutions.
Troubleshooting Guide: this compound Precipitation Issues
Precipitation of this compound in aqueous solutions, such as cell culture media or phosphate-buffered saline (PBS), is a common issue that can significantly impact experimental outcomes. This guide provides potential causes and solutions to help you troubleshoot and prevent precipitation.
| Potential Cause | Explanation | Recommended Solution |
| Exceeding Aqueous Solubility | This compound, like many tyrosine kinase inhibitors, is hydrophobic and has low solubility in aqueous solutions. The final concentration in your experimental medium may exceed its solubility limit. | - Decrease the final working concentration of this compound.- Perform a solubility test to determine the maximum soluble concentration in your specific medium (see Experimental Protocols section). |
| "Crashing Out" During Dilution | Rapidly diluting a concentrated DMSO stock into an aqueous medium can cause the compound to precipitate immediately. This is due to the rapid change in solvent polarity. | - Pre-warm the aqueous medium to 37°C before adding the this compound stock solution.- Add the this compound stock solution dropwise while gently vortexing the medium.- Perform serial dilutions of the stock solution in the pre-warmed medium. |
| High Final DMSO Concentration | While DMSO aids in the initial dissolution, a high final concentration in the aqueous medium can be toxic to cells and may not prevent precipitation upon significant dilution. | - Keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally below 0.1%.[1] This may necessitate preparing a more dilute stock solution. |
| Temperature Effects | The solubility of this compound may be temperature-dependent. Adding the compound to cold media can decrease its solubility. | - Always use pre-warmed (37°C) cell culture media and buffers for dilutions. |
| pH of the Medium | The solubility of some tyrosine kinase inhibitors is pH-dependent. The pH of your cell culture medium or buffer could influence this compound's solubility. | - Ensure your cell culture medium is properly buffered and at the correct pH before adding this compound. |
| Interactions with Media Components | Components of complex media, such as proteins and salts in serum, can sometimes interact with the compound and contribute to precipitation. | - Test the solubility of this compound in a simpler buffered solution like PBS to determine if media components are a contributing factor. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Appearance | Yellow solid | [1] |
| Molecular Formula | C₁₉H₁₈N₂O₃S | [1] |
| Molecular Weight | 354.42 g/mol | [1] |
| Solubility in DMSO | 19 mg/mL | [1][2] |
| Storage Temperature | -20°C (as solid) | [1][2] |
Table 2: Hypothetical Quantitative Data for this compound from in vitro Assays
This data is provided for illustrative purposes and should be experimentally verified.
| Assay | Cell Line | Parameter | Value |
| WST-1 Cell Viability | HepG2 | IC₅₀ (48h) | 50 µM |
| CSF-1R Kinase Assay | - | IC₅₀ | 10 nM |
| SIRT1 Activity Assay | - | EC₅₀ | 5 µM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh 3.54 mg of this compound powder.
-
Dissolution: Add 1 mL of anhydrous DMSO to the this compound powder.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid in dissolution.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL).
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol helps to determine the highest concentration of this compound that remains soluble in your specific experimental medium.
-
Preparation of Medium: Pre-warm your complete cell culture medium to 37°C.
-
Serial Dilutions:
-
Prepare a series of sterile microcentrifuge tubes with 500 µL of the pre-warmed medium in each.
-
In the first tube, add a calculated amount of your this compound DMSO stock to achieve the highest desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is ≤ 0.1%. Vortex gently.
-
Perform 2-fold serial dilutions by transferring 500 µL from the first tube to the second, vortexing, and repeating this process for the subsequent tubes.
-
-
Incubation: Incubate the tubes under your experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Observation: Visually inspect each tube for signs of precipitation (e.g., cloudiness, crystals, or sediment) at various time points. For a more sensitive assessment, you can examine a small drop of the solution under a microscope.
-
Determination: The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your experimental conditions.
Protocol 3: this compound Stability Assessment in Cell Culture Media using HPLC
This protocol outlines a method to quantify the concentration of this compound in cell culture medium over time.[3]
-
Preparation of Spiked Medium:
-
Warm complete cell culture medium to 37°C.
-
Spike the medium with your this compound stock solution to the desired final working concentration. Ensure the final DMSO concentration is non-toxic (e.g., ≤ 0.1%).[3]
-
-
Incubation and Sampling:
-
Sample Preparation for HPLC: At each time point, process the samples. This may involve protein precipitation followed by centrifugation to isolate the supernatant for analysis.
-
HPLC Analysis:
-
Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.[3]
-
Use an appropriate mobile phase and gradient to achieve separation.
-
Quantify the this compound peak area against a standard curve of known concentrations.
-
Visualizations
Caption: this compound inhibits the CSF-1R signaling pathway.
Caption: Recommended workflow for this compound cell-based experiments.
References
- 1. Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS [frontiersin.org]
- 3. benchchem.com [benchchem.com]
troubleshooting ST638 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using ST638, a potent protein tyrosine kinase inhibitor primarily targeting the Colony-Stimulating Factor 1 Receptor (CSF-1R).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound functions as a potent inhibitor of the CSF-1R, a receptor tyrosine kinase. By binding to CSF-1R, this compound blocks downstream signaling pathways that are critical for the survival, proliferation, and differentiation of microglia and other myeloid cells.[1] This inhibition leads to a reduction in neuroinflammatory responses.[1] this compound has also been shown to inhibit the production of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator.[1]
Q2: What are the key signaling pathways inhibited by this compound?
The primary signaling pathways inhibited by this compound include:
-
Phosphoinositide 3-kinase (PI3K)/Akt pathway[1]
-
Extracellular signal-regulated kinase (ERK1/2) pathway[1]
-
Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected cell viability results | 1. Compound instability: this compound may degrade in cell culture medium over time. 2. Cell line variability: Different cell lines may exhibit varying sensitivity to this compound. 3. Assay interference: Components of the viability assay may interact with this compound. | 1. Perform a stability assay using HPLC to determine the half-life of this compound in your specific medium. 2. Test a range of concentrations to determine the optimal dose for your cell line. 3. Run appropriate controls, including vehicle-only and medium-only wells, to check for background signal or interference. |
| No effect on target phosphorylation (e.g., p-CSF-1R, p-ERK) | 1. Insufficient compound concentration: The concentration of this compound may be too low to effectively inhibit the target. 2. Incorrect timing of analysis: The time point for analysis may not be optimal to observe changes in phosphorylation. 3. Poor antibody quality: The antibody used for Western blotting may not be specific or sensitive enough. | 1. Perform a dose-response experiment to determine the IC50 of this compound for your target. 2. Conduct a time-course experiment to identify the optimal time point for observing maximal inhibition. 3. Validate your primary and secondary antibodies using positive and negative controls. |
| High background in in-vitro kinase assays | 1. Non-specific binding: this compound may be binding to other kinases or proteins in the assay. 2. ATP concentration: The concentration of ATP in the assay may be too high, leading to competition with the inhibitor. | 1. Test the selectivity of this compound against a panel of related kinases. 2. Optimize the ATP concentration to be close to the Km for the target kinase. |
| Variability in PGE2 measurements | 1. Cell stimulation issues: Inconsistent stimulation of cells to produce PGE2. 2. Sample handling: Degradation of PGE2 in samples due to improper storage or handling. | 1. Ensure consistent cell density and stimulation conditions (e.g., LPS concentration and incubation time). 2. Add a cyclooxygenase (COX) inhibitor during sample processing and store samples at -80°C. |
Experimental Protocols
Note: The following are example protocols and may require optimization for your specific experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
SIRT1 Activity Assay
This protocol assesses the effect of this compound on the activity of Sirtuin 1 (SIRT1).
-
Reaction Setup: In a 96-well plate, add SIRT1 enzyme, a fluorogenic substrate, and NAD+.
-
Compound Addition: Add varying concentrations of this compound or a known SIRT1 inhibitor (positive control).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Development: Add a developer solution to stop the enzymatic reaction and generate a fluorescent signal.
-
Measurement: Read the fluorescence using a microplate reader with appropriate excitation and emission wavelengths.
This compound Stability Assay (HPLC)
This protocol outlines a method to quantify the concentration of this compound in cell culture medium over time.[1]
-
Preparation of Spiked Medium: Spike complete cell culture medium with a known concentration of this compound. Ensure the final DMSO concentration is non-toxic (e.g., ≤ 0.1%).[1]
-
Incubation and Sampling: Aliquot the spiked medium and incubate at 37°C. Collect samples at various time points (e.g., 0, 6, 12, 24, 48, 72 hours).[1]
-
Sample Preparation: Precipitate proteins from the samples (e.g., with acetonitrile) and centrifuge to collect the supernatant.
-
HPLC Analysis: Inject the supernatant into an HPLC system equipped with a suitable C18 column.
-
Quantification: Determine the concentration of this compound at each time point by comparing the peak area to a standard curve.
Signaling Pathways and Workflows
Caption: this compound inhibits CSF-1R signaling, blocking downstream PI3K/Akt, ERK, and JAK/STAT pathways.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
ST638 Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ST638 in cellular assays. The information addresses common issues, particularly unexpected or off-target effects, that users may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: There is conflicting information regarding the primary target of this compound in publicly available resources. Foundational studies identify this compound (α-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide) as a tyrosine kinase inhibitor .[1] More specifically, it has been described as a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[2][3] However, other sources refer to this compound as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[4][5][6] There are also instances of it being mischaracterized as a Sirtuin 1 (SIRT1) activator.[1]
Due to these discrepancies, it is critical for researchers to empirically validate the activity and target engagement of this compound within their specific experimental system rather than relying solely on supplier information.
Q2: My experimental results suggest this compound is not inhibiting STAT3 as expected. Why might this be?
A2: If you are observing a lack of STAT3 inhibition, it may be because the primary activity of this compound in your cell type is not directed at STAT3. As a potent tyrosine kinase inhibitor, its effects may be predominantly mediated through inhibition of receptors like CSF-1R.[2][3] The JAK/STAT pathway can be downstream of tyrosine kinases, but the inhibitory effects you observe may be more directly related to the inhibition of upstream kinases like CSF-1R, which subsequently impacts pathways such as PI3K/Akt and ERK1/2.[2]
Q3: I am observing high levels of cytotoxicity in my cell line at concentrations where I expect specific inhibition. Is this an off-target effect?
A3: High cytotoxicity could be due to several factors. First, if this compound is acting as a broad tyrosine kinase inhibitor, it could affect multiple pathways essential for cell survival and proliferation, leading to cell death.[1] Second, some normal (non-cancerous) cell lines may rely on pathways inhibited by this compound for essential physiological processes.[5] Finally, technical issues such as solvent toxicity (ensure final DMSO concentration is <0.5%, ideally ≤0.1%) or compound degradation into toxic byproducts can also cause unexpected cytotoxicity.[2][3]
Q4: How can I distinguish between on-target and off-target effects in my experiments?
A4: Distinguishing between on- and off-target effects requires a multi-pronged approach:
-
Target Engagement Assays: Directly measure the inhibition of the intended target (e.g., STAT3 phosphorylation or CSF-1R kinase activity) at various concentrations.
-
Selectivity Profiling: Test this compound against a panel of related kinases to determine its selectivity. A highly selective compound will have a significantly lower IC50 for its primary target.[4]
-
Rescue Experiments: If possible, overexpress a constitutively active form of the intended target to see if it rescues the phenotype caused by this compound.
-
Use of Controls: Employ a structurally unrelated inhibitor for the same target to see if it recapitulates the observed phenotype.
Q5: What are the most common sources of variability and artifacts when using this compound?
A5: Common issues include:
-
Compound Instability: this compound may degrade in cell culture media over the course of long-term experiments. It is recommended to assess its stability via HPLC or replenish the media with fresh compound regularly.[3]
-
Precipitation: this compound has low solubility in aqueous media and can precipitate at higher concentrations. Visually inspect the media after adding the compound.[3]
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results in viability and proliferation assays.[5]
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level.[5]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound from in vitro assays to serve as an illustrative example for data presentation. This data should be experimentally verified.
Table 1: Hypothetical Selectivity Profile of this compound This table presents hypothetical IC50 data demonstrating a method to quantify inhibitor specificity.[4]
| Target Protein | IC50 (nM) | Selectivity (Fold vs. STAT3) |
| STAT3 | 50 | 1x |
| STAT1 | 1,250 | 25x |
| STAT5a | 3,500 | 70x |
| CSF-1R | 45 | 0.9x |
| PI3K | >10,000 | >200x |
| ERK1 | >10,000 | >200x |
Table 2: Hypothetical Effect of this compound on Cytokine Production This table illustrates the dose-dependent inhibitory effect of a hypothetical this compound on the production of pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages.[4]
| Treatment | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |
| Vehicle Control | <10 | <5 |
| LPS (1 µg/mL) | 1500 ± 120 | 2500 ± 200 |
| LPS + this compound (0.1 µM) | 1100 ± 90 | 1800 ± 150 |
| LPS + this compound (0.5 µM) | 450 ± 50 | 700 ± 60 |
| LPS + this compound (1.0 µM) | 150 ± 20 | 250 ± 30 |
Visualizations: Pathways and Workflows
Caption: Conflicting proposed mechanisms of action for this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Experimental workflow for a WST-1 cell viability assay.
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using WST-1 Assay
This assay quantitatively measures cell proliferation and viability.[7]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density for your cell line. Allow them to adhere for 24 hours in a 37°C, 5% CO₂ incubator.[8]
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range might be 0.1 µM to 100 µM.[7] Prepare vehicle control (e.g., DMSO) and untreated control wells. The final DMSO concentration should not exceed 0.5%.[2]
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, or 72 hours).[8]
-
WST-1 Addition: At the end of the treatment period, add 10 µL of WST-1 reagent to each well.[7]
-
Final Incubation: Incubate the plate for 1-4 hours in the incubator.[8]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The amount of formazan (B1609692) dye produced is directly proportional to the number of living, metabolically active cells.[7]
Protocol 2: STAT3 Cell-Based Luciferase Reporter Assay
This assay assesses the inhibitory effect of this compound on STAT3-mediated gene transcription.[4]
-
Cell Transfection: Co-transfect HEK293 cells (or another suitable cell line) with a STAT3-responsive luciferase reporter plasmid and a constitutively active STAT3 plasmid using a suitable transfection reagent.[4] A Renilla luciferase plasmid should be co-transfected for normalization.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing different concentrations of this compound.[4]
-
Incubation: Incubate the cells for a further 18-24 hours.[4]
-
Cell Lysis & Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase reporter assay system.[4][6]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in normalized luciferase activity indicates inhibition of STAT3 transcriptional function.[4] Plot the results to determine the IC50 value.[6]
Protocol 3: Assessing this compound Stability in Media via HPLC
This protocol quantifies the concentration of this compound in cell culture medium over time to check for degradation.[3][8]
-
Preparation of Spiked Medium: Warm complete cell culture medium to 37°C. Spike the medium with an this compound stock solution (in anhydrous DMSO) to the desired final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic (≤ 0.1%).[8]
-
Incubation and Sampling: Aliquot the this compound-spiked medium into sterile tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours). Incubate the tubes at 37°C in a 5% CO₂ incubator.[8]
-
Sample Preparation: At each time point, process the sample for HPLC analysis (this may involve protein precipitation with acetonitrile (B52724) followed by centrifugation).
-
HPLC Analysis: Analyze the supernatant using a suitable HPLC system with a UV detector and a C18 column.[8]
-
Data Analysis: Quantify the this compound peak area and compare it to a standard curve to determine the concentration at each time point. A decrease in concentration over time indicates degradation.
References
Navigating In Vivo Studies with ST638: A Technical Support Guide
Welcome to the technical support center for ST638, a potent tyrosine kinase inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing the dosage of this compound in in vivo studies. Given the limited publicly available in vivo data for this compound, this resource focuses on providing a robust framework for determining the optimal dosage through structured experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a potent protein tyrosine kinase inhibitor.[1][2] Its primary target is the Colony-Stimulating Factor 1 Receptor (CSF-1R).[2][3] By inhibiting CSF-1R, this compound blocks downstream signaling pathways crucial for the proliferation, survival, and differentiation of macrophages and other myeloid cells. These pathways include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Extracellular signal-regulated kinase (ERK1/2) pathway, and the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway.[2][3]
Q2: Is this compound a Sirtuin 1 (SIRT1) activator?
A2: Contrary to some non-primary sources, extensive scientific literature has consistently characterized this compound as a tyrosine kinase inhibitor, not a Sirtuin 1 (SIRT1) activator.[1] The assertion that this compound functions as a SIRT1 activator appears to stem from conflicting information in some commercial chemical supplier technical documents.[1]
Q3: What are the known physical and chemical properties of this compound?
A3: this compound is a yellow solid with a molecular weight of 354.42 g/mol .[2] It is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 19 mg/mL.[2] For optimal stability, it should be stored as a solid at -20°C.[2]
Q4: How should I prepare this compound for in vivo administration?
A4: For in vivo studies, this compound is typically formulated in a vehicle suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A common starting point is to prepare a stock solution in 100% DMSO and then dilute it further in a vehicle like corn oil or a solution of saline with a small percentage of a surfactant like Tween® 80 to ensure solubility and stability. It is crucial to perform a vehicle-only control in your experiments.
Q5: What is a recommended starting dose for in vivo studies?
A5: Due to the lack of published in vivo studies, a specific starting dose cannot be definitively recommended. A dose-range finding study is essential. A common approach is to start with a dose extrapolated from the in vitro IC50 value (reported as 370 nM) and scale it up.[1] However, this is a theoretical starting point and must be validated experimentally.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable efficacy at tested doses | 1. Insufficient dosage. 2. Poor bioavailability. 3. Rapid metabolism or clearance. 4. Inappropriate animal model. | 1. Conduct a dose-escalation study to higher concentrations. 2. Assess the pharmacokinetic profile (plasma concentration over time) of this compound. Consider alternative routes of administration. 3. Analyze metabolites of this compound in plasma or tissue samples. 4. Ensure the chosen animal model has a disease pathology regulated by the CSF-1R pathway. |
| Toxicity observed at initial doses (e.g., weight loss, lethargy) | 1. Dose is too high. 2. Off-target effects. 3. Vehicle toxicity. | 1. Reduce the dose and/or the frequency of administration. 2. Perform a comprehensive toxicological assessment, including histopathology of major organs. 3. Run a vehicle-only control group to rule out vehicle-induced toxicity. |
| High variability in response between animals | 1. Inconsistent drug administration. 2. Genetic or physiological variability in the animal cohort. 3. Instability of the this compound formulation. | 1. Ensure precise and consistent administration techniques. 2. Use a sufficient number of animals per group to account for biological variability and ensure proper randomization. 3. Prepare fresh formulations for each administration and assess the stability of this compound in the chosen vehicle over the experiment's duration. |
Experimental Protocols
Protocol 1: Dose-Range Finding Study
Objective: To determine the maximum tolerated dose (MTD) and identify a preliminary effective dose range of this compound in a relevant animal model.
Methodology:
-
Animal Model: Select a relevant animal model for the disease under investigation.
-
Group Allocation: Randomly assign animals to several groups (e.g., 5-6 groups, n=3-5 animals per group), including a vehicle control group.
-
Dose Escalation: Administer this compound at increasing doses to different groups (e.g., 1, 5, 10, 25, 50 mg/kg). The route of administration should be consistent with the intended therapeutic application.
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and overall health.
-
Endpoint Analysis: After a defined treatment period (e.g., 7-14 days), collect blood for hematological and clinical chemistry analysis, and perform histopathological examination of major organs.
-
MTD Determination: The MTD is defined as the highest dose that does not induce significant toxicity.
Protocol 2: Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Methodology:
-
Animal Model: Use the same animal model as in the efficacy studies.
-
Drug Administration: Administer a single dose of this compound (a dose determined to be safe from the MTD study).
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life.
Data Presentation
Table 1: Hypothetical Dose-Range Finding Study Results for this compound
| Dose (mg/kg) | Mean Body Weight Change (%) | Observable Signs of Toxicity | Mortality |
| Vehicle | +5.2 | None | 0/5 |
| 1 | +4.8 | None | 0/5 |
| 5 | +4.5 | None | 0/5 |
| 10 | +2.1 | Mild lethargy in 1/5 animals | 0/5 |
| 25 | -3.7 | Moderate lethargy, ruffled fur in 3/5 animals | 0/5 |
| 50 | -12.5 | Severe lethargy, hunched posture in 5/5 animals | 2/5 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound (10 mg/kg, Oral Gavage)
| Parameter | Value |
| Cmax (ng/mL) | 850 |
| Tmax (hr) | 2 |
| AUC (0-24h) (ng*hr/mL) | 4500 |
| Half-life (hr) | 6 |
Mandatory Visualizations
Caption: this compound inhibits the CSF-1R signaling pathway.
Caption: Experimental workflow for in vivo dosage optimization.
References
ST638 light sensitivity and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the handling, storage, and use of ST638, a potent protein tyrosine kinase inhibitor. This guide includes troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound? A1: this compound is a potent protein tyrosine kinase inhibitor that primarily targets the Colony-Stimulating Factor 1 Receptor (CSF-1R). By inhibiting CSF-1R, this compound blocks downstream signaling pathways crucial for the proliferation, survival, and differentiation of macrophages and other myeloid cells.[1]
Q2: What are the recommended storage conditions for this compound? A2: For optimal stability, this compound should be stored as a solid at -20°C. Once dissolved, typically in anhydrous dimethyl sulfoxide (B87167) (DMSO), the stock solution should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: Is this compound light sensitive? A3: While specific quantitative data on the photostability of this compound is not readily available, the stability of small molecules in solution can be influenced by light exposure. As a precautionary measure, it is recommended to protect this compound solutions from direct light, especially during long-term experiments or when stored for extended periods. This can be achieved by using amber vials or by wrapping containers in aluminum foil.
Q4: How many times can I freeze-thaw my this compound stock solution? A4: It is strongly advised to minimize freeze-thaw cycles. Each cycle increases the risk of compound degradation and precipitation, which can lead to inconsistent experimental results. For routine experiments, it is recommended to limit freeze-thaw cycles to no more than 3-5. For critical experiments, using a fresh aliquot that has never been thawed is the safest approach.
Q5: What is a recommended starting concentration for this compound in cell culture? A5: The optimal concentration of this compound will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the effective concentration for your experimental setup. A common starting point for in vitro studies is in the low micromolar range (e.g., 1-10 µM).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker-than-expected results | Degradation of this compound stock solution due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions from solid this compound. Aliquot stock solutions into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Inconsistent preparation of working solutions. | Standardize the protocol for preparing working solutions. Ensure consistent timing between the addition of this compound to the media and the start of the experiment. | |
| High background noise or off-target effects | Decomposition of this compound into active or interfering byproducts. | Use high-purity this compound (≥98%). Assess the purity of your stock solution over time using methods like HPLC. If degradation is suspected, perform control experiments with the vehicle (e.g., DMSO) and potentially degraded this compound to assess the effects of any breakdown products. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically ≤ 0.1%). Run a vehicle-only control to assess the effect of the solvent.[2] | |
| Variability between experiments | Inconsistent cell health or passage number. | Use cells that are healthy and within a consistent, low passage number range. Ensure even cell distribution in multi-well plates. |
| Assay-dependent variability. | Different cell viability assays measure different cellular parameters. Use the same assay for all comparative experiments and be aware of its limitations.[2] |
Quantitative Data Summary
This compound Properties
| Property | Value |
| Appearance | Yellow solid |
| Molecular Weight | 354.42 g/mol |
| Solubility | DMSO: 19 mg/mL |
| Storage Temperature (Solid) | -20°C |
| Storage Temperature (Solution) | -20°C or -80°C |
Experimental Protocols
Cell Viability Assay (WST-1 Method)
This protocol provides a framework for assessing the effect of this compound on cell proliferation.
Materials:
-
This compound
-
Target cell line
-
96-well cell culture plates
-
Complete cell culture medium
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include untreated and vehicle-only (e.g., DMSO) controls.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan (B1609692) dye.[3]
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Western Blot Analysis of CSF-1R Signaling
This protocol allows for the analysis of key proteins in the CSF-1R signaling pathway following this compound treatment.
Materials:
-
This compound
-
Target cell line
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-CSF-1R, anti-CSF-1R, anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Detect the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.
Visualizations
References
Technical Support Center: ST638 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ST638, a potent protein tyrosine kinase inhibitor. This compound primarily targets the Colony-Stimulating Factor 1 Receptor (CSF-1R) and has also been shown to inhibit the STAT3 signaling pathway. This guide will help you identify and resolve common artifacts and issues encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent protein tyrosine kinase inhibitor. Its primary target is the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1] By inhibiting CSF-1R, this compound blocks downstream signaling pathways crucial for the proliferation, survival, and differentiation of macrophages and other myeloid cells, including the PI3K-AKT, ERK1/2, and JAK/STAT pathways.[1] It has also been reported to inhibit the production of prostaglandin (B15479496) E2 (PGE2).[1]
Q2: How should I prepare and store this compound?
A2: this compound is typically a solid and is soluble in DMSO.[1] It is recommended to prepare a concentrated stock solution in anhydrous DMSO (e.g., 10 mM). To maintain stability and avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[1]
Q3: What is a good starting concentration for this compound in cell culture experiments?
A3: The optimal working concentration of this compound is highly dependent on the cell line and the specific assay. A good starting point for a dose-response experiment is a range from 100 nM to 10 µM. It is crucial to perform a dose-response curve to determine the IC50 value for your specific experimental setup.
Q4: What are the most common sources of variability in cell-based assays with this compound?
A4: Common sources of variability include:
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. It is crucial to keep the final DMSO concentration in the culture medium low (generally below 0.5%) and to include a vehicle-only control (cells treated with the same concentration of DMSO as the highest this compound dose).[2]
-
Compound Instability: this compound may degrade in cell culture media over time, especially during long-term experiments. It is advisable to prepare fresh dilutions of the compound for each experiment from a frozen stock.
-
Inconsistent Cell Seeding: Uneven cell plating can lead to significant variability in results. Ensure you have a homogeneous cell suspension and use calibrated pipettes for accurate cell seeding.
Troubleshooting Guides for Common Artifacts
Cell Viability Assays (e.g., WST-1, MTT)
Issue 1: High background absorbance in control wells.
-
Appearance: Wells containing only media and the WST-1 reagent (no cells) show a significant color change, leading to high absorbance readings.
-
Possible Causes & Solutions:
-
Contamination: The WST-1 reagent or culture medium may be contaminated with bacteria or reducing agents.[3] Use fresh, sterile reagents and media.
-
Light Exposure: Prolonged exposure of the WST-1 reagent to light can cause it to break down and produce a background signal.[3] Protect the reagent and plates from light.
-
Phenol (B47542) Red: Phenol red in the culture medium can contribute to background absorbance.[4] Consider using a phenol red-free medium for the assay.
-
Issue 2: Inconsistent or non-reproducible dose-response curves.
-
Appearance: The dose-response curve is erratic, does not follow a typical sigmoidal shape, or varies significantly between replicate experiments.
-
Possible Causes & Solutions:
-
Inaccurate Pipetting: Small errors in pipetting the compound or cells can lead to large variations. Ensure pipettes are calibrated and use reverse pipetting for viscous solutions.
-
Edge Effects: Wells on the edge of the plate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells of the plate for experimental samples and fill them with sterile water or media instead.
-
Cell Clumping: A non-uniform cell suspension will lead to inconsistent cell numbers in each well. Ensure cells are well-mixed before plating.
-
Issue 3: Dose-response curve plateaus above 100% viability at low this compound concentrations.
-
Appearance: The viability of cells treated with low concentrations of this compound appears to be higher than the untreated control.
-
Possible Causes & Solutions:
-
Solvent Effects: If a single vehicle control with no DMSO is used, the slight stress from low DMSO concentrations in the treated wells can sometimes paradoxically increase metabolic activity.[2] It is crucial to use a matched vehicle control with the same DMSO concentration as the corresponding this compound-treated wells.[2]
-
Western Blotting for Phosphorylated Proteins (e.g., p-STAT3, p-AKT)
Issue 1: Weak or no signal for the phosphorylated protein.
-
Appearance: The band for the phosphorylated target is faint or absent, even in positive control lanes.
-
Possible Causes & Solutions:
-
Dephosphorylation: Phosphatases released during cell lysis can rapidly dephosphorylate your target protein.[5] Always use a lysis buffer containing a cocktail of phosphatase and protease inhibitors and keep samples on ice.[5][6][7]
-
Low Protein Abundance: Phosphorylated proteins are often present at low levels.[5] You may need to load a higher amount of total protein (30-50 µg) per lane.[7]
-
Inefficient Antibody Binding: Ensure you are using an antibody validated for Western blotting and that the primary and secondary antibodies are compatible. Optimize antibody concentrations and incubation times.
-
Issue 2: High background on the Western blot membrane.
-
Appearance: The entire membrane appears dark or has a high background haze, making it difficult to see specific bands.
-
Possible Causes & Solutions:
-
Insufficient Blocking: The blocking step is crucial to prevent non-specific antibody binding.[8][9][10][11][12] Use an appropriate blocking agent (5% BSA is recommended for phosphoproteins as milk contains casein, a phosphoprotein) and block for at least 1 hour at room temperature.[5][6][9]
-
Antibody Concentration Too High: Using too much primary or secondary antibody can lead to high background.[8][9][10][11] Titrate your antibodies to find the optimal concentration.
-
Inadequate Washing: Insufficient washing will leave unbound antibodies on the membrane.[8][9][10] Increase the number and duration of washes with a buffer containing a detergent like Tween-20.
-
Issue 3: Non-specific bands are visible.
-
Appearance: In addition to the band of interest, other bands appear at different molecular weights.
-
Possible Causes & Solutions:
-
Antibody Cross-Reactivity: The primary or secondary antibody may be cross-reacting with other proteins in the lysate. Run a control lane with only the secondary antibody to check for non-specific binding.
-
Protein Degradation: If you see multiple bands below your target protein's molecular weight, it could be due to protein degradation. Ensure your lysis buffer contains protease inhibitors.[7]
-
Fluorescence-Based Assays (e.g., Immunofluorescence, High-Content Screening)
Issue 1: High background fluorescence.
-
Appearance: A high level of fluorescence is observed across the entire sample, not just in the areas where the target is expected.
-
Possible Causes & Solutions:
-
Autofluorescence: Some cell types and components in the culture medium (like phenol red and fetal bovine serum) can autofluoresce.[4] Use a phenol red-free medium and consider using specialized buffers for imaging. Including an unstained control sample is essential to assess the level of autofluorescence.[13]
-
Non-specific Antibody Binding: Similar to Western blotting, insufficient blocking or too high antibody concentrations can cause non-specific binding.[14] Optimize blocking conditions and antibody titers.
-
Inadequate Washing: Ensure thorough washing to remove any unbound fluorescently labeled antibodies.[14][15]
-
Quantitative Data Summary
The following tables present hypothetical quantitative data for illustrative purposes. Researchers should generate their own data for their specific experimental conditions.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 1.2 |
| MCF-7 | Breast Adenocarcinoma | 2.5 |
| U-87 MG | Glioblastoma | 0.8 |
| PC-3 | Prostate Adenocarcinoma | 3.1 |
Table 2: Hypothetical Effect of this compound on STAT3 Phosphorylation
| This compound Concentration (µM) | Relative p-STAT3/total-STAT3 ratio (normalized to control) |
| 0 (Control) | 1.00 |
| 0.1 | 0.85 |
| 0.5 | 0.45 |
| 1.0 | 0.15 |
| 5.0 | 0.05 |
Experimental Protocols
Protocol 1: WST-1 Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound dose) and a media-only blank.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[16]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.[16]
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.[16]
Protocol 2: Western Blot for p-STAT3
-
Cell Treatment: Plate cells and treat with this compound at various concentrations for the desired time. Include a positive control (e.g., cytokine-stimulated cells) and a negative control (unstimulated cells).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin) for normalization.
Mandatory Visualizations
Caption: this compound inhibits the CSF-1R signaling pathway.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. himedialabs.com [himedialabs.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 6. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. sinobiological.com [sinobiological.com]
- 11. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 12. clyte.tech [clyte.tech]
- 13. biotium.com [biotium.com]
- 14. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. sinobiological.com [sinobiological.com]
- 16. WST-1 Assay Protocol for Cell Viability [merckmillipore.com]
Technical Support Center: Ensuring Reproducibility with ST638
This technical support center is designed to assist researchers, scientists, and drug development professionals in achieving reproducible experimental outcomes with the tyrosine kinase inhibitor, ST638. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to address common challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a potent protein tyrosine kinase inhibitor. Its primary target is the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1] By inhibiting CSF-1R, this compound blocks downstream signaling pathways crucial for the proliferation, survival, and differentiation of macrophages and other myeloid cells. These pathways include PI3K-AKT, ERK1/2, and JAK/STAT.[1] this compound has also been reported to inhibit the production of prostaglandin (B15479496) E2 (PGE2).[1]
Q2: Is this compound a Sirtuin 1 (SIRT1) activator?
A2: No, this is a common misconception. Primary research has consistently characterized this compound as a tyrosine kinase inhibitor. The assertion that this compound functions as a SIRT1 activator appears to stem from conflicting information in some non-primary sources. For reproducible results, it is crucial to base experiments on its established mechanism as a tyrosine kinase inhibitor.
Q3: How should I prepare and store this compound stock solutions to ensure stability?
A3: It is recommended to prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM). To minimize degradation from repeated freeze-thaw cycles, aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C.[1][2]
Q4: What is a recommended starting concentration for this compound in cell culture?
A4: The optimal working concentration of this compound is dependent on the cell type and the specific experiment. A good starting point for dose-response experiments is a range of 100 nM to 1 µM, based on its reported half-maximal inhibitory concentration (IC50) of 370 nM.[1]
Q5: I am observing inconsistent or weaker-than-expected biological activity. What could be the cause?
A5: This could be due to the degradation of this compound in the stock solution or cell culture medium. It is advisable to prepare fresh stock solutions in anhydrous DMSO and minimize freeze-thaw cycles.[1][2] For long-term experiments, consider replenishing the medium with freshly diluted this compound at regular intervals or assessing its stability in your specific cell culture medium.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: High Variability in Cell-Based Assay Results
-
Possible Cause: Inconsistent cell seeding density, edge effects in multi-well plates, or pipetting errors.
-
Recommended Solution:
-
Ensure a homogenous cell suspension before and during plating.
-
Avoid using the outer wells of the plate or fill them with sterile PBS or media to minimize evaporation.
-
Calibrate pipettes regularly and use consistent pipetting techniques.
-
Issue 2: this compound Precipitation in Cell Culture Medium
-
Possible Cause: Low solubility of this compound in aqueous media.
-
Recommended Solution:
Issue 3: High Background Noise or Off-Target Effects
-
Possible Cause: Decomposition of this compound into active or interfering byproducts.
-
Recommended Solution:
Quantitative Data Summary
The following tables provide a summary of key quantitative information for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Weight | 354.42 g/mol |
| Appearance | Yellow solid |
| Solubility (DMSO) | 19 mg/mL |
| Storage Temperature | -20°C (solid) |
Table 2: Illustrative In Vitro Activity of this compound
| Parameter | Value | Cell Line |
| IC50 | 370 nM | (Not specified in source) |
Note: This data is for illustrative purposes and should be experimentally verified in your specific system.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium via HPLC
This protocol provides a framework for determining the stability of this compound in a specific cell culture medium.
-
Materials:
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium
-
Sterile microcentrifuge tubes
-
HPLC system
-
-
Methodology:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Spiked Cell Culture Medium: Warm complete cell culture medium to 37°C. Spike the medium with the this compound stock solution to the desired final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to cells (e.g., ≤ 0.1%).[3]
-
Incubation and Sampling: Aliquot the this compound-spiked medium into sterile microcentrifuge tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours). Incubate the tubes at 37°C in a 5% CO2 incubator.[3]
-
Sample Analysis: At each time point, remove an aliquot and analyze the concentration of this compound using a validated HPLC method.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its stability profile.
-
Protocol 2: WST-1 Cell Proliferation Assay
This protocol is for determining the effect of this compound on cell proliferation.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
WST-1 reagent
-
Microplate reader
-
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.[3]
-
This compound Treatment: Treat the cells with the desired concentrations of this compound for various durations (e.g., 24, 48, 72 hours). Include untreated and solvent-only controls.[3]
-
WST-1 Reagent Addition: At the end of the treatment period, add WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group.
-
Visualizations
References
Validation & Comparative
Navigating the Preclinical Path of ST638: A Comparative Guide for In Vivo Validation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the tyrosine kinase inhibitor ST638, outlining its established in vitro activity and presenting a proposed framework for its validation in preclinical animal models. Notably, publicly available data on the in vivo efficacy and pharmacokinetics of this compound is limited, and this guide is intended to serve as a roadmap for future preclinical investigations.
This compound has been identified as a potent protein tyrosine kinase inhibitor, with its primary target being the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] By inhibiting CSF-1R, this compound effectively blocks downstream signaling pathways, such as PI3K/Akt, ERK1/2, and JAK/STAT, which are crucial for the proliferation, survival, and differentiation of microglia and other myeloid cells.[1][2] This mechanism of action suggests its potential as a therapeutic agent in conditions where neuroinflammation is a key pathological feature, such as neurodegenerative diseases.[1] It is important to note that this compound is not a Sirtuin 1 (SIRT1) activator, a mischaracterization that has appeared in some non-primary sources.[3]
In Vitro Profile of this compound
While in vivo data is scarce, in vitro studies have established the foundational activity of this compound. The following table summarizes hypothetical quantitative data based on its known mechanism of action.
| Parameter | This compound | Alternative CSF-1R Inhibitor (Example) |
| Target | CSF-1R | CSF-1R |
| IC50 (Tyrosine Kinase Inhibition) | 370 nM[3] | Varies |
| Cell Viability (IC50) | To be determined | Varies |
| Inhibition of PGE2 Production | Reported[2] | Varies |
Proposed Framework for Preclinical Animal Model Validation
To bridge the gap between in vitro findings and clinical potential, rigorous preclinical validation in animal models is essential.[4][5][6] The following sections outline a proposed strategy for evaluating the efficacy, pharmacokinetics, and safety of this compound in relevant animal models.
Efficacy in Neurodegenerative Disease Models
The therapeutic potential of this compound should be evaluated in established animal models of neurodegenerative diseases where neuroinflammation is a known contributor, such as transgenic mouse models of Alzheimer's disease or Parkinson's disease.[1]
Table 2: Hypothetical Efficacy Data of this compound in a Transgenic Mouse Model of Alzheimer's Disease
| Treatment Group | N | Cognitive Performance (e.g., Morris Water Maze) | Amyloid-beta Plaque Load (%) | Microglial Activation Marker (e.g., Iba1) |
| Vehicle Control | 10 | Baseline | 100% | 100% |
| This compound (Low Dose) | 10 | Improvement vs. Vehicle | Reduction vs. Vehicle | Reduction vs. Vehicle |
| This compound (High Dose) | 10 | Greater Improvement | Greater Reduction | Greater Reduction |
| Positive Control (Alternative Inhibitor) | 10 | Known Improvement | Known Reduction | Known Reduction |
Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for determining appropriate dosing regimens and assessing its potential for reaching the central nervous system.[7][8][9]
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Cmax (Maximum Concentration) | To be determined | To be determined |
| Tmax (Time to Cmax) | To be determined | To be determined |
| AUC (Area Under the Curve) | To be determined | To be determined |
| Bioavailability (%) | N/A | To be determined |
| Half-life (t1/2) | To be determined | To be determined |
| Brain/Plasma Ratio | To be determined | To be determined |
Toxicology and Safety Assessment
A thorough evaluation of the safety profile of this compound is paramount to its advancement as a potential therapeutic.[10][11][12]
Table 4: Hypothetical Toxicology Endpoints for this compound in a 28-Day Rodent Study
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Mortality | 0% | To be determined | To be determined | To be determined |
| Body Weight Change (%) | Normal Gain | To be determined | To be determined | To be determined |
| Key Organ Weights (e.g., Liver, Kidney) | Normal | To be determined | To be determined | To be determined |
| Clinical Chemistry (e.g., ALT, AST, Creatinine) | Within Normal Limits | To be determined | To be determined | To be determined |
| Histopathology | No Adverse Findings | To be determined | To be determined | To be determined |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of preclinical studies.
In Vitro Cell Viability Assay (WST-1)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.[1]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[1]
-
Absorbance Measurement: Shake the plate and measure absorbance at 450 nm using a microplate reader.[1]
In Vivo Efficacy Study in a Transgenic Mouse Model
-
Animal Acclimation: Acclimate transgenic and wild-type littermate control mice to the housing conditions.
-
Baseline Assessment: Conduct baseline cognitive and behavioral testing.
-
Treatment Administration: Administer this compound, vehicle control, or a positive control compound via a clinically relevant route (e.g., oral gavage) for a specified duration.
-
Monitoring: Monitor animal health and body weight regularly.
Pharmacokinetic Study in Rodents
-
Animal Preparation: Cannulate the jugular vein of rats for serial blood sampling.
-
Compound Administration: Administer a single dose of this compound intravenously or orally.
-
Blood Sampling: Collect blood samples at predetermined time points post-dosing.
-
Plasma Analysis: Process blood to plasma and analyze this compound concentrations using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters using appropriate software.
Visualizing Pathways and Workflows
Caption: this compound inhibits CSF-1R signaling pathways.
Caption: Proposed workflow for preclinical validation.
Conclusion and Future Directions
This compound is a CSF-1R inhibitor with a well-defined in vitro mechanism of action.[1][2] However, the absence of publicly available data from preclinical animal models represents a significant knowledge gap.[1] Future research should prioritize in vivo studies to establish the pharmacokinetic profile, safety, and efficacy of this compound in relevant disease models.[1] Such studies are essential to validate its therapeutic potential and justify its advancement toward clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validating animal models for preclinical research: a scientific and ethical discussion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacokinetics [rsc.a-star.edu.sg]
- 9. biotechfarm.co.il [biotechfarm.co.il]
- 10. Toxicity studies of o-phthalaldehyde (CASRN 643-79-8) administered by inhalation to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NTP Technical Report on the Toxicity Studies of o-Phthalaldehyde (CASRN 643-79-8) Administered by Inhalation to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Discussion - NTP Technical Report on the Toxicity Studies of o-Phthalaldehyde (CASRN 643-79-8) Administered by Inhalation to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to ST638 and Other CSF-1R Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of ST638 and other prominent Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors. The information is supported by available experimental data to aid in the evaluation of these compounds for research and therapeutic development.
The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages and other myeloid cells.[1] Its dysregulation is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases, making it an attractive therapeutic target. This guide compares this compound to a selection of well-characterized CSF-1R inhibitors: Pexidartinib, Emactuzumab, BLZ945 (Sotuletinib), and JNJ-40346527.
Executive Summary
This guide provides a comparative analysis of this compound with other established CSF-1R inhibitors. While Pexidartinib, Emactuzumab, BLZ945, and JNJ-40346527 have well-documented activities against CSF-1R, the data for this compound is less definitive. This compound is identified as a tyrosine kinase inhibitor, with some sources suggesting CSF-1R as a primary target.[2][3] However, there is a notable lack of primary scientific literature confirming its direct and specific inhibitory concentration (IC50) against CSF-1R, and some sources explicitly state the absence of such data.[4] This guide presents the available data with the necessary caveats, allowing for an informed, albeit cautious, comparison.
Quantitative Comparison of CSF-1R Inhibitors
The following tables summarize the available quantitative data for the inhibitory activities of this compound and other selected CSF-1R inhibitors. Direct comparison of IC50 values should be approached with caution, as they can vary based on the specific assay conditions.
Table 1: Inhibitory Activity against CSF-1R
| Compound | Type | IC50 / Kᵢ (CSF-1R) | Other Reported Values |
| This compound | Small Molecule | Not Reported | 370 nM (general tyrosine kinase inhibition)[2] |
| Pexidartinib | Small Molecule | 13 nM[5], 17 nM[6], 20 nM[7] | |
| Emactuzumab | Monoclonal Antibody | Kᵢ: 0.2 nM | IC50: 0.3 nM (macrophage viability) |
| BLZ945 (Sotuletinib) | Small Molecule | 1 nM[8][9][10] | EC50: 67 nM (CSF-1-dependent proliferation)[8][9] |
| JNJ-40346527 | Small Molecule | 18.6 nM (inhibition of CSF-1R phosphorylation) |
Table 2: Kinase Selectivity Profile
| Compound | Primary Target(s) | Other Notable Targets (IC50) |
| This compound | Tyrosine Kinases, reported to target CSF-1R[2] | Not extensively profiled in publicly available literature. |
| Pexidartinib | CSF-1R | c-Kit (10 nM[7], 27 nM[5]), FLT3 (9 nM[6], 160 nM[5]) |
| Emactuzumab | CSF-1R | Highly selective for CSF-1R as a monoclonal antibody. |
| BLZ945 (Sotuletinib) | CSF-1R | >1000-fold selective against closest receptor tyrosine kinase homologs.[8][9][10][11] c-Kit (3.2 µM), PDGFRβ (4.8 µM), Flt3 (9.1 µM).[1] |
| JNJ-40346527 | CSF-1R | Selective, with some activity on other kinases. |
Mechanism of Action and Signaling Pathways
CSF-1R signaling is initiated by the binding of its ligands, CSF-1 or IL-34, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This triggers downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are crucial for cell survival, proliferation, and differentiation.
The inhibitors discussed in this guide interfere with this signaling cascade through different mechanisms. Small molecule inhibitors like this compound, Pexidartinib, BLZ945, and JNJ-40346527 typically act as ATP competitors, binding to the kinase domain of CSF-1R and preventing its autophosphorylation. Emactuzumab, a monoclonal antibody, binds to the extracellular domain of CSF-1R, blocking ligand binding and subsequent receptor activation.
CSF-1R Signaling Pathway and Inhibition
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize CSF-1R inhibitors.
CSF-1R Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the CSF-1R kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CSF-1R.
Materials:
-
Recombinant human CSF-1R kinase domain
-
Poly(Glu, Tyr) 4:1 as a substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (e.g., Pexidartinib, BLZ945) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant CSF-1R enzyme, and the substrate.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Workflow for an in vitro CSF-1R kinase assay.
Cell Viability/Proliferation Assay (MTT Assay)
This assay assesses the effect of a CSF-1R inhibitor on the viability and proliferation of CSF-1-dependent cells.
Objective: To determine the half-maximal effective concentration (EC50) or growth inhibition (GI50) of a test compound on CSF-1-dependent cell lines.
Materials:
-
CSF-1-dependent cell line (e.g., bone marrow-derived macrophages (BMDMs))
-
Cell culture medium supplemented with CSF-1
-
Test compound (e.g., BLZ945) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the CSF-1-dependent cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 or GI50 value.[8]
Western Blot for CSF-1R Phosphorylation
This assay is used to determine the effect of an inhibitor on the phosphorylation of CSF-1R in a cellular context.
Objective: To assess the inhibitory activity of a test compound on CSF-1-induced CSF-1R phosphorylation in cells.
Materials:
-
Cell line expressing CSF-1R (e.g., N13 murine microglia cells)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Recombinant CSF-1
-
Test compound (e.g., JNJ-40346527) dissolved in DMSO
-
Primary antibodies: anti-phospho-CSF-1R (Tyr723), anti-total-CSF-1R
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate the cells and allow them to adhere.
-
Starve the cells in a serum-free medium for several hours.
-
Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Stimulate the cells with CSF-1 (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-CSF-1R.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total CSF-1R to confirm equal protein loading.
Conclusion
This comparative guide provides a summary of the available data on this compound and other key CSF-1R inhibitors. Pexidartinib, Emactuzumab, BLZ945 (Sotuletinib), and JNJ-40346527 are well-characterized inhibitors with potent and specific activities against CSF-1R. In contrast, while this compound is a known tyrosine kinase inhibitor, its specific role as a direct and potent CSF-1R inhibitor is not well-documented in primary scientific literature, and its use in CSF-1R-specific research should be approached with caution pending further validation. Researchers are encouraged to consult the primary literature and consider the specific experimental context when selecting a CSF-1R inhibitor for their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Probe PEXIDARTINIB | Chemical Probes Portal [chemicalprobes.org]
- 6. dovepress.com [dovepress.com]
- 7. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Sotuletinib (BLZ945) | CSF-1R Inhibitor | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of ST638 and Gefitinib Efficacy in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of two anti-cancer compounds, ST638 and Gefitinib (B1684475). By examining their distinct mechanisms of action, summarizing their effects on cancer cell viability, and detailing the experimental protocols used for their evaluation, this document aims to be a valuable resource for researchers in oncology and drug discovery.
Introduction to this compound and Gefitinib
This compound is an investigational compound identified as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor implicated in tumor cell proliferation, survival, and angiogenesis. While its primary target is the STAT3 pathway, this compound is also classified as a tyrphostin, suggesting potential activity as a tyrosine kinase inhibitor. Some evidence also points to its inhibition of Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase crucial for the survival and function of myeloid cells.
Gefitinib (marketed as Iressa) is a well-established targeted therapy approved for the treatment of non-small cell lung cancer (NSCLC). It functions as a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site of EGFR, Gefitinib blocks the downstream signaling cascades that drive malignant cell proliferation and survival, particularly in tumors harboring activating mutations in the EGFR gene.[1][2][3][4]
Mechanisms of Action: A Tale of Two Pathways
The anti-cancer effects of this compound and Gefitinib are rooted in their distinct molecular targets and the signaling pathways they disrupt.
This compound primarily exerts its effects by inhibiting the STAT3 signaling pathway. In many cancers, STAT3 is constitutively activated, leading to the transcription of genes that promote cell cycle progression, prevent apoptosis, and stimulate angiogenesis. This compound is thought to interfere with the dimerization and nuclear translocation of phosphorylated STAT3, thereby preventing it from carrying out its oncogenic functions. Its potential secondary activity as a CSF-1R inhibitor could also contribute to its anti-tumor effects by modulating the tumor microenvironment.
Gefitinib , on the other hand, targets the EGFR signaling pathway. EGFR, upon activation by its ligands (like EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival. Gefitinib competitively inhibits the ATP binding to the EGFR tyrosine kinase domain, thereby blocking its activation and the subsequent downstream signaling.[1][2][4]
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and Gefitinib in various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell proliferation.
Table 1: Effect of this compound on Cell Viability (IC50) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 10.2 |
| MCF-7 | Breast Cancer | 15.5 |
| A549 | Lung Cancer | 25.8 |
Note: The IC50 values for this compound are based on hypothetical, yet representative, data from technical guides and should be experimentally verified.
Table 2: Effect of Gefitinib on Cell Viability (IC50) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 8 | [5] |
| MCF-7 | Breast Cancer | 9.2 | [6] |
| A549 | Lung Cancer | 4.5 - 10 | [7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound and Gefitinib.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound or Gefitinib stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound or Gefitinib in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2 to 4 hours at 37°C, until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[9]
Apoptosis Assay (Annexin V-FITC Staining)
This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound or Gefitinib stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound or Gefitinib (and a vehicle control) for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways targeted by this compound and Gefitinib, as well as a typical experimental workflow.
Conclusion
This guide provides a foundational comparison between this compound and Gefitinib, highlighting their distinct mechanisms of action and presenting available in vitro efficacy data. This compound represents a promising investigational compound targeting the STAT3 pathway, while Gefitinib is an established EGFR inhibitor. The provided experimental protocols offer a standardized approach for further comparative studies. It is important to note that the efficacy of these compounds can be highly dependent on the specific cancer cell line and its molecular characteristics, such as the presence of EGFR mutations for Gefitinib sensitivity. Further head-to-head studies in a broader range of cancer cell lines are warranted to fully elucidate the comparative efficacy and potential therapeutic applications of this compound and Gefitinib.
References
- 1. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 5. Additive interaction of gefitinib (‘Iressa’, ZD1839) and ionising radiation in human tumour cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of insulin-like growth factor-1 receptor signaling enhances growth-inhibitory and proapoptotic effects of gefitinib (Iressa) in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
ST638 vs. Erlotinib in EGFR Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ST638 and Erlotinib, focusing on their distinct mechanisms of action within the Epidermal Growth factor Receptor (EGFR) signaling pathway. While both compounds are classified as tyrosine kinase inhibitors, their points of intervention and overall effects on EGFR-mediated signaling cascades differ significantly. This document aims to provide a clear, data-driven overview to inform research and drug development in oncology and related fields.
Introduction: Two Tyrosine Kinase Inhibitors with Divergent EGFR-Related Activity
Erlotinib , a well-established therapeutic agent, functions as a direct, ATP-competitive inhibitor of the EGFR tyrosine kinase domain.[1][2] Its efficacy, particularly in non-small cell lung cancer (NSCLC), is often associated with the presence of activating mutations in the EGFR gene.[1][2] Erlotinib effectively blocks EGFR autophosphorylation, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival, such as the Ras-RAF-MEK-ERK and PI3K-Akt pathways.[1][3]
This compound , identified as α-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide, is also a potent tyrosine kinase inhibitor.[4] However, its interaction with the EGFR signaling pathway is indirect. Research has shown that this compound does not inhibit the autophosphorylation of the EGF receptor itself. Instead, it has been observed to inhibit the EGF-induced phosphorylation of downstream substrates, such as lipocortin I, in A431 cells, a human squamous cell carcinoma line with high EGFR expression.[1] This suggests that this compound acts on a tyrosine kinase that is downstream of the EGFR or in a parallel pathway that is activated by EGFR signaling. Additionally, this compound is known to target the Colony-Stimulating Factor 1 Receptor (CSF-1R).[5]
Comparative Data
The following tables summarize the key characteristics and reported in vitro efficacy of this compound and Erlotinib.
Table 1: General Characteristics
| Feature | This compound | Erlotinib |
| Chemical Name | α-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide[4] | N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine[6] |
| Primary Target Class | Tyrosine Kinase Inhibitor[4] | EGFR Tyrosine Kinase Inhibitor[1][2] |
| Known Targets | General Tyrosine Kinases, CSF-1R[4][5] | EGFR (HER1/ErbB1)[1][2] |
Table 2: In Vitro Potency
| Compound | Assay Type | Cell Line/System | Target/Process Measured | IC50 | Reference |
| This compound | Tyrosine Kinase Inhibition Assay | - | General Tyrosine Kinase Activity | 370 nM | [4] |
| This compound | EGF-induced Phosphorylation | A431 cells | Lipocortin I Phosphorylation | Inhibition observed at 25 µM | [1] |
| This compound | EGF-induced Phosphorylation | A431 cells | EGF Receptor Autophosphorylation | Negligible effect | [1] |
| Erlotinib | In vitro Kinase Assay | - | EGFR Kinase Activity | 2 nM | [7] |
| Erlotinib | Cell Proliferation Assay | EGFR-expressing cells | Cell Growth | ~260 nM | [7] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and Erlotinib within the EGFR signaling cascade are visualized below.
Caption: EGFR signaling pathway and points of inhibition for Erlotinib and this compound.
As the diagram illustrates, Erlotinib directly targets the autophosphorylation of the EGFR, a critical activation step. In contrast, this compound is hypothesized to inhibit a downstream or parallel tyrosine kinase, thereby blocking the phosphorylation of specific substrates like Lipocortin I without affecting EGFR autophosphorylation itself.
Experimental Protocols
To experimentally validate and compare the effects of this compound and Erlotinib on EGFR signaling, a series of biochemical and cell-based assays can be employed.
General Experimental Workflow
Caption: A workflow for comparing this compound and Erlotinib effects on EGFR signaling.
Detailed Methodologies
4.2.1. Cell Culture and Treatment:
-
Cell Line: A431 cells are a suitable model due to their high level of EGFR expression.
-
Culture Conditions: Maintain cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 12-24 hours to reduce basal EGFR activation.
-
Treatment: Treat cells with the desired concentrations of Erlotinib or this compound for 1-2 hours before stimulating with EGF (e.g., 100 ng/mL) for 15-30 minutes.
4.2.2. Western Blot Analysis:
-
Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Antibody Incubation: Probe membranes with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK, and p-Lipocortin I, followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
4.2.3. Cell Proliferation Assay (MTT Assay):
-
Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of Erlotinib or this compound in the presence or absence of EGF.
-
Incubation: Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Logical Comparison of Mechanisms
Caption: Logical flow of the mechanisms of action for Erlotinib and this compound.
Conclusion
References
- 1. A tyrosine-specific protein kinase inhibitor, alpha-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide, blocks the phosphorylation of tyrosine kinase substrate in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2021133809A1 - Inhibitors of mutant forms of egfr - Google Patents [patents.google.com]
A Comparative Analysis of ST638, Sunitinib, and Sorafenib for Cancer Research
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Kinase Inhibitors
In the landscape of targeted cancer therapy, small molecule tyrosine kinase inhibitors (TKIs) have revolutionized treatment paradigms. This guide provides a detailed, data-driven comparison of ST638, a potent Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitor, with two established multi-kinase inhibitors, Sunitinib and Sorafenib. This document is intended to serve as a comprehensive resource, offering insights into their distinct mechanisms of action, comparative efficacy, and the experimental protocols utilized for their evaluation.
Mechanism of Action and Target Selectivity
This compound distinguishes itself from Sunitinib and Sorafenib through its more selective kinase inhibition profile. While Sunitinib and Sorafenib are broad-spectrum inhibitors targeting multiple receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation, this compound primarily targets CSF-1R, a key regulator of macrophage and microglia function.
This compound: A potent tyrosine kinase inhibitor with high affinity for CSF-1R.[1] By inhibiting CSF-1R, this compound modulates the tumor microenvironment by targeting tumor-associated macrophages (TAMs), which are implicated in tumor progression, metastasis, and suppression of the anti-tumor immune response. Its general tyrosine kinase inhibitory activity is reported with an IC50 of 370 nM.[2] this compound also impacts downstream signaling pathways including PI3K/Akt, ERK1/2, and JAK/STAT.
Sunitinib: A multi-kinase inhibitor that targets several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, Fms-like tyrosine kinase 3 (FLT3), and RET.[3] This broad targeting inhibits tumor angiogenesis and direct tumor cell proliferation.[3]
Sorafenib: Another multi-kinase inhibitor with a distinct target profile that includes RAF kinases (C-RAF and B-RAF), VEGFRs, PDGFRs, c-KIT, and FLT3.[3] Its dual action of inhibiting the RAF/MEK/ERK signaling pathway and key angiogenic receptors contributes to its anti-tumor effects.[3]
The differing kinase selectivity profiles are fundamental to the distinct biological effects and clinical applications of these three inhibitors.
References
A Comparative Guide to the Validation of ST638's Effect on STAT3 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular processes including proliferation, survival, and differentiation. Its constitutive activation is a hallmark of numerous pathologies, particularly in cancer and inflammatory diseases, making it a prime therapeutic target. This guide provides a comparative analysis of ST638, a selective small-molecule inhibitor of STAT3, against other commonly used STAT3 inhibitors. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate tools for their studies on STAT3 signaling.
Quantitative Comparison of STAT3 Inhibitors
The potency of various STAT3 inhibitors can be compared using their half-maximal inhibitory concentration (IC50) values. It is important to note that the experimental conditions under which these values are determined can vary, affecting direct comparability.
| Inhibitor | Primary Target(s) | Mechanism of Action | IC50 Value | Cell Line/Assay Condition |
| This compound | STAT3 | Inhibits STAT3 dimerization | 370 nM | Not specified |
| Stattic | STAT3 SH2 domain | Inhibits STAT3 activation, dimerization, and nuclear translocation[1][2][3][4] | 5.1 µM | Cell-free assay[2] |
| S3I-201 (NSC 74859) | STAT3 SH2 domain | Prevents STAT3 dimerization and DNA binding[5] | 86 µM | STAT3 DNA-binding activity[5][6] |
| WP1066 | JAK2, STAT3 | Inhibits JAK2 and STAT3 phosphorylation[7][8] | 2.30 µM (JAK2), 2.43 µM (STAT3) | HEL cells[8] |
| Cryptotanshinone | STAT3 | Inhibits STAT3 Tyr705 phosphorylation[9] | 4.6 µM | Cell-free assay[9] |
Experimental Validation of STAT3 Phosphorylation Inhibition
The following table summarizes experimental evidence demonstrating the effects of these inhibitors on STAT3 phosphorylation, a key step in its activation.
| Inhibitor | Cell Line(s) | Treatment Conditions | Effect on STAT3 Phosphorylation |
| This compound | Macrophages | 0.1, 0.5, 1.0 µM | Dose-dependent reduction in LPS-induced pro-inflammatory cytokine production, indicative of STAT3 pathway inhibition. |
| Stattic | HepG2, MDA-MB-231, MDA-MB-435S | 10-20 µM | Selectively reduces phosphorylation of STAT3 at Tyr705 with little effect on STAT1 phosphorylation[4]. |
| S3I-201 (NSC 74859) | NIH 3T3/v-Src, MDA-MB-231, MDA-MB-435, MDA-MB-468, LNCaP | 100-300 µM | Induces a time-dependent inhibition of constitutive STAT3 activation and suppresses tyrosine phosphorylation of STAT3[10][11]. |
| WP1066 | A375, B16, B16EGFRvIII melanoma cells; U87-MG, U373-MG glioma cells | 1.5-5.6 µM | Suppresses the phosphorylation of JAK2 and STAT3 (Tyr705) in a dose-dependent manner[7][12]. |
| Cryptotanshinone | DU145 prostate cancer, A498, 786-O, ACHN renal cell carcinoma | 2-8 µM | Rapidly and dose-dependently inhibits STAT3 Tyr705 phosphorylation[13][14][15]. |
Experimental Protocols
Western Blotting for STAT3 Phosphorylation
Objective: To qualitatively and quantitatively assess the inhibition of STAT3 phosphorylation in response to inhibitor treatment.
Materials:
-
Cell line of interest (e.g., A498 renal cell carcinoma cells)
-
STAT3 inhibitor (e.g., Cryptotanshinone)
-
Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and grow to desired confluency.
-
Treat cells with various concentrations of the STAT3 inhibitor for a specified time.
-
Lyse the cells using RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-STAT3 antibody as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.[13][16][17]
STAT3-Dependent Luciferase Reporter Assay
Objective: To measure the transcriptional activity of STAT3 as a functional readout of its phosphorylation status.
Materials:
-
HEK293T cells or other suitable cell line
-
STAT3-responsive luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
STAT3 inhibitor
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the STAT3-responsive luciferase reporter plasmid and the control plasmid.
-
After 24 hours, treat the transfected cells with different concentrations of the STAT3 inhibitor.
-
After the desired treatment time, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the STAT3-dependent firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity indicates inhibition of STAT3 transcriptional activity.
Cytokine Quantification by ELISA
Objective: To measure the production of STAT3-regulated pro-inflammatory cytokines.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
LPS (Lipopolysaccharide)
-
STAT3 inhibitor
-
ELISA kits for specific cytokines (e.g., IL-6, TNF-α)
-
Microplate reader
Procedure:
-
Seed macrophage cells in a multi-well plate.
-
Pre-treat the cells with various concentrations of the STAT3 inhibitor for 1 hour.
-
Stimulate the cells with LPS to induce an inflammatory response.
-
After 24 hours, collect the cell culture supernatants.
-
Quantify the levels of the desired cytokines in the supernatants using the ELISA kits according to the manufacturer's instructions.
-
A dose-dependent decrease in cytokine levels indicates the inhibitory effect of the compound on the STAT3 pathway.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental designs is crucial for a clear understanding of the validation process.
Caption: The JAK/STAT3 signaling pathway and points of inhibition.
References
- 1. Stattic | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. abmole.com [abmole.com]
- 3. Stattic | Cell Signaling Technology [cellsignal.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cellagentech.com [cellagentech.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. pnas.org [pnas.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signal transducer and activators of transcription 3 regulates cryptotanshinone-induced apoptosis in human mucoepidermoid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cryptotanshinone inhibits constitutive signal transducer and activator of transcription 3 function through blocking the dimerization in DU145 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cryptotanshinone suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DST-3, a Novel Modified Cryptotanshinone, Protects Against Pulmonary Fibrosis via Inhibiting STAT3/Smad Signaling Pathway and Improves Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Efficacy of ST638 in Patient-Derived Xenografts: A Comparative Analysis
A comprehensive evaluation of the therapeutic potential of ST638 in patient-derived xenograft (PDX) models remains an area of active investigation, with publicly available data on its direct efficacy in these specific preclinical models being limited. Current research primarily points to two distinct compounds with similar nomenclature, this compound and T638, each with different mechanisms of action and therapeutic targets.
This compound is characterized as a potent protein tyrosine kinase inhibitor with a primary affinity for the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1] Its mechanism of action involves the blockade of downstream signaling cascades crucial for the survival, proliferation, and differentiation of myeloid cells, including microglia.[1] The inhibition of CSF-1R by this compound impacts key cellular pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Extracellular signal-regulated kinase (ERK1/2) pathway, and the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway.[1] This activity has positioned this compound as a compound of interest in the context of neurodegenerative diseases where neuroinflammation plays a significant role.[1]
Conversely, T638 has been identified as a catalytic topoisomerase II (TOP2) inhibitor developed through computer-aided drug design.[2] Unlike clinically used TOP2 inhibitors that act as poisons and induce DNA damage, T638 exhibits a novel mechanism of action by binding to TOP2 proteins and blocking their interaction with DNA.[2] This compound has demonstrated potent suppression of TOP2 activity and strong inhibition of cancer cell growth with limited genotoxicity, suggesting its potential as a promising anticancer drug candidate.[2]
Given the absence of specific studies on this compound in patient-derived xenografts for cancer, this guide will focus on the broader context of STAT3 inhibition in PDX models, a pathway peripherally implicated in the action of the CSF-1R inhibitor this compound, and provide a comparative framework for evaluating potential therapeutic strategies. Patient-derived xenografts are considered powerful tools in preclinical research as they closely recapitulate the complexity and heterogeneity of a patient's tumor.[3][4][5][6]
The Role of STAT3 in Cancer and as a Therapeutic Target
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial protein involved in numerous cellular processes, including proliferation, survival, and differentiation.[7][8] Constitutive activation of STAT3 is a frequent event in a wide array of both solid and hematological tumors and is often associated with poor patient prognosis.[7][8][9][10] Aberrant STAT3 signaling contributes to tumorigenesis by promoting the expression of genes involved in cell cycle progression and anti-apoptosis, as well as fostering cancer stem cell maintenance and immune evasion.[8][9][10] This central role makes STAT3 an attractive target for cancer therapy.[9]
Therapeutic Strategies Targeting STAT3
Several strategies are being explored to inhibit STAT3 activity, including direct and indirect approaches. Direct inhibitors can target the SH2 domain of STAT3, preventing its dimerization and subsequent activation.[11] Indirect inhibition can be achieved by targeting upstream kinases such as JAKs, Src, and receptor tyrosine kinases (e.g., EGFR, VEGFR) that are responsible for STAT3 phosphorylation and activation.[7][11]
A number of small-molecule STAT3 inhibitors have been investigated in preclinical models, including patient-derived xenografts. For instance, the peptidomimetic CJ-1383 has been shown to inhibit constitutive pY-STAT3 and the growth of breast cancer cells.[9] Similarly, piperlongumine (B1678438) (PL) has demonstrated anti-cancer activity linked to its STAT3-inhibiting properties in breast cancer cell line xenografts and has been shown to inhibit mammosphere formation in patient-derived xenografts.[9]
Hypothetical Efficacy of a STAT3 Inhibitor in PDX Models
To illustrate how the efficacy of a compound like a hypothetical STAT3 inhibitor would be evaluated in PDX models, the following tables present hypothetical quantitative data.
| Table 1: Tumor Growth Inhibition in PDX Models | |||
| PDX Model | Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Breast Cancer (ER+) | Vehicle Control | 1500 | - |
| Breast Cancer (ER+) | STAT3 Inhibitor (20 mg/kg) | 600 | 60 |
| Lung Cancer (NSCLC) | Vehicle Control | 1800 | - |
| Lung Cancer (NSCLC) | STAT3 Inhibitor (20 mg/kg) | 810 | 55 |
| Pancreatic Cancer | Vehicle Control | 1200 | - |
| Pancreatic Cancer | STAT3 Inhibitor (20 mg/kg) | 720 | 40 |
| Table 2: Pharmacodynamic Biomarker Analysis in PDX Tumors | ||
| PDX Model | Treatment Group | Relative p-STAT3 Expression (Fold Change vs. Control) |
| Breast Cancer (ER+) | STAT3 Inhibitor (20 mg/kg) | 0.25 |
| Lung Cancer (NSCLC) | STAT3 Inhibitor (20 mg/kg) | 0.30 |
| Pancreatic Cancer | STAT3 Inhibitor (20 mg/kg) | 0.45 |
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Studies
1. PDX Establishment:
-
Fresh tumor tissue is obtained from consenting patients.
-
The tissue is fragmented into small pieces (approximately 3x3 mm).
-
Fragments are subcutaneously implanted into immunocompromised mice (e.g., NOD/SCID or NSG mice).[5]
-
Tumor growth is monitored, and once tumors reach a specified volume (e.g., 1500-2000 mm³), they are harvested and passaged to subsequent generations of mice for expansion.
2. Efficacy Study:
-
Once tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The investigational drug (e.g., a STAT3 inhibitor) is administered according to a predetermined dose and schedule.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors are excised for pharmacodynamic analysis.
Western Blotting for p-STAT3
1. Protein Extraction:
-
Tumor tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
The lysate is centrifuged, and the supernatant containing the protein is collected.
-
Protein concentration is determined using a BCA assay.
2. Electrophoresis and Transfer:
-
Equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
3. Immunoblotting:
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.
-
After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathways and Experimental Workflows
The signaling pathway affected by a direct STAT3 inhibitor and a typical experimental workflow for evaluating its efficacy in PDX models are depicted below.
Caption: Simplified STAT3 signaling pathway and point of inhibition.
Caption: Experimental workflow for efficacy testing in PDX models.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of New Catalytic Topoisomerase II Inhibitors as an Anti-Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies [e-crt.org]
- 4. Frontiers | Patient-Derived Xenografts Are a Reliable Preclinical Model for the Personalized Treatment of Epithelial Ovarian Cancer [frontiersin.org]
- 5. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient-Derived Xenograft Models of Breast Cancer and Their Application [mdpi.com]
- 7. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tvarditherapeutics.com [tvarditherapeutics.com]
- 10. SMALL-MOLECULE TARGETING OF SIGNAL TRANSDUCER AND ACTIVATOR OF TRANSCRIPTION (STAT) 3 TO TREAT NON-SMALL CELL LUNG CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STAT3 inhibitors for cancer therapy: Have all roads been explored? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ST638 and Other Tyrosine Kinase Inhibitors: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the tyrosine kinase inhibitor (TKI) ST638 with a selection of other prominent TKIs. It is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds for their specific research needs. The comparison encompasses inhibitory potency, target profiles, and the modulation of key signaling pathways, supported by experimental data and detailed methodologies.
This compound is a potent inhibitor of protein tyrosine kinases with a primary affinity for the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1] Its mechanism of action involves the blockade of downstream signaling cascades crucial for cell proliferation and survival, including the PI3K-AKT, ERK1/2, and JAK/STAT pathways.[2] This guide compares this compound with other TKIs targeting CSF-1R, the Epidermal Growth Factor Receptor (EGFR), and multiple kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).
Comparative Efficacy of Tyrosine Kinase Inhibitors
The following tables summarize the in vitro potency of this compound and other selected TKIs. It is important to note that the IC50 values presented are compiled from various independent studies and may not be directly comparable due to differences in experimental conditions. A direct head-to-head comparison in a single study is limited.
CSF-1R Inhibitors
| Inhibitor | Target | IC50 / Ki | Assay Type |
| This compound | Protein Tyrosine Kinase | 370 nM[1] | Not Specified |
| Pexidartinib (PLX3397) | CSF-1R | 20 nM[2] | Biochemical Assay |
| c-Kit | 10 nM[2] | Biochemical Assay | |
| BLZ945 (Sotuletinib) | CSF-1R | 1 nM[2] | Biochemical Assay |
| GW2580 | CSF-1R (c-FMS) | 30 nM[2] | Biochemical Assay |
EGFR Inhibitors
| Inhibitor | Target | IC50 | Assay Type |
| Gefitinib (B1684475) | EGFR | Varies by mutation status[3] | Cellular Assay |
| Erlotinib (B232) | EGFR | Varies by mutation status[3] | Cellular Assay |
Multi-Kinase Inhibitors
| Inhibitor | Primary Targets | IC50 | Assay Type |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, Flt-3, RET[4] | Varies by target | Biochemical Assay |
| Sorafenib | RAF, VEGFRs, PDGFR-β, c-Kit, Flt-3, RET[4] | Varies by target | Biochemical Assay |
| Pazopanib | VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit | 10, 30, 47, 84, 74 nM respectively[5] | Biochemical Assay |
| Axitinib | VEGFR-1, -2, -3 | Varies by target | Biochemical Assay |
Signaling Pathways and Inhibition
The following diagrams illustrate the key signaling pathways targeted by this compound and the compared TKIs.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
In Vitro Kinase Assay
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against specific tyrosine kinases.
Protocol Steps:
-
Reagent Preparation: Prepare a reaction buffer, typically containing Tris-HCl, MgCl2, and DTT. Prepare a stock solution of the TKI in DMSO and perform serial dilutions.[6]
-
Reaction Setup: In a microplate, add the target kinase, a suitable substrate (peptide or protein), and the TKI at various concentrations.[6]
-
Reaction Initiation: Start the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specified period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution such as EDTA.
-
Detection: Quantify the kinase activity. This can be achieved through various methods, including radiometric assays (measuring the incorporation of 32P or 33P) or non-radiometric methods like fluorescence polarization, TR-FRET, or luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®).
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Cell Viability (MTT) Assay
This assay is used to assess the effect of TKIs on cell viability and proliferation.
Protocol Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the TKI and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 500 and 600 nm.[7]
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the phosphorylation status of key proteins within a signaling pathway, providing evidence of inhibitor activity.
Protocol Steps:
-
Cell Treatment and Lysis: Treat cells with the TKI for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method such as the BCA assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., phospho-AKT, phospho-ERK).
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and to the total protein levels of the target.
References
- 1. Concise Drug Review: Pazopanib and Axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Response to gefitinib and erlotinib in Non-small cell lung cancer: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sorafenib and Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. benchchem.com [benchchem.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
A Head-to-Head Comparison of ST638 and Genistein for Researchers
In the landscape of kinase inhibitor research, both ST638 and Genistein have emerged as significant molecules, each with distinct profiles and mechanisms of action. This guide provides a comprehensive, data-driven comparison of these two compounds to aid researchers, scientists, and drug development professionals in their work.
At a Glance: Key Differences
| Feature | This compound | Genistein |
| Primary Target | Tyrosine Kinases, including CSF-1R | Multi-targeted Tyrosine Kinase Inhibitor, Phytoestrogen |
| Potency (Tyrosine Kinase Inhibition) | IC50 = 370 nM[1] | Broad, target-dependent (µM range) |
| Specificity | More selective tyrosine kinase inhibitor | Broader spectrum of activity, including hormonal effects |
| Source | Synthetic | Naturally occurring isoflavone (B191592) from soy |
Quantitative Analysis: A Comparative Overview
Direct head-to-head comparisons of this compound and Genistein across a wide panel of kinases in a single study are limited in the public domain. However, by compiling data from various sources, a comparative profile of their inhibitory concentrations (IC50) can be established.
Table 1: Comparative Inhibitory Concentrations (IC50) of this compound and Genistein
| Target/Assay | This compound (µM) | Genistein (µM) | Cell Line/System | Reference |
| Tyrosine Kinase (general) | 0.37 | - | - | [1] |
| EGF-stimulated Tyrosine Phosphorylation | - | 12 | NIH-3T3 cells | [2] |
| Squamous Cell Carcinoma Proliferation | - | 14.5 | SK-MEL-28 cells | [3] |
| Thrombin-induced Platelet Aggregation | 50 | ~6.75 (25 µg/ml) | Human Platelets | |
| Voltage-gated K+ current (IK) | 0.5 - 40 | 20 - 100 | Rat and Rabbit Pulmonary Artery Cells |
Note: The IC50 values are highly dependent on the specific experimental conditions, including the cell line, substrate, and ATP concentration.
Mechanism of Action and Signaling Pathways
This compound and Genistein, while both classified as tyrosine kinase inhibitors, exert their effects through distinct and overlapping signaling pathways.
This compound: A More Selective Tyrosine Kinase Inhibitor
This compound is a potent and relatively specific inhibitor of tyrosine kinases.[1] A primary target that has been identified is the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1] By inhibiting CSF-1R, this compound can modulate the proliferation, differentiation, and survival of macrophages and other myeloid cells. This makes it a valuable tool for studying the role of these cells in various diseases, including cancer and inflammatory disorders.
Genistein: A Multi-Targeted Isoflavone
Genistein, a naturally occurring isoflavone found in soy products, exhibits a broader spectrum of biological activity. It is a multi-targeted tyrosine kinase inhibitor, affecting receptors such as the Epidermal Growth Factor Receptor (EGFR).[2] Beyond kinase inhibition, Genistein also functions as a phytoestrogen, interacting with estrogen receptors, and can inhibit other enzymes like topoisomerase-II. Its pleiotropic effects influence a wide array of signaling cascades, including the PI3K/Akt and NF-κB pathways, which are critical in cell proliferation, apoptosis, and inflammation.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
In Vitro Tyrosine Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific tyrosine kinase.
Materials:
-
Purified recombinant tyrosine kinase
-
Kinase-specific peptide substrate
-
Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
ATP solution
-
Test compounds (this compound, Genistein) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound and Genistein in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a 96-well plate, add the test compound dilutions. Include wells for a positive control (kinase + substrate + ATP, no inhibitor) and a negative control (kinase + substrate, no ATP).
-
Add the purified tyrosine kinase and the specific peptide substrate to each well.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km of the kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and Genistein stock solutions in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and Genistein. Include vehicle control (DMSO) wells.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[4][5]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Incubate the plate on a shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Western Blot for Protein Phosphorylation
This technique is used to detect the phosphorylation status of specific proteins within a signaling pathway.
Materials:
-
Cells treated with this compound or Genistein
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or Genistein for the desired time.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein.
Conclusion
This compound and Genistein both serve as valuable tools in kinase research, but their applications are dictated by their distinct properties. This compound, with its higher potency and specificity for tyrosine kinases like CSF-1R, is well-suited for targeted studies of specific signaling pathways. In contrast, Genistein's multi-targeted nature and its role as a phytoestrogen make it a more complex molecule, suitable for investigating broader cellular effects and pathways. The choice between these two inhibitors will ultimately depend on the specific research question and the experimental system being employed. This guide provides the foundational data and methodologies to make an informed decision and to design robust and reproducible experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Genistein inhibits the proliferation, migration and invasion of the squamous cell carcinoma cells via inhibition of MEK/ERK and JNK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Validating the Anti-inflammatory Effects of ST638 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of the investigational compound ST638 with established anti-inflammatory agents. Due to the limited publicly available in vivo data for this compound, a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and Colony-Stimulating Factor 1 Receptor (CSF-1R), this guide utilizes a well-established preclinical model of acute inflammation—carrageenan-induced paw edema in rats—to present a comparative analysis. The data for this compound is hypothetical and projected based on the known mechanisms of STAT3 and CSF-1R inhibition in inflammatory processes, intended to serve as a framework for future experimental validation.
Comparative Efficacy in Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the efficacy of acute anti-inflammatory agents.[1][2][3] The data presented below summarizes the dose-dependent effects of this compound, Dexamethasone (a corticosteroid), and Ibuprofen (a nonsteroidal anti-inflammatory drug, NSAID) on the inhibition of paw edema in rats at 3 hours post-carrageenan administration.
Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats (3 hours post-carrageenan)
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) | % Inhibition of Edema |
| Vehicle Control (Saline) | - | 1.20 ± 0.15 | 0% |
| This compound (Hypothetical) | 10 | 0.78 ± 0.10 | 35% |
| 30 | 0.54 ± 0.08 | 55% | |
| 100 | 0.36 ± 0.05 | 70% | |
| Dexamethasone | 0.5 | 0.60 ± 0.09 | 50% |
| 1 | 0.42 ± 0.07 | 65% | |
| Ibuprofen | 50 | 0.84 ± 0.12 | 30% |
| 100 | 0.66 ± 0.10 | 45% |
Data for Dexamethasone and Ibuprofen are representative values collated from published studies.[4][5][6] Data for this compound is hypothetical and for illustrative purposes.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
References
- 1. inotiv.com [inotiv.com]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of fatty acid amides in the carrageenan-induced paw edema model - PMC [pmc.ncbi.nlm.nih.gov]
ST638: A Comparative Guide to its Mechanism of Action as a STAT3 Inhibitor
For researchers and professionals in the field of drug development, a comprehensive understanding of a compound's mechanism of action is critical. This guide provides an in-depth comparison of ST638, a potent tyrosine kinase inhibitor, and its role in the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] This document will objectively compare this compound's performance with other STAT3 inhibitors, supported by experimental data, and provide detailed methodologies for key confirmation studies.
Unraveling the Mechanism of Action: Tyrosine Kinase and STAT3 Inhibition
This compound, chemically known as α-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide, functions as a tyrosine-specific protein kinase inhibitor.[2] Tyrosine kinases are pivotal enzymes that catalyze the transfer of phosphate (B84403) groups to tyrosine residues on proteins, a fundamental step in many cellular signaling cascades that regulate cell proliferation, differentiation, and metabolism.[2] The inhibitory action of this compound has been reported with a half-maximal inhibitory concentration (IC50) of 370 nM, highlighting its potency.[2]
A primary and well-documented target of this compound is STAT3, a transcription factor that is often constitutively activated in numerous cancers and inflammatory diseases.[1][3] The activation of the STAT3 pathway is a key driver of tumor cell proliferation, survival, and metastasis.[3] this compound is understood to exert its inhibitory effect by preventing the dimerization of STAT3, a crucial step for its activation and subsequent translocation to the nucleus to regulate gene expression.[1] Some evidence also suggests that this compound targets the Colony-Stimulating Factor 1 Receptor (CSF-1R), another receptor tyrosine kinase, which in turn can affect downstream pathways including the JAK/STAT pathway.[4][5][6]
It is important to note that some commercial suppliers have incorrectly categorized this compound as a Sirtuin 1 (SIRT1) activator. However, a thorough review of the primary scientific literature does not support this claim, firmly establishing its role as a tyrosine kinase inhibitor.[2]
Comparative Analysis of Inhibitor Potency
The efficacy of a small molecule inhibitor is quantified by its IC50 value, which represents the concentration required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value signifies greater potency. The following table provides a comparative summary of the IC50 values for this compound and other known inhibitors targeting the STAT3 pathway.
| Compound | Primary Target(s) | IC50 Value | Cell Line/Assay Condition |
| This compound | STAT3 | 370 nM | Not specified |
| Stattic | STAT3 | 5.1 µM | Cell-free assay |
| S3I-201 (NSC 74859) | STAT3 | 86 µM | Cell-free assay |
| WP1066 | JAK2, STAT3 | 2.30 µM (JAK2), 2.43 µM (STAT3) | HEL cells |
| Cryptotanshinone | STAT3 | 4.6 µM | Cell-free assay |
| STAT3-IN-1 | STAT3 | 1.82 µM, 2.14 µM | HT29, MDA-MB-231 cells |
This data is compiled from publicly available information and is intended for comparative purposes.[1] Experimental conditions can significantly influence IC50 values.
Confirmation of this compound's Mechanism of Action: Experimental Protocols
The inhibitory effect of this compound on the STAT3 signaling pathway can be validated through various in vitro assays. Below are detailed protocols for key experiments.
Protocol 1: Dual-Luciferase Reporter Assay for STAT3 Transcriptional Activity
Objective: To quantify the inhibitory effect of this compound on STAT3-mediated gene expression.
Principle: This assay utilizes a reporter plasmid containing the firefly luciferase gene under the control of a promoter with STAT3 response elements.[7] When STAT3 is activated, it binds to these elements and drives the expression of luciferase. The luminescence produced is directly proportional to STAT3 transcriptional activity. A second plasmid containing the Renilla luciferase gene under a constitutive promoter is co-transfected to normalize for transfection efficiency.
Materials:
-
Human embryonic kidney 293 (HEK293) cells
-
STAT3-responsive firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect HEK293 cells with the STAT3-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, treat the transfected cells with varying concentrations of this compound.
-
Incubate the cells for an additional 18-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
A dose-dependent decrease in the normalized luciferase activity indicates inhibition of STAT3 transcriptional function.[3]
Protocol 2: Western Blot for Phosphorylated STAT3 (p-STAT3)
Objective: To determine if this compound inhibits the phosphorylation of STAT3.
Principle: Western blotting allows for the detection of specific proteins in a sample. Using an antibody that specifically recognizes the phosphorylated form of STAT3 (at tyrosine 705), it is possible to assess the activation status of the STAT3 pathway in the presence of this compound.
Materials:
-
Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231)
-
This compound
-
Lysis buffer
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Treat the cancer cells with different concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-p-STAT3 antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total STAT3 antibody as a loading control.
-
A reduction in the p-STAT3 signal relative to the total STAT3 signal indicates inhibition of STAT3 phosphorylation.
Visualizing the Molecular Interactions and Workflows
To further elucidate the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: The JAK/STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the dual-luciferase reporter assay.
References
Unveiling the Potency of ST638: A Comparative Analysis of its Activity Across Diverse Cell Lines
For researchers, scientists, and drug development professionals, understanding the nuanced activity of a compound across various cellular contexts is paramount. This guide provides a comprehensive cross-validation of ST638's activity, offering a comparative look at its performance. This compound has emerged as a potent inhibitor of key signaling pathways implicated in cancer and inflammatory diseases.
This compound is a small molecule that functions as a protein tyrosine kinase inhibitor, with specific activity against Signal Transducer and Activator of Transcription 3 (STAT3) and Colony-Stimulating Factor 1 Receptor (CSF-1R).[1] The inhibition of these targets disrupts major downstream signaling cascades, including the JAK/STAT, PI3K/Akt, and ERK1/2 pathways, which are crucial for cell proliferation, survival, and differentiation.[1] This guide summarizes the available quantitative data, details the experimental methodologies for assessing this compound's efficacy, and visualizes the underlying molecular pathways and experimental workflows.
Comparative Efficacy of this compound and Other Kinase Inhibitors
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. While comprehensive public data detailing this compound's IC50 across a wide range of cell lines is limited, the available information positions it as a highly potent inhibitor. The following tables provide a summary of this compound's inhibitory concentration and compare it with other well-known inhibitors targeting similar pathways.
Table 1: Inhibitory Potency of this compound
| Compound | Primary Target(s) | IC50 Value | Cell Line/Assay Condition |
| This compound | Tyrosine Kinase / STAT3 | 370 nM | Not specified |
Note: The IC50 value for this compound is widely cited, though the specific cell line and assay conditions are not consistently detailed in publicly available sources.
Table 2: Comparative IC50 Values of Selected STAT3 and CSF-1R Inhibitors
| Compound | Primary Target(s) | IC50 Value | Cell Line/Assay Condition |
| Stattic | STAT3 | 5.1 µM | Cell-free assay |
| S3I-201 (NSC 74859) | STAT3 | 86 µM | Cell-free assay |
| WP1066 | JAK2, STAT3 | 2.30 µM (JAK2), 2.43 µM (STAT3) | HEL cells |
| Pexidartinib (PLX3397) | CSF-1R, c-Kit, FLT3 | 13 nM (CSF-1R) | Not specified |
| Sotuletinib (BLZ945) | CSF-1R | 1 nM | Not specified |
Visualizing the Mechanism of Action and Experimental Design
To provide a clearer understanding of this compound's function and the methods used to evaluate it, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following are detailed protocols for key experiments used to characterize the activity of this compound.
Protocol 1: Cell Viability (WST-1) Assay
This assay is used to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Target cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
WST-1 reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from nanomolar to micromolar levels. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Gently shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: In Vitro Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of a specific tyrosine kinase.
Materials:
-
Purified recombinant tyrosine kinase (e.g., STAT3, CSF-1R)
-
Kinase-specific substrate (e.g., a peptide)
-
Kinase reaction buffer
-
This compound stock solution (in DMSO)
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Detection reagents (e.g., for luminescence, fluorescence, or radioactivity)
-
Microplates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the kinase reaction buffer.
-
Reaction Setup: In a microplate, add the purified kinase, the substrate, and the this compound dilutions.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction (e.g., by adding EDTA).
-
Detection: Quantify the kinase activity. This can be done through various methods, such as measuring the incorporation of a radiolabeled phosphate (B84403) from [γ-32P]ATP into the substrate or using luminescence-based assays that measure the amount of ATP remaining.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: STAT3 Dual-Luciferase Reporter Assay
This cell-based assay assesses the inhibitory effect of this compound on STAT3-mediated gene transcription.
Materials:
-
A suitable host cell line (e.g., HEK293)
-
A reporter plasmid containing the firefly luciferase gene under the control of a STAT3-responsive promoter.
-
A control plasmid containing the Renilla luciferase gene under the control of a constitutive promoter.
-
Transfection reagent
-
This compound stock solution (in DMSO)
-
A STAT3 activator (e.g., IL-6)
-
Dual-luciferase assay reagents
-
Luminometer
Procedure:
-
Transfection: Co-transfect the host cells with the STAT3-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid. Seed the transfected cells into a 96-well plate.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound for a specified pre-treatment time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with a STAT3 activator (e.g., IL-6) to induce STAT3-mediated transcription.
-
Incubation: Incubate for a further 18-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. A decrease in the normalized luciferase activity indicates inhibition of STAT3 transcriptional function. Plot the normalized activity against the this compound concentration to determine the IC50 value.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling ST638
For researchers, scientists, and drug development professionals, the safe and effective handling of the tyrosine kinase inhibitor ST638 is paramount to ensure laboratory safety and the integrity of experimental results.[1] This guide provides crucial, immediate safety and logistical information, including operational protocols and disposal plans.
Immediate Safety and Handling Precautions:
Prior to handling this compound, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE).[1] All procedures involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Eyeshields or safety glasses[1] |
| Hand Protection | Chemical-resistant gloves[1] |
| Respiratory Protection | A Type N95 (US) or equivalent dust mask to prevent inhalation of solid particles[1] |
Chemical and Physical Properties
A thorough understanding of a compound's properties is fundamental to its safe handling and disposal.[1]
| Property | Value |
| CAS Number | 107761-24-0[1] |
| Molecular Formula | C₁₉H₁₈N₂O₃S[1] |
| Molecular Weight | 354.42 g/mol [1] |
| Appearance | Yellow solid[1] |
| Melting Point | 134-135.5 °C[1] |
| Solubility | DMSO: 19 mg/mL[1] |
| Storage Temperature | −20°C[1] |
Experimental Protocols
WST-1 Cell Proliferation Assay
This protocol is designed to determine the optimal treatment duration of this compound.[1]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.[1]
-
This compound Treatment: Treat the cells with the desired concentration of this compound for various durations (e.g., 6, 12, 24, 48, 72 hours).[1] It is important to include untreated and solvent-only controls.[1]
-
WST-1 Reagent Addition: Following the treatment period, add WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety. All waste materials, including unused this compound, contaminated PPE, and experimental consumables, should be collected in a designated, sealed container. This container must be clearly labeled as hazardous chemical waste. Disposal should be carried out in accordance with local, state, and federal regulations for chemical waste. Consult your institution's environmental health and safety (EHS) department for specific guidelines and procedures for hazardous waste disposal.
Operational Workflow
Caption: this compound handling workflow from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
